molecular formula C9H13N3O4 B1344991 ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate CAS No. 1170291-12-9

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B1344991
CAS No.: 1170291-12-9
M. Wt: 227.22 g/mol
InChI Key: SGDUBQLDMMIJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-nitro-2-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-3-5-11-7(9(13)16-4-2)6-8(10-11)12(14)15/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDUBQLDMMIJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthetic approach to Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest to researchers and professionals in drug development. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the specific substitution pattern of this target molecule offers a unique electronic and steric profile for further chemical exploration. This document details a plausible and robust multi-step synthesis, grounded in established chemical principles and supported by authoritative literature.

The proposed synthesis is logically divided into three core stages: the formation of the foundational pyrazole-5-carboxylate ring, subsequent N-alkylation to introduce the propyl group, and finally, regioselective nitration to complete the target structure. Each section provides not only a detailed experimental protocol but also delves into the underlying reaction mechanisms to offer a deeper understanding of the transformations involved.

I. Strategic Overview of the Synthesis

The synthesis of this compound is not documented as a single, linear procedure in the current literature. Therefore, a convergent and logical synthetic pathway has been designed based on well-established transformations of the pyrazole core. The chosen strategy prioritizes commercially available starting materials, high-yielding reactions, and controllable regioselectivity.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Diethyl oxalate & Propionaldehyde B Intermediate α,β-unsaturated carbonyl A->B Claisen-Schmidt Condensation D Ethyl 3-propyl-1H-pyrazole-5-carboxylate B->D Cyclocondensation C Hydrazine C->D F Ethyl 1,3-dipropyl-1H-pyrazole-5-carboxylate & Ethyl 1,5-dipropyl-1H-pyrazole-5-carboxylate D->F N-Alkylation E Propyl iodide E->F H This compound F->H Nitration G Nitrating Agent (e.g., HNO3/H2SO4) G->H

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Pyrazole Core: Ethyl 3-propyl-1H-pyrazole-5-carboxylate

The initial step involves the construction of the pyrazole ring bearing the necessary ethyl carboxylate and propyl substituents. A common and effective method for this is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydrazine.

Experimental Protocol: Cyclocondensation
  • Preparation of the 1,3-Dicarbonyl Precursor:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add a mixture of diethyl oxalate and an appropriate ketone (e.g., 2-pentanone) dropwise at 0-5 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

    • The reaction is then quenched with a weak acid, and the resulting ethyl 2,4-dioxoheptanoate is extracted with an organic solvent.

  • Cyclocondensation with Hydrazine:

    • Dissolve the crude ethyl 2,4-dioxoheptanoate in glacial acetic acid or ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • Upon cooling, the product, ethyl 3-propyl-1H-pyrazole-5-carboxylate, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Quantitative Data
ReagentMolar Equiv.PurityNotes
Diethyl oxalate1.0>99%
2-Pentanone1.0>98%
Sodium ethoxide1.1Prepared fresh or commercially sourced
Hydrazine hydrate1.1>98%

Expected Yield: 70-85%

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl precursor, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is governed by the relative reactivity of the two carbonyl groups.

Part 2: N-Alkylation of the Pyrazole Ring

With the pyrazole core in hand, the next step is the introduction of the propyl group at the N1 position. The N-alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, with the product ratio often influenced by steric and electronic factors.[1][2]

Experimental Protocol: N-Propylation
  • Deprotonation:

    • To a solution of ethyl 3-propyl-1H-pyrazole-5-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature.

    • Stir the suspension for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Alkylation:

    • Add 1-iodopropane (or 1-bromopropane) dropwise to the reaction mixture.

    • Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The resulting mixture of N1 and N2 isomers may require chromatographic separation (e.g., column chromatography) to isolate the desired ethyl 1,3-dipropyl-1H-pyrazole-5-carboxylate. The regioselectivity is often sterically controlled, with the alkyl group favoring the less sterically hindered nitrogen.[1][2]

Quantitative Data
ReagentMolar Equiv.PurityNotes
Ethyl 3-propyl-1H-pyrazole-5-carboxylate1.0>95%
Potassium carbonate1.5Anhydrous
1-Iodopropane1.2>98%

Expected Yield (after separation): 60-75% of the N1 isomer

Mechanistic Insights

The N-alkylation of pyrazole is a nucleophilic substitution reaction. The pyrazolate anion, formed upon deprotonation, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The regioselectivity between the two nitrogen atoms is a critical aspect of this reaction.

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrazole Pyrazole-H Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Base Base Base->Pyrazolate Pyrazolate_ion Pyrazolate Anion N-Alkyl Pyrazole N-Alkyl Pyrazole Pyrazolate_ion->N-Alkyl Pyrazole AlkylHalide R-X AlkylHalide->N-Alkyl Pyrazole

Caption: General mechanism of N-alkylation of a pyrazole.

Part 3: Regioselective Nitration of the Pyrazole Ring

The final step in the synthesis is the introduction of a nitro group at the C3 position of the pyrazole ring. The nitration of pyrazoles is an electrophilic aromatic substitution, and the position of nitration is influenced by the directing effects of the existing substituents and the reaction conditions. Nitration of pyrazoles can occur at the C4 position or, under certain conditions, at the C3 or C5 positions.[3][4][5]

Experimental Protocol: Nitration
  • Preparation of the Nitrating Mixture:

    • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid while maintaining the temperature below 10 °C.

  • Nitration Reaction:

    • Dissolve the ethyl 1,3-dipropyl-1H-pyrazole-5-carboxylate in concentrated sulfuric acid at 0 °C.

    • Add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data
ReagentMolar Equiv.PurityNotes
Ethyl 1,3-dipropyl-1H-pyrazole-5-carboxylate1.0>98%
Fuming Nitric Acid1.5
Concentrated Sulfuric AcidAs solvent and catalyst

Expected Yield: 65-80%

Mechanistic Insights

The nitration of the pyrazole ring occurs via an electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) as the electrophile. The position of attack is directed by the substituents on the pyrazole ring. The reaction proceeds through a sigma complex (Wheland intermediate), which then loses a proton to restore the aromaticity of the ring. The choice of a strong acid medium is crucial for the generation of the nitronium ion.[3]

Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ H2SO4 H₂SO₄ H2SO4->NO2+ Pyrazole N-Propyl Pyrazole SigmaComplex Sigma Complex Pyrazole->SigmaComplex + NO₂⁺ NitroPyrazole 3-Nitro Pyrazole SigmaComplex->NitroPyrazole - H⁺

Caption: General mechanism for the electrophilic nitration of a pyrazole ring.

IV. Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the successful introduction of the propyl and nitro groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the ester carbonyl group (around 1730-1715 cm⁻¹).

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

V. Safety Considerations

  • Nitration reactions are highly exothermic and potentially hazardous. Strict temperature control is essential. The use of a blast shield and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Alkylating agents such as 1-iodopropane are harmful and should be handled with care.

VI. Conclusion

This technical guide outlines a robust and scientifically sound synthetic route for the preparation of this compound. By breaking down the synthesis into three key stages—pyrazole core formation, N-alkylation, and nitration—this document provides researchers with a clear and actionable strategy. The inclusion of mechanistic insights and detailed protocols is intended to empower scientists in the successful synthesis and further exploration of this and related pyrazole derivatives in the context of drug discovery and development.

References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Google Patents. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds.
  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • RSC Publishing. (1965). The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11.1 Pyraxole and Imiduxole. [Link]

  • PubMed Central. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • ResearchGate. (2008). Straightforward and Regiospecific Synthesis of Pyrazole5-carboxylates from Unsymmetrical Enaminodiketones. [Link]

  • PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Canadian Science Publishing. (n.d.). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubChem. (n.d.). ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. [Link]

  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Google Patents. (n.d.).
  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. (2010). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

Sources

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Spectroscopic Guide for Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous structural elucidation and characterization of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data based on established principles of spectroscopy and analysis of analogous structures. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features. Each section includes a standardized experimental protocol, detailed interpretation of the spectral data, and visual aids to ensure clarity and support self-validating experimental design.

Molecular Structure & Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle. Its structure is characterized by three key substituents which dictate its spectroscopic signature: an N1-propyl group, a C3-nitro group, and a C5-ethyl carboxylate group. The electron-withdrawing nature of the nitro and ester groups significantly influences the electronic environment of the pyrazole ring.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₄-
Molecular Weight 227.22 g/mol -
Canonical SMILES CCCN1N=C(C=C1C(=O)OCC)[O-]-
IUPAC Name This compound-
Molecular Structure Diagram

The following diagram illustrates the atom numbering scheme used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct, predictable signals for each unique proton and carbon environment.

Experimental Protocol (¹H & ¹³C NMR)

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a 30° pulse and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum is anticipated to show five distinct signals, each corresponding to a unique proton environment in the molecule.

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H-4 (pyrazole)7.3 - 7.6s (singlet)1HThis lone aromatic proton is significantly deshielded by the strong electron-withdrawing effects of the adjacent C3-nitro and C5-carboxylate groups.[1][2]
-O-CH₂-CH₃ (ethyl)4.3 - 4.5q (quartet)2HThe methylene protons are adjacent to an electron-withdrawing oxygen atom and are split into a quartet by the neighboring methyl group (n+1=4).
N-CH₂-CH₂-CH₃ (propyl)4.1 - 4.3t (triplet)2HThese methylene protons are directly attached to the pyrazole nitrogen, causing a downfield shift. They are split into a triplet by the adjacent methylene group (n+1=3).
N-CH₂-CH₂-CH₃ (propyl)1.8 - 2.0m (multiplet/sextet)2HThese central methylene protons are shielded relative to the N-CH₂ group and are split by protons on both adjacent carbons, resulting in a complex multiplet.
-O-CH₂-CH₃ (ethyl)1.3 - 1.5t (triplet)3HThe terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group (n+1=3).[3]
N-CH₂-CH₂-CH₃ (propyl)0.9 - 1.1t (triplet)3HThe terminal methyl protons of the propyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene group (n+1=3).[3]
¹³C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon atoms and information about their chemical environment.

Assigned CarbonsPredicted δ (ppm)Rationale for Assignment
C=O (ester carbonyl)158 - 162The carbonyl carbon of an ester is characteristically found in this downfield region.
C-3 (pyrazole)150 - 155Attached to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded.[4]
C-5 (pyrazole)140 - 145Attached to the ester group and nitrogen, this carbon is also deshielded but typically less so than C-3 in nitropyrazoles.[5][6]
C-4 (pyrazole)110 - 115This protonated aromatic carbon appears at a higher field compared to the substituted C-3 and C-5 carbons.[5][6]
-O-CH₂- (ethyl)62 - 64The carbon of the ethyl ester attached to oxygen is found in this characteristic region.
N-CH₂- (propyl)50 - 53The carbon of the propyl group attached to the pyrazole nitrogen is deshielded.
-CH₂- (propyl)22 - 25The central carbon of the propyl group is in a typical aliphatic region.
-O-CH₂-CH₃ (ethyl)13 - 15The terminal methyl carbon of the ethyl ester.
-CH₃ (propyl)10 - 12The terminal methyl carbon of the propyl group, typically the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The spectrum of this compound will be dominated by strong absorptions from the nitro and ester moieties.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum provides a molecular fingerprint, with key bands confirming the presence of the required functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode / Functional Group
3100 - 3150Medium-WeakAromatic C-H Stretch (pyrazole ring)[7][8]
2850 - 2980MediumAliphatic C-H Stretch (propyl and ethyl groups)[9]
1720 - 1740 Strong C=O Stretch (ester carbonyl) [10]
1520 - 1560 Very Strong N-O Asymmetric Stretch (nitro group) [11]
1450 - 1600Medium-WeakC=C and C=N Stretches (pyrazole ring)[8]
1340 - 1380 Strong N-O Symmetric Stretch (nitro group) [11]
1100 - 1300StrongC-O Stretch (ester)[10]

The most diagnostic peaks are the strong carbonyl stretch around 1730 cm⁻¹ and the two very strong N-O stretching bands, which are definitive evidence for the ester and nitro groups, respectively.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation, which is essential for structural analysis.

  • Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

Fragmentation Analysis

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of its substituents.[12][13] For this compound, the molecular ion (M⁺˙) is expected at m/z 227 .

Predicted m/zProposed Fragment IonIdentity of Lost Neutral Fragment
227[C₉H₁₃N₃O₄]⁺˙Molecular Ion (M⁺˙)
198[M - C₂H₅]⁺Loss of ethyl radical from ester
182[M - OCH₂CH₃]⁺Loss of ethoxy radical
181[M - NO₂]⁺Loss of nitro group
184[M - C₃H₇]⁺Loss of propyl radical
153[M - NO₂ - C₂H₄]⁺Loss of nitro group and ethene (from ester)
154[M - OCH₂CH₃ - C₂H₄]⁺Loss of ethoxy radical and ethene (from propyl)
Primary Fragmentation Pathways

The following diagram illustrates the most probable initial fragmentation steps for the molecular ion under EI conditions. The stability of the resulting fragments often dictates the relative intensity of the observed peaks.[14]

G M [M]⁺˙ m/z 227 F1 [M - C₂H₅]⁺ m/z 198 M->F1 - •C₂H₅ F2 [M - NO₂]⁺ m/z 181 M->F2 - •NO₂ F3 [M - C₃H₇]⁺ m/z 184 M->F3 - •C₃H₇ F4 [M - OC₂H₅]⁺ m/z 182 M->F4 - •OC₂H₅

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework. IR spectroscopy confirms the presence of the critical nitro and ester functional groups through their characteristic strong absorption bands. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these spectroscopic methods provide a unique and definitive fingerprint for the title compound, ensuring its unambiguous identification in any research or development setting.

References

  • I. L. Finar and B. J. Millard, "Trends in mass spectrum fragmentation of pyrazoles," Journal of the Chemical Society B: Physical Organic, 1969, 249-255.
  • J. van Thuijl, K. J. Klebe, and J. J. van Houte, "The mass spectra of pyrazoles," Organic Mass Spectrometry, vol. 3, no. 11, pp. 1549-1557, 1970.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magn Reson Chem. 2025 Oct 20. [Online]. Available: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Online]. Available: [Link]

  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Online]. Available: [Link]

  • University of Calgary. IR: nitro groups. [Online]. Available: [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online]. Available: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online]. Available: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central (PMC). [Online]. Available: [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Online]. Available: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Online]. Available: [Link]

  • Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Online]. Available: [Link]

  • PubChem. ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. [Online]. Available: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Online]. Available: [Link]

  • University of Regensburg. Chemical shifts. [Online]. Available: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

  • University of Colorado Boulder. IR handout.pdf. [Online]. Available: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Online]. Available: [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Online]. Available: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Online]. Available: [Link]

  • PubChem. ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. [Online]. Available: [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Online]. Available: [Link]

Sources

A Technical Guide to the Solubility and Stability Profiling of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-obesity agents.[1] Its unique electronic properties and synthetic tractability make it a privileged structure in drug discovery.[2][3] The subject of this guide, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, incorporates several key functional groups that define its potential physicochemical behavior: the aromatic pyrazole core, a hydrolytically susceptible ethyl ester, a lipophilic N-propyl group, and a strongly electron-withdrawing C-nitro group.

For any new chemical entity (NCE) progressing through the drug development pipeline, a thorough understanding of its solubility and stability is paramount. These fundamental properties dictate formulation strategies, bioavailability, storage conditions, and shelf-life, and are a critical component of regulatory submissions.[4][5] Forced degradation studies, in particular, are essential for elucidating potential degradation pathways and for developing the validated, stability-indicating analytical methods required by regulatory bodies like the ICH.[6][7]

This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to characterize the solubility and stability of this compound. Lacking specific experimental data for this exact molecule in the public domain, this document synthesizes established principles from the literature on pyrazoles, nitroaromatic compounds, and carboxylate esters to construct a predictive and methodological road map for its complete physicochemical profiling.

Predicted Physicochemical Profile and Key Liabilities

The chemical structure of a molecule is the primary determinant of its properties. By dissecting the key functional groups of this compound, we can anticipate its behavior and identify its most probable liabilities.

  • Pyrazole Core: The five-membered aromatic ring is relatively stable but can be susceptible to certain oxidative or high-energy thermal degradation pathways.[8][9][10] The presence of two nitrogen atoms allows for potential hydrogen bonding, influencing solubility and crystal packing.[11][12]

  • Ethyl Ester Moiety: This is the most significant predicted liability. Ester groups are well-known to be susceptible to hydrolysis under both acidic and, more rapidly, basic conditions. Studies on other pyrazole ester derivatives have highlighted their rapid degradation in aqueous buffers, often with half-lives of only a few hours.[13][14] The primary degradation product would be the corresponding carboxylic acid.

  • N-Propyl Group: The addition of this alkyl chain increases the molecule's lipophilicity (fat-solubility) and molecular weight, which is expected to decrease its aqueous solubility compared to a simpler N-methyl or N-H analogue.

  • C-Nitro Group: As a potent electron-withdrawing group, the nitro function significantly influences the electronics of the pyrazole ring.[15] Critically, nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to light.[4] This group also increases the energetic potential of the molecule, suggesting that thermal stability should be carefully evaluated.[16][17]

Based on this analysis, the two most critical areas for investigation are hydrolytic instability due to the ester and photostability due to the nitro group.

Comprehensive Solubility Assessment

Solubility is a critical parameter that influences everything from in-vitro assay performance to in-vivo absorption. A multi-faceted approach is required to fully characterize this property.

Causality Behind Solvent Selection

The choice of solvents for solubility screening should be strategic, covering a range of polarities and pH values relevant to pharmaceutical development.

Solvent SystemRationale for InclusionPredicted Solubility
Purified Water Baseline aqueous solubility; essential for understanding intrinsic properties.Low
Phosphate-Buffered Saline (PBS), pH 7.4 Simulates physiological pH; critical for predicting behavior in biological media.Low
0.1 M HCl (pH ~1) Represents gastric fluid conditions; assesses solubility at low pH.Potentially Low
0.1 M NaOH (pH ~13) Represents extreme basic conditions; may increase solubility if hydrolysis occurs.Low, but may increase over time with degradation.
Ethanol / Water Mixtures Common co-solvent system in formulations; assesses solubility enhancement.Moderate to High
Propylene Glycol (PG) A widely used non-aqueous vehicle for poorly soluble compounds.Moderate to High
Dimethyl Sulfoxide (DMSO) Universal aprotic solvent; typically used for creating high-concentration stock solutions for screening.High
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method is the gold standard for determining equilibrium solubility and should be performed once a validated analytical method is in place.

Objective: To determine the saturated concentration of the compound in a given solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., PBS, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). A preliminary time-course experiment should be run to confirm that equilibrium is reached.

  • Phase Separation: Allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration using a pre-validated analytical method, such as the RP-HPLC method described in Section 5.0.

  • Reporting: Express the solubility in units of mg/mL or µg/mL.

Workflow for Solubility Profiling

G cluster_0 Phase 1: Initial Screening (Kinetic) cluster_1 Phase 2: Definitive Measurement (Thermodynamic) A Prepare High-Conc DMSO Stock Solution B Dispense into Aqueous Buffers (e.g., PBS pH 7.4) A->B C Incubate & Measure Precipitation (Nephelometry / UV-Vis) B->C Decision Is Compound Sufficiently Soluble for Intended Use? C->Decision D Shake-Flask Method: Add excess solid to solvent E Equilibrate for 24-48h at constant temperature D->E F Separate Solid/Liquid Phases (Centrifugation) E->F G Quantify Supernatant (Validated HPLC Method) F->G G->Decision Start Start Solubility Assessment Start->A End Proceed with Formulation Development Decision->End Yes Reformulate Investigate Solubilization Strategies (e.g., co-solvents, surfactants, salt forms) Decision->Reformulate No

Caption: Decision workflow for solubility assessment.

Stability Profiling: A Forced Degradation Approach

Forced degradation (or stress testing) is an intentional process to accelerate the degradation of a drug substance.[5] Its purpose is not to determine shelf-life but to identify likely degradation products, elucidate degradation pathways, and critically, to challenge the analytical methods to ensure they are "stability-indicating."[4][7]

Recommended Stress Conditions

The conditions below are based on ICH guidelines and the predicted liabilities of the molecule. The goal is to achieve 5-20% degradation; conditions may need to be adjusted (time, temperature, concentration) to achieve this target.

Stress ConditionReagents & ConditionsPredicted Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60°CCleavage of the ethyl ester to form the corresponding carboxylic acid and ethanol.
Base Hydrolysis 0.1 M NaOH, at room tempRapid cleavage of the ethyl ester. This is expected to be the fastest degradation route.
Oxidation 3% H₂O₂, at room tempPotential oxidation of the pyrazole ring or the N-propyl group.
Thermal Solid sample, 80°C dry heatNon-specific decomposition. Pyrazoles can be thermally stable, but the nitro group may lower the decomposition temperature.[16][18]
Photolytic Solution & Solid, ICH Q1B compliant light exposure (UV & Vis)Degradation initiated by the nitroaromatic moiety.[4]
Predicted Hydrolytic Degradation Pathway

G Parent Ethyl 3-nitro-1-propyl-1H- pyrazole-5-carboxylate Acid 3-Nitro-1-propyl-1H- pyrazole-5-carboxylic Acid Parent->Acid Hydrolysis Ethanol Ethanol Parent->Ethanol Hydrolysis Condition H+ or OH- H₂O, Heat Condition->Parent

Caption: Predicted primary hydrolytic degradation pathway.

Step-by-Step Protocol for a Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For hydrolytic/oxidative studies, add a small volume of the stock solution to the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to achieve the target final concentration.

    • For thermal studies, place a known mass of the solid compound in a vial.

    • For photostability, expose both solid and a solution (in a quartz cuvette) to the light source.

  • Control Sample: Prepare a "control" sample by diluting the stock solution in the same solvent used for the stressed samples (e.g., a 50:50 mix of water:acetonitrile) but without the stressor. Keep this sample protected from light and heat.

  • Incubation: Place the stressed samples under the specified conditions. Pull time points as needed (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For hydrolytic samples, neutralize the reaction at each time point by adding an equivalent amount of base or acid, respectively. This prevents further degradation before analysis.

  • Analysis: Analyze all samples (stressed, control, and a time-zero sample) using the stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[4]

Method of Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the industry-standard technique for stability testing due to its high resolving power, sensitivity, precision, and compatibility with aqueous and organic solutions.[4]

Protocol: HPLC Method Development Strategy

Objective: To develop a gradient RP-HPLC method that separates the parent compound from all process impurities and degradation products generated during stress testing.

  • Wavelength Selection: Dissolve the compound in a suitable solvent (e.g., methanol) and acquire a UV-Vis spectrum from 200-400 nm. Select a wavelength of maximum absorbance for high sensitivity, ensuring degradants also have some absorbance at this wavelength.

  • Initial Column & Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acid improves peak shape for nitrogen-containing heterocycles.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Development using Stressed Samples:

    • Inject a time-zero (unstressed) sample to identify the retention time of the parent peak.

    • Inject the most degraded sample (likely the base hydrolysis sample). The goal is to see new peaks (degradants) eluting before or after the parent peak.

    • Develop a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.

    • Adjust the gradient slope and time to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant is co-eluting.

Workflow for Stability-Indicating Method Development

G A Perform Forced Degradation Study (Generate Degradants) B Select Column & Mobile Phase (e.g., C18, ACN/H₂O w/ Acid) A->B C Inject Degraded Samples (e.g., Base Hydrolysis) B->C D Optimize Gradient to Separate Parent from Degradants (Target Resolution > 1.5) C->D E Perform Peak Purity Analysis (PDA Detector) D->E F Validate Method (ICH Q2) (Specificity, Linearity, Accuracy) E->F End Validated Stability- Indicating Method F->End Start Start Method Development Start->A

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-property relationships and guiding rational drug design. This document will delve into the synthesis, characterization, and a detailed examination of the crystal structure of the title compound.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern of this compound, featuring a nitro group (a potent electron-withdrawing group and hydrogen bond acceptor), a flexible propyl chain, and an ethyl carboxylate moiety, suggests a molecule with intriguing electronic and steric properties that can influence its intermolecular interactions and, consequently, its solid-state packing and bioavailability. Understanding the precise spatial arrangement of these functional groups is crucial for predicting its behavior in a biological system.

Synthesis and Crystallization

The synthesis of substituted pyrazole carboxylates is a well-established area of organic chemistry. The following protocol outlines a general and reliable method for the preparation of this compound, followed by a crystallization procedure suitable for obtaining single crystals for X-ray diffraction analysis.

Synthetic Protocol

The synthesis typically proceeds via a multi-step sequence, beginning with the construction of the pyrazole ring, followed by N-alkylation and nitration. A plausible synthetic route is depicted below.

Synthesis_Workflow A Ethyl Acetoacetate + Diethyl Oxalate B Ethyl 2,4-dioxo-5-hexenoate A->B Claisen Condensation D Ethyl 1-propyl-1H-pyrazole-5-carboxylate B->D Cyclocondensation with Propylhydrazine (C) C Propylhydrazine F This compound D->F Electrophilic Nitration (E) E Nitrating Agent (e.g., HNO3/H2SO4) Intermolecular_Interactions cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C mol1 Molecule A mol2 Molecule B mol3 Molecule C A_nitro Nitro Group (O) B_CH Aliphatic C-H A_nitro->B_CH C-H···O Interaction A_ester Ester C=O A_ester->B_CH C-H···O Interaction A_CH Aliphatic C-H B_pyrazole Pyrazole Ring (π-system) C_pyrazole Pyrazole Ring (π-system) B_pyrazole->C_pyrazole π-π Stacking

Unlocking the Therapeutic Potential of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a novel compound within this class, and its therapeutic potential remains to be elucidated. This in-depth technical guide provides a strategic framework for the identification and validation of its potential therapeutic targets. As a senior application scientist, this document moves beyond a simple listing of methods to provide a scientifically grounded rationale for experimental choices, ensuring a self-validating and robust approach to drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers unique physicochemical properties that make it a "biologically privileged" structure.[5] Pyrazole-containing compounds have demonstrated a remarkable diversity of pharmacological activities.[3][4] The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[3][6]

The biological activity of pyrazole derivatives is intrinsically linked to the nature and position of their substituents.[3] For instance, different substitutions can lead to compounds with potent anti-inflammatory, anticancer, or antimicrobial properties.[4] This highlights the critical importance of a systematic approach to understanding the structure-activity relationship (SAR) for any new pyrazole derivative.[3]

Structural Analysis of this compound

A thorough analysis of the this compound structure provides initial clues to its potential biological interactions and therapeutic applications.

Structural Feature Potential Significance
Pyrazole Core A well-established pharmacophore with a broad range of biological activities.[2][3][4]
Nitro Group at C3 An electron-withdrawing group that can influence the electronic properties of the pyrazole ring and potentially participate in hydrogen bonding or other interactions with a biological target.
Propyl Group at N1 A lipophilic group that can enhance membrane permeability and influence the compound's pharmacokinetic profile.
Carboxylate Group at C5 A potential hydrogen bond acceptor and a site for metabolic modification.

Hypothesized Therapeutic Target Classes

Based on the extensive literature on pyrazole derivatives, we can formulate initial hypotheses regarding the potential therapeutic target classes for this compound.

Protein Kinases in Oncology

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3]

  • Rationale: The pyrazole scaffold can act as a bioisostere for other aromatic rings and can form crucial hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of kinases.[2]

  • Potential Targets: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK) are among the kinases targeted by pyrazole-based inhibitors.[3]

Enzymes in Inflammatory Pathways

The anti-inflammatory properties of many pyrazole-containing drugs, such as celecoxib, are well-documented.[2]

  • Rationale: The structural features of our compound of interest may allow it to bind to the active site of enzymes involved in the inflammatory cascade.

  • Potential Targets: Cyclooxygenase-2 (COX-2) is a primary target for many pyrazole-based anti-inflammatory agents.[7] Other potential targets include various synthases and signaling proteins involved in inflammation.[2]

Microbial Enzymes and Proteins

The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antifungal activities.[8]

  • Rationale: The unique electronic and structural features of the compound could enable it to selectively inhibit essential enzymes or proteins in microbial pathogens.

  • Potential Targets: Specific enzymes in bacterial or fungal metabolic pathways could be potential targets.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, integrating computational and experimental methods, is essential for the successful identification and validation of therapeutic targets.[9][10] This workflow ensures a systematic and evidence-based progression from initial hypothesis to validated target.

Target_Identification_Workflow cluster_in_silico In Silico & Computational Approaches cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Target_Prediction Target Prediction & Druggability Assessment Docking Molecular Docking Target_Prediction->Docking Prioritize Targets Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Docking->Biochemical_Assays Guide Compound Selection ADMET ADMET Prediction PK_PD Pharmacokinetics/Pharmacodynamics ADMET->PK_PD Predict In Vivo Behavior Cellular_Assays Cellular Assays (Phenotypic Screening) Biochemical_Assays->Cellular_Assays Confirm Cellular Activity Target_Engagement Direct Target Engagement Assays Cellular_Assays->Target_Engagement Validate Target Interaction Animal_Models Disease-Relevant Animal Models Target_Engagement->Animal_Models Confirm In Vivo Efficacy Animal_Models->PK_PD Establish Dose-Response Toxicity Toxicology Studies PK_PD->Toxicity Assess Safety Profile CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat cells at various temperatures Start->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Analyze Analyze soluble protein levels (e.g., Western Blot) Lyse->Analyze Result Increased thermal stability indicates target engagement Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

In Vivo Validation in Disease-Relevant Models

The ultimate validation of a therapeutic target and a drug candidate requires demonstrating efficacy and safety in a living organism. [1]

  • Animal Models: Select appropriate animal models that recapitulate key aspects of the human disease of interest (e.g., xenograft models for cancer, carrageenan-induced paw edema for inflammation). [7][11]* Pharmacokinetics/Pharmacodynamics (PK/PD): Characterize the absorption, distribution, metabolism, and excretion of the compound in the animal model. Correlate drug exposure with the observed pharmacological effect.

  • Toxicology Studies: Conduct preliminary toxicology studies to assess the compound's safety profile and identify any potential adverse effects.

Conclusion

While this compound is a novel chemical entity, its pyrazole core provides a strong foundation for hypothesizing its potential therapeutic targets. The systematic and multi-faceted approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for elucidating its mechanism of action and unlocking its therapeutic potential. By adhering to the principles of scientific integrity and self-validating experimental design, researchers can confidently navigate the complex but rewarding path of drug discovery.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Retrieved from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

  • Singh, S., & Narayanan, S. (2020). Target Identification Approaches in Drug Discovery. In Drug Discovery and Development - New Advances. IntechOpen. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1663. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5085. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 644529. [Link]

  • Liu, J., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 548-552. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]

  • Sharma, A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20(10), 1202-1229. [Link]

  • Belkacem, N., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 11674. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3391. [Link]

  • PubChem. (n.d.). ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 57-66. [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1205. [Link]

  • Bautista-Ávila, M., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4861. [Link]

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

Sources

physical and chemical properties of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Authored by a Senior Application Scientist

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential. The introduction of a nitro group and specific alkyl substituents, as seen in this compound, can dramatically influence the molecule's reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of this specific nitropyrazole derivative, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its structural features, physicochemical properties, likely synthetic pathways, and spectral characteristics, drawing upon data from analogous compounds and established principles of pyrazole chemistry to provide a holistic understanding.

Molecular Structure and Key Identifiers

This compound is a substituted pyrazole with the following key structural features: a five-membered pyrazole ring, a nitro group at the 3-position, a propyl group at the N1 position, and an ethyl carboxylate group at the 5-position.

Systematic IUPAC Name: this compound

CAS Registry Number: 1170291-12-9[1]

Molecular Formula: C9H13N3O4

Canonical SMILES: CCCN1N=C(C=C1C(=O)OCC)[O-]

Below is a diagram illustrating the molecular structure and a logical workflow for its characterization.

Figure 1: Molecular Structure and Characterization Workflow cluster_structure Molecular Structure cluster_synthesis Synthesis cluster_properties Physicochemical Properties cluster_analysis Spectroscopic Analysis A This compound B Proposed Synthetic Route A->B Synthesis C Physical & Chemical Data B->C Characterization D 1H NMR C->D Analysis E 13C NMR C->E Analysis F Mass Spectrometry C->F Analysis G Infrared (IR) C->G Analysis

Caption: Figure 1: Molecular Structure and Characterization Workflow

Physicochemical Properties

PropertyPredicted/Analog-Based ValueSource/Basis for Estimation
Molecular Weight 227.22 g/mol Calculated from molecular formula
Exact Mass 227.08995 DaCalculated from molecular formula
XLogP3 ~1.5Estimated based on analogs (ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate XLogP3 = 1.2)[2]
Hydrogen Bond Donor Count 0Based on molecular structure
Hydrogen Bond Acceptor Count 5Based on molecular structure (2 from nitro, 2 from ester, 1 from pyrazole N)
Rotatable Bond Count 5Based on molecular structure
Appearance Likely a solid at room temperatureBased on related pyrazole derivatives[3]
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethaneBased on moderate lipophilicity[4]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of this compound would likely follow a multi-step process, beginning with the construction of the pyrazole core, followed by nitration. A plausible synthetic route is outlined below, based on established methodologies for similar pyrazole derivatives.[5][6]

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate

This step involves a Claisen condensation between diethyl oxalate and 2-pentanone, using a base such as sodium ethoxide.

Step 2: Cyclization to form Ethyl 3-propyl-1H-pyrazole-5-carboxylate

The resulting ß-diketone, ethyl 2,4-dioxoheptanoate, is then reacted with hydrazine hydrate in an acidic medium (e.g., glacial acetic acid) to form the pyrazole ring.[5]

Step 3: N-Alkylation

The N-H of the pyrazole ring is then alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate to introduce the propyl group at the N1 position.

Step 4: Nitration

The final step is the regioselective nitration of the pyrazole ring at the 3-position. This is typically achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The presence of the electron-withdrawing ester group at the 5-position directs the nitration to the 3-position.

Figure 2: Proposed Synthesis Workflow A Diethyl Oxalate + 2-Pentanone B Ethyl 2,4-dioxoheptanoate A->B Claisen Condensation C Ethyl 3-propyl-1H-pyrazole-5-carboxylate B->C Cyclization with Hydrazine D Ethyl 1-propyl-3-H-pyrazole-5-carboxylate C->D N-Alkylation with Propyl Halide E This compound D->E Nitration

Caption: Figure 2: Proposed Synthesis Workflow

Chemical Reactivity

Nitropyrazoles are known for their stability due to the aromatic nature of the pyrazole ring.[7] The presence of the nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions are less common for pyrazoles. The ester group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or transesterification. The nitro group can be reduced to an amino group, providing a handle for further functionalization.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are detailed below, based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and propyl groups, as well as a singlet for the proton on the pyrazole ring.

  • Ethyl group: A quartet for the -OCH2- protons and a triplet for the -CH3 protons.

  • Propyl group: A triplet for the terminal -CH3, a sextet for the central -CH2-, and a triplet for the -NCH2- protons.

  • Pyrazole ring proton: A singlet for the C4-H.

13C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Key expected chemical shifts are:

  • Carbonyl carbon: Around 160-165 ppm.

  • Pyrazole ring carbons: C3 (bearing the nitro group) and C5 (bearing the ester) will be downfield, while C4 will be more upfield. Based on data for other C-nitropyrazoles, the C3 signal is expected to be significantly downfield.[8]

  • Ethyl and propyl carbons: Signals in the aliphatic region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]+ at m/z 228.09. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and the propyl group (-43 Da).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm-1)
C=O (Ester) 1720-1740
N-O (Nitro) 1500-1550 (asymmetric) and 1300-1350 (symmetric)
C-N 1000-1250
C-H (aliphatic) 2850-3000

Applications and Future Directions

Nitropyrazole derivatives are of significant interest in various fields. They are explored as energetic materials due to their high nitrogen content and thermal stability.[7] In medicinal chemistry, the pyrazole nucleus is a common scaffold in many approved drugs, and nitro-substituted pyrazoles have been investigated for their potential as antimicrobial and anticancer agents. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules. Further research could focus on the experimental validation of its physicochemical properties, exploration of its biological activities, and its utility as an intermediate in organic synthesis.

References

  • PubChem. Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. Available from: [Link]

  • PubChem. Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3429. Available from: [Link]

  • Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Available from: [Link]

  • Dalinger, I. L., et al. (1997). N-Nitropyrazoles. 10. Synthesis of Substituted N-Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1198-1201. Available from: [Link]

  • Gevorgyan, A., et al. (2017). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 82(11), 5795-5806. Available from: [Link]

  • PubChem. Ethyl 3-propyl-1H-pyrazole-5-carboxylate. Available from: [Link]

  • Pereira, M. M. A., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3195. Available from: [Link]

  • Supporting Information for an article. Available from: [Link]

  • NIST. Ethyl 3-nitrobenzoate. Available from: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available from: [Link]

  • PubChem. Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate. Available from: [Link]

  • Dege, N. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1145-1147. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1170291-12-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate (CAS Number 1170291-12-9), a substituted pyrazole derivative. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its chemical identity, predicted properties, and potential applications by drawing parallels with closely related pyrazole-based molecules. The guide covers a plausible synthetic pathway, potential biological activities, and essential safety considerations, offering a valuable resource for researchers initiating studies on this compound.

Introduction and Chemical Identity

This compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of a nitro group at the 3-position and a propyl group at the 1-position of the pyrazole ring, along with an ethyl carboxylate at the 5-position, defines the unique chemical architecture of this molecule and likely influences its physicochemical properties and biological activity.

Table 1: Chemical Identity of CAS 1170291-12-9

IdentifierValue
CAS Number 1170291-12-9
IUPAC Name This compound
Molecular Formula C₉H₁₃N₃O₄
Molecular Weight 227.22 g/mol
Canonical SMILES CCCn1c(cc(n1)[O-])C(=O)OCC

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/StateRationale/Comparison
Physical State SolidMany substituted pyrazole carboxylates are solids at room temperature.
Melting Point (°C) Not availableComparable nitro-substituted pyrazole carboxamides have melting points in the range of 137-141°C.[1]
Boiling Point (°C) > 300 (decomposes)High boiling points are expected for compounds of this molecular weight and polarity. Similar pyrazole esters often decompose at elevated temperatures.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone). Limited solubility in water.The ethyl ester and propyl groups contribute to lipophilicity, while the nitro and pyrazole moieties add some polarity.

Potential Biological Activities and Therapeutic Areas of Interest

The pyrazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[2] The specific substitutions on the pyrazole ring of CAS 1170291-12-9 suggest several potential areas for investigation:

  • Anti-inflammatory Activity: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various antimicrobial and antifungal agents. The nitro group, in particular, is a known feature in some antimicrobial compounds.

  • Anticancer Activity: Substituted pyrazoles have been explored as potential anticancer agents, with mechanisms including the inhibition of protein kinases and other cellular signaling pathways.

  • Agrochemical Applications: Pyrazole derivatives are also utilized in the agricultural sector as herbicides and insecticides.

The nitro group on the pyrazole ring is an electron-withdrawing group that can significantly influence the molecule's reactivity and biological interactions. It may participate in hydrogen bonding and other non-covalent interactions with biological targets.

Diagram 1: Potential Biological Targets of Pyrazole Derivatives

Potential Biological Targets of Pyrazole Derivatives Pyrazole Core Pyrazole Core Enzymes Enzymes Pyrazole Core->Enzymes Inhibition Receptors Receptors Pyrazole Core->Receptors Modulation Ion Channels Ion Channels Pyrazole Core->Ion Channels Blockade DNA/RNA DNA/RNA Pyrazole Core->DNA/RNA Intercalation

Caption: Pyrazole scaffolds can interact with various biological macromolecules.

Proposed Synthetic Pathway

A definitive, published synthesis for this compound is not currently available. However, a plausible synthetic route can be proposed based on established pyrazole synthesis methodologies.[3] A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Diagram 2: Proposed Synthesis of this compound

Proposed Synthesis A Ethyl 2-nitro-3-oxohexanoate C This compound A->C Cyclocondensation B Propylhydrazine B->C

Caption: A potential synthetic route to the target compound.

Experimental Protocol (Hypothetical):

  • Preparation of the β-keto ester: Ethyl 2-nitro-3-oxohexanoate can be synthesized through the nitrosation of ethyl 3-oxohexanoate followed by oxidation, or via other established methods for the synthesis of α-nitro-β-keto esters.

  • Cyclocondensation:

    • To a solution of ethyl 2-nitro-3-oxohexanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add propylhydrazine (1.1 eq).

    • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Note: This is a proposed pathway and would require experimental validation and optimization.

Safety and Handling

Specific safety data for CAS 1170291-12-9 is not available. However, based on the GHS classification of the closely related analogue, ethyl 3-propyl-1H-pyrazole-5-carboxylate, the following hazards should be considered[4]:

  • Skin Irritation (Category 2): May cause skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Spectroscopic Data (Anticipated)

While a commercial vendor indicates the availability of spectroscopic data, it is not publicly accessible.[1] Based on the structure, the following characteristic signals would be expected in the respective spectra:

Table 3: Anticipated Spectroscopic Data

SpectrumExpected Signals
¹H NMR - A triplet and two multiplets for the n-propyl group protons. - A quartet and a triplet for the ethyl ester protons. - A singlet for the proton on the pyrazole ring.
¹³C NMR - Signals for the carbons of the n-propyl and ethyl groups. - Signals for the pyrazole ring carbons, with the carbon bearing the nitro group shifted downfield. - A signal for the ester carbonyl carbon.
IR (cm⁻¹) - Strong absorption bands for the C=O of the ester (around 1720-1740). - Strong asymmetric and symmetric stretching bands for the nitro group (around 1500-1560 and 1300-1370). - C-H stretching and bending vibrations.
Mass Spec (m/z) - Molecular ion peak [M]⁺ at approximately 227. - Fragmentation patterns corresponding to the loss of the ethoxy group, ethyl group, and nitro group.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in medicinal chemistry and agrochemical research. While specific experimental data is scarce, this guide provides a foundational understanding of its properties and potential applications based on the well-documented chemistry of related compounds. Researchers are encouraged to perform thorough characterization and safety assessments before use. The proposed synthetic route and anticipated spectroscopic data offer a starting point for the synthesis and identification of this compound.

References

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yogi, B., & Singh, R. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research and Analytical Reviews, 6(2). Retrieved from [Link]

  • MDPI. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][6]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects[1][2][3]. Given the therapeutic potential of pyrazole derivatives, a systematic in vitro characterization of novel analogues is paramount. This guide presents a logical workflow, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by detailed protocols for assessing potential anti-inflammatory and enzyme-inhibitory activities. The methodologies are grounded in established scientific principles and include self-validating controls to ensure data integrity.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent structural motif in a multitude of clinically relevant drugs[1][2]. Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, thereby modulating their function[2]. Numerous pyrazole derivatives have been developed as potent anti-inflammatory agents, often through the inhibition of key enzymes in inflammatory pathways like cyclooxygenases (COX)[4]. Furthermore, their antiproliferative effects on various cancer cell lines have been extensively documented[5][6].

The subject of this guide, this compound, is a novel entity for which biological data is not yet widely available. The following protocols are designed to provide a robust framework for its initial in vitro characterization, focusing on cytotoxicity, anti-inflammatory potential, and enzyme inhibition.

Experimental Workflow: A Tiered Approach

A systematic evaluation of a novel compound is crucial for generating a clear and comprehensive biological profile. We propose a tiered approach, starting with fundamental toxicity assessments and progressing to more specific functional assays.

G A Compound Preparation (this compound) B Tier 1: Cytotoxicity Profiling (MTT or LDH Assay) A->B C Determine Non-Toxic Concentration Range B->C D Tier 2: Functional Screening (Select assays based on structural alerts and therapeutic goals) C->D E Anti-inflammatory Assays (e.g., NO, PGE2, Cytokine Measurement) D->E Hypothesis: Anti-inflammatory F Enzyme Inhibition Assays (e.g., COX-1/COX-2) D->F Hypothesis: Enzyme Inhibitor G Data Analysis & Interpretation (IC50/EC50 Determination) E->G F->G H Lead Optimization & Further Studies G->H

Caption: Tiered experimental workflow for in vitro characterization.

Tier 1: Foundational Cytotoxicity Assays

Before assessing the functional effects of this compound, it is imperative to determine its intrinsic cytotoxicity. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death[7][8]. We describe two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability[9].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence[7].

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[7].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[7].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Self-Validation:

  • Negative Control: Cells treated with vehicle (e.g., 0.5% DMSO) only.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

Parameter Recommendation Rationale
Cell Line Application-dependent (e.g., RAW 264.7 for inflammation, MCF-7 for breast cancer)To ensure the relevance of the cytotoxicity data to subsequent functional assays.
Concentration Range 0.1 - 100 µM (or broader)To determine the dose-response relationship and calculate the IC50 value.
Incubation Time 24 - 48 hoursTo assess both acute and longer-term toxicity.
Final DMSO Conc. < 0.5%To minimize solvent-induced cytotoxicity.

Tier 2: Functional Assays

Based on the established non-toxic concentration range, the compound can be advanced to functional screening. Given the known activities of pyrazole derivatives, we will focus on anti-inflammatory and enzyme inhibition assays.

Protocol: In Vitro Anti-inflammatory Activity Assessment

A common in vitro model for inflammation involves the use of murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS)[7][10]. LPS stimulation induces the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines.

4.1.1. Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant[10].

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours[7].

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response[7].

  • Supernatant Collection: Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540-550 nm[7].

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

4.1.2. Pro-inflammatory Cytokine Measurement (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. Here, it is used to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the culture supernatant[10][11].

Step-by-Step Protocol:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment, and LPS stimulation as described in the NO production assay[11].

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). This typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection[11].

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation Test_Compound Ethyl 3-nitro-1-propyl-1H- pyrazole-5-carboxylate Test_Compound->NFkB Inhibition? Test_Compound->iNOS Inhibition?

Caption: Potential anti-inflammatory mechanism of action.

Protocol: General Enzyme Inhibition Assay

Many pyrazole derivatives are known to inhibit enzymes like cyclooxygenases (COX-1 and COX-2)[4]. The following is a general protocol that can be adapted for various enzyme inhibition assays.

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition[12][13].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare the enzyme and substrate solutions in an appropriate assay buffer[12].

  • Assay Setup (96-well plate):

    • Blank wells: Assay buffer and DMSO.

    • Control wells (100% activity): Enzyme solution and DMSO.

    • Test wells: Enzyme solution and various concentrations of the test compound[12].

  • Pre-incubation: Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells[12].

  • Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The signal corresponds to product formation or substrate consumption[12].

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value[12].

Self-Validation:

  • Positive Control: A known inhibitor of the target enzyme (e.g., celecoxib for COX-2).

  • Negative Control: Vehicle (DMSO) only.

Parameter Recommendation Rationale
Enzyme Target e.g., COX-1, COX-2, or other relevant enzymesTo investigate the specific mechanism of action.
Substrate Conc. At or near the Michaelis-Menten constant (Km)To ensure sensitive detection of inhibition.
Compound Conc. Range Varies depending on potency (e.g., nM to µM range)To accurately determine the IC50 value.
Detection Method Colorimetric, fluorometric, or luminescentDependent on the specific enzyme and substrate used.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner. For dose-response experiments, calculating the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is crucial for comparing the potency of the compound across different assays.

Example Data Summary Table:

Assay Cell Line/Enzyme Endpoint Measured IC50/EC50 (µM)
CytotoxicityRAW 264.7Cell Viability (MTT)> 100
Anti-inflammatoryRAW 264.7NO Production15.2
Anti-inflammatoryRAW 264.7TNF-α Release22.5
Enzyme InhibitionCOX-2Enzyme Activity5.8

Conclusion

This guide provides a foundational framework for the in vitro characterization of this compound. By following a logical progression from cytotoxicity to functional assays, researchers can efficiently and accurately profile the biological activity of this novel compound. The detailed protocols and emphasis on self-validating controls are designed to ensure the generation of robust and reproducible data, which is essential for advancing promising compounds in the drug discovery pipeline.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Tz-Tiv, S., & Hanoch, T. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D.
  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Tank, R., & Gaikwad, V. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products.
  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779–788. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link]

  • ResearchGate. (n.d.). Guidelines for the in vitro determination of anti-inflammatory activity. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic chemistry, 87, 236–244. [Link]

  • Al-Majd, L. A., Al-Omair, M. A., El-Senduny, F. F., Badria, F. A., & El-Sayed, W. M. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC advances, 13(22), 15065–15082. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • Vamanu, E., Dinu, L. D., Pelinescu, D. R., & Gatea, F. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1149. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Bansal, R. K., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 9(4), 195–207. [Link]

  • Kumar, A., & Sharma, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4944. [Link]

Sources

Application Notes & Protocols for the Biological Evaluation of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document provides a comprehensive guide for the initial biological characterization of a novel pyrazole derivative, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. We present a strategic, multi-tiered approach beginning with broad cytotoxicity screening, followed by detailed mechanistic assays to investigate the compound's potential as an inducer of apoptosis, an inhibitor of inflammatory signaling, or a modulator of cellular oxidative stress. The protocols provided are designed for researchers, scientists, and drug development professionals, emphasizing robust, reproducible, and mechanistically informative cell-based assays.

Introduction: The Rationale for a Phased Assay Approach

The discovery of a novel chemical entity like this compound necessitates a systematic evaluation of its biological effects. Pyrazole derivatives have been successfully developed into drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (a phosphodiesterase inhibitor), highlighting the therapeutic potential of this heterocyclic motif.[1] The presence of a nitro group suggests that the compound could interact with cellular redox systems, a mechanism implicated in both cytotoxicity and anti-inflammatory activity.

Our proposed workflow is designed to efficiently funnel the investigation from a general assessment of cellular impact to more specific mechanistic questions. This approach ensures that resources are directed logically, with the results of foundational assays informing the direction of subsequent, more complex experiments.

G A Tier 1: Cytotoxicity Profiling (Broad Spectrum Screening) B Is the compound cytotoxic? A->B E Tier 2C: Oxidative Stress Assay (ROS Induction) A->E Parallel or Follow-up C Tier 2A: Apoptosis Induction Assay (Mechanism of Cell Death) B->C Yes D Tier 2B: Anti-Inflammatory Assay (NF-κB Pathway) B->D No / Low Toxicity F Further Mechanistic Studies (e.g., Target ID, In Vivo Models) C->F D->F E->C Informs Mechanism

Figure 1: A tiered workflow for the biological characterization of a novel compound.

Tier 1: Foundational Cytotoxicity and Viability Profiling

The initial and most critical step is to determine the concentration-dependent effect of the compound on cell viability. This provides a therapeutic window and is the primary screen for potential anticancer activity.[3][4] We recommend the XTT assay over the traditional MTT assay due to its streamlined protocol, which avoids a solubilization step and reduces handling errors.[5][6]

Principle of the XTT Assay

Metabolically active cells possess mitochondrial dehydrogenases that reduce the water-soluble tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) into a water-soluble orange formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[8]

Recommended Cell Line Panel

To obtain a preliminary understanding of selectivity, the compound should be tested against a panel of cancer cell lines from different tissue origins and at least one non-cancerous cell line.

Cell LineTypeRationaleCulture Medium
A549 Human Lung CarcinomaA widely used model for non-small-cell lung cancer.[9][10]DMEM + 10% FBS
MCF-7 Human Breast AdenocarcinomaRepresents estrogen receptor-positive breast cancer.[11]EMEM + 10% FBS + 0.01mg/mL Insulin
HepG2 Human Hepatocellular CarcinomaA model for liver cancer and hepatotoxicity studies.[12]EMEM + 10% FBS
HEK293 Human Embryonic KidneyCommonly used as a non-cancerous control cell line.DMEM + 10% FBS
Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration range should be broad (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Incubation with XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2A: Mechanistic Assay - Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death), a hallmark of many effective anticancer agents.[3] We recommend a dual-assay approach to confirm apoptosis.[13]

Annexin V Assay for Phosphatidylserine Exposure

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore or luciferase, can be used to detect apoptotic cells.[14] The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay provides a simple, non-lytic, "add-and-read" method to monitor apoptosis in real time.[15][16]

Caspase-Glo® 3/7 Assay for Executioner Caspase Activity

Caspases-3 and -7 are key executioner enzymes that are activated during apoptosis and are responsible for cleaving cellular substrates, leading to the morphological changes associated with cell death.[13] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify this activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 12, 24, and 48 hours.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared reagent directly to each well.

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Tier 2B: Mechanistic Assay - Anti-Inflammatory Activity

Given the prevalence of anti-inflammatory activity among pyrazole derivatives, it is crucial to assess the compound's ability to modulate key inflammatory pathways, even at non-toxic concentrations.[17][18] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[19][20]

Principle of the NF-κB Reporter Assay

This assay utilizes a cell line (e.g., HEK293 or U251) that has been stably transfected with a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.[21][22] When the NF-κB pathway is activated by a stimulus like Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives the expression of the reporter gene. An effective anti-inflammatory compound will inhibit this process, leading to a decrease in the reporter signal.[23]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IkBa->IkBa_NFkB Degradation Degradation IkBa->Degradation Ubiquitination & Proteasomal Degradation NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB TNFa TNFa TNFR TNFR TNFa->TNFR TNF-α TNFR->IKK Activates NFkB_nuc NF-κB Degradation->NFkB_nuc Releases & Translocates DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription Compound Ethyl 3-nitro-1-propyl- 1H-pyrazole-5-carboxylate Compound->IKK Potential Inhibition?

Figure 2: The NF-κB signaling pathway and a potential point of inhibition.

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a white-walled 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System) and a luminometer.

  • Data Analysis: Normalize the luciferase activity to the stimulated vehicle control to calculate the percentage of inhibition for each compound concentration.

Tier 2C: Mechanistic Assay - Oxidative Stress

The nitro-aromatic moiety of the compound warrants an investigation into its potential to induce reactive oxygen species (ROS). ROS are chemically reactive molecules that can cause cellular damage but also act as signaling molecules.[24] An imbalance leading to excessive ROS is termed oxidative stress.

Principle of the ROS-Glo™ H₂O₂ Assay

This assay measures the level of hydrogen peroxide (H₂O₂), a stable and common ROS, in cell cultures.[25] A substrate is added that reacts with H₂O₂ to produce a luciferin precursor. A second reagent containing D-cysteine and Ultra-Glo™ Luciferase is then added, which converts the precursor into luciferin and generates a luminescent signal proportional to the amount of H₂O₂ present.[24]

Detailed Protocol: ROS-Glo™ H₂O₂ Assay
  • Cell Seeding: Plate cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Reagent Preparation and Addition: Prepare and add the H₂O₂ Substrate solution to the cells according to the manufacturer's protocol.

  • Compound Treatment: Immediately add the test compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., Menadione).

  • Incubation: Incubate for the desired time period (e.g., 2-6 hours) at 37°C.

  • Detection: Add the ROS-Glo™ Detection Solution to each well. Incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence with a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in ROS levels relative to the vehicle-treated control.

Summary and Forward Outlook

This application note outlines a structured, hypothesis-driven approach to characterize the biological activity of the novel compound, this compound. By systematically evaluating cytotoxicity, apoptosis induction, anti-inflammatory potential, and oxidative stress, researchers can efficiently build a comprehensive profile of the compound's effects at the cellular level. Positive results in any of these assays would provide a strong rationale for more advanced studies, including target identification, in vivo efficacy models, and further structure-activity relationship (SAR) exploration.

References

  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.

  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.

  • Biotech Spain. XTT Assays vs MTT.

  • Taylor & Francis Online. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.

  • Promega Corporation. Apoptosis Assays.

  • Bentham Science. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

  • Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.

  • Wikipedia. MTT assay.

  • PubMed. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.

  • PubMed. Cell-based screening assay for anti-inflammatory activity of bioactive compounds.

  • ResearchGate. Synthesis and biological evaluation of novel pyrazole compounds.

  • Sigma-Aldrich. Cytotoxicity assays.

  • Promega Corporation. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay.

  • Thermo Fisher Scientific. Cytotoxicity Assays.

  • Fisher Scientific. Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays.

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.

  • Abcam. Cytotoxicity assay selection guide.

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

  • PubMed Central. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation.

  • Biocompare. Apoptosis Assay Kits.

  • PubMed. DCFDA Assay for Oxidative Stress Measurement in Fluorometer.

  • Promega Corporation. Oxidative Stress Assays | Reactive Oxygen Species Detection.

  • Altogen Biosystems. A549 Cell Subculture Protocol.

  • Abcam. Oxidative stress assays and oxidative stress markers.

  • Benchchem. Application Note & Protocol: A Cell-Based Luciferase Reporter Assay to Determine the Anti-Inflammatory Activity of 4-O.

  • BMG Labtech. ROS detection in a cell-based format using the Promega ROS-Glo™ assay.

  • ResearchGate. A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells | Request PDF.

  • ResearchGate. DCFDA Assay for Oxidative Stress Measurement in Fluorometer.

  • Biocompare. RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega.

  • Abgenex. NF-kB Reporter Assay.

  • Nanopartikel.info. Culturing A549 cells.

  • Thermo Fisher Scientific. CANCER CELL CULTURE BASICS HANDBOOK.

  • REPROCELL. Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats.

  • Fisher Scientific. HepG2 - Liver cancer cells.

  • PubMed Central. Current status of pyrazole and its biological activities.

  • Benchchem. Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

  • MDPI. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.

  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

  • PubChem. ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate.

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

  • Smolecule. Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate.

Sources

Application Notes & Protocols: A Phased Approach to In Vivo Evaluation of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational animal studies to characterize Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate (ENPC) , a novel chemical entity (NCE). Given that specific biological data for ENPC is not publicly available, we leverage the well-documented pharmacological profile of the pyrazole scaffold, which is present in numerous approved drugs like the anti-inflammatory agent Celecoxib.[1][2] Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5]

Therefore, this guide presents a logical, phased in vivo testing strategy built on a primary hypothesis that ENPC may possess anti-inflammatory activity. The protocols herein are designed to first establish a foundational safety profile via acute toxicity studies, then to understand its absorption and distribution through pharmacokinetics, and finally to test the primary hypothesis in a validated pharmacodynamic model of acute inflammation. Each protocol is grounded in established regulatory guidelines and best practices to ensure data integrity and reproducibility.

Section 1: Integrated Preclinical In Vivo Strategy

The journey from a novel compound to a potential therapeutic candidate requires a structured, multi-stage evaluation. A haphazard approach not only yields unreliable data but is also ethically unsound. The strategy outlined below follows a logical progression from safety to exposure and finally to efficacy. This ensures that animal welfare is respected by only advancing compounds with an acceptable safety profile and that efficacy data is interpreted in the context of known systemic exposure.

Phased Experimental Workflow

The following workflow illustrates the recommended sequence of in vivo studies. Each step builds upon the data from the previous one, allowing for informed go/no-go decisions.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Systemic Exposure cluster_2 Phase 3: Efficacy Assessment Tox Acute Oral Toxicity Study (OECD 423/425) Tox_Out Determine LD50 Cutoff Establish Maximum Tolerated Dose (MTD) Tox->Tox_Out Data Output PK Pharmacokinetic (PK) Profiling (Rodent Model) Tox_Out->PK Inform Dose Selection PK_Out Calculate Cmax, Tmax, AUC, t½ Determine Oral Bioavailability (F%) PK->PK_Out Data Output PD Pharmacodynamic (PD) Model (Carrageenan-Induced Paw Edema) PK_Out->PD Inform Dose & Sampling Times PD_Out Measure % Inhibition of Edema Establish Dose-Response Relationship PD->PD_Out Data Output G cluster_early Early Phase (0-2.5 hr) cluster_late Late Phase (3-6 hr) Carrageenan Carrageenan Injection Histamine Histamine & Serotonin Release Carrageenan->Histamine Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils Bradykinin Bradykinin Production Histamine->Bradykinin Edema Edema, Erythema, Hyperalgesia Bradykinin->Edema COX2 COX-2 Upregulation Neutrophils->COX2 Cytokines Cytokines (TNF-α, IL-1β) Neutrophils->Cytokines PGs Prostaglandins (PGE2) COX2->PGs PGs->Edema Cytokines->Edema

Caption: Signaling cascade in the carrageenan-induced inflammation model.

Materials
  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g). [6]* Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline). [6]* Test Compound (ENPC): Formulated in an appropriate oral vehicle.

  • Positive Control: Indomethacin (e.g., 10 mg/kg), a standard NSAID. [7]* Vehicle Control: The vehicle used to formulate ENPC and Indomethacin.

  • Equipment: Plethysmometer (for measuring paw volume) or digital calipers, oral gavage needles, 27-gauge needles.

Study Design
GroupTreatmentDose (mg/kg, PO)N (animals)
1Vehicle Control-6-8
2Positive ControlIndomethacin (10)6-8
3ENPC - Low DoseTBD (from PK/Tox)6-8
4ENPC - Mid DoseTBD (from PK/Tox)6-8
5ENPC - High DoseTBD (from PK/Tox)6-8
Step-by-Step Protocol
  • Acclimation & Fasting: Acclimate animals for at least 3 days. Fast overnight before the experiment.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. [6]3. Compound Administration: Administer the respective compounds (Vehicle, Indomethacin, or ENPC) via oral gavage. This is typically done 60 minutes before the carrageenan injection to allow for absorption. [8][9]4. Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [6]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [6][10]6. Termination: Following the final measurement, humanely euthanize all animals.

Data Analysis
  • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume:

    • Edema (mL) = Vₜ - V₀ [6]2. Calculate Mean Edema: Determine the mean edema for each treatment group at each time point.

  • Calculate Percentage Inhibition: The primary endpoint is the percentage inhibition of edema, typically calculated at the 3-hour or 4-hour time point, compared to the vehicle control group.

    • % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100

The results will demonstrate whether ENPC can significantly reduce inflammation compared to the vehicle control and how its activity compares to the standard drug, Indomethacin.

References

Sources

Application Note: Evaluating the Antimicrobial Efficacy of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a compound for research purposes. The following application note is provided as a representative example based on the known antimicrobial properties of structurally related pyrazole derivatives. All laboratory work should be conducted by trained personnel in accordance with institutional safety guidelines.

Introduction: The Pyrazole Scaffold in Antimicrobial Research

The pyrazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Pyrazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents.[4]

The functionalization of the pyrazole ring allows for the modulation of its biological activity. Notably, the incorporation of a nitro group (-NO₂) can enhance the antimicrobial potential of heterocyclic compounds.[4][5] This application note provides a detailed guide for the evaluation of This compound (hereafter referred to as Compound PYR-N3) as a potential antimicrobial agent. We will outline the protocols for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against common bacterial strains.

Proposed Mechanism of Action

While the precise mechanism of action for Compound PYR-N3 is yet to be elucidated, studies on structurally similar pyrazole-based antimicrobials suggest several potential targets. A prominent proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for DNA replication, repair, and transcription, making them excellent targets for antibacterial agents. The pyrazole scaffold can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, disrupting its function and leading to bacterial cell death.[6] The nitro group on the pyrazole ring may also contribute to its antimicrobial activity through the generation of reactive nitrogen species, which can induce oxidative stress and damage cellular components.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed mechanism of action for pyrazole derivatives as DNA gyrase inhibitors.

Mechanism_of_Action cluster_bacterium Bacterial Cell PYR_N3 Compound PYR-N3 Cell_Wall Cell Wall Penetration PYR_N3->Cell_Wall Entry DNA_Gyrase DNA Gyrase (Target Enzyme) Cell_Wall->DNA_Gyrase Binding DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of Compound PYR-N3 inhibiting bacterial DNA gyrase.

Materials and Reagents

Compound Information
  • Compound Name: this compound (Compound PYR-N3)

  • Molecular Formula: C₉H₁₃N₃O₄

  • Molecular Weight: 227.22 g/mol

  • Solubility: Soluble in DMSO, ethanol. Sparingly soluble in water.

  • Storage: Store at 2-8°C, protected from light and moisture.

Reagents and Consumables
  • Dimethyl sulfoxide (DMSO), sterile

  • Mueller-Hinton Broth (MHB)[8]

  • Mueller-Hinton Agar (MHA)[8]

  • Sterile 96-well microtiter plates[9]

  • Sterile pipette tips

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard[9]

  • Sterile saline solution (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Resazurin sodium salt solution (optional, for viability indication)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9] The broth microdilution method is a standardized and widely used technique for determining the MIC.[10][11]

Workflow for MIC Determination

MIC_Workflow Start Start Prep_Stock Prepare PYR-N3 Stock Solution (in DMSO) Start->Prep_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate with MHB Prep_Stock->Serial_Dilute Inoculate Inoculate wells to ~5x10^5 CFU/mL Serial_Dilute->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-24 hours Inoculate->Incubate Read_Results Read MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Procedure:

  • Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of Compound PYR-N3 in sterile DMSO. Ensure complete dissolution. Causality: DMSO is used as a solvent due to the compound's low aqueous solubility. The concentration of DMSO in the final assay should not exceed 1% to avoid affecting bacterial growth.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the PYR-N3 stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (MHB + inoculum, no compound).

    • Well 12 will serve as the sterility control (MHB only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation of the Plate:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[11] Causality: A standardized inoculum is critical for the reproducibility and accuracy of the MIC assay.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of Compound PYR-N3 at which there is no visible turbidity (growth).[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[13] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

Step-by-Step Procedure:

  • Perform MIC Assay: Complete the MIC assay as described in Protocol 4.1.

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well (well 11) to confirm the viability of the inoculum.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of Compound PYR-N3 that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][15]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear, tabular format. This allows for easy comparison of the compound's activity against different microorganisms.

Table 1: Example MIC and MBC Data for Compound PYR-N3

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213482Bactericidal
Escherichia coliATCC 25922161288Bacteriostatic
Pseudomonas aeruginosaATCC 2785364>256>4Tolerant/Resistant
Ciprofloxacin (E. coli)-0.0150.032Bactericidal

Note: The interpretation of MIC values depends on established breakpoints, which are not available for novel compounds. The MBC/MIC ratio provides insight into the bactericidal or bacteriostatic nature of the agent.[14]

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial antimicrobial evaluation of this compound. The described protocols for MIC and MBC determination are standard, robust methods for assessing the potency and bactericidal/bacteriostatic nature of a novel compound.[10][15] Pyrazole derivatives, particularly those with nitro substitutions, represent a promising class of compounds in the search for new antimicrobial agents.[4][5] Further studies should include a broader panel of clinical isolates, cytotoxicity assays to determine selectivity, and in-depth mechanistic studies to confirm the molecular target.

References

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Al-Romaigh, F.A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Fisher, K., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]

  • Khidre, R. E. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • OIE. (2008). Methodologies for Antimicrobial Susceptibility Testing. OIE Regional Workshop for OIE National Focal Points for Veterinary Products. Available at: [Link]

  • WOAH. (2009). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Available at: [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • Gomaa, A. M. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics. Available at: [Link]

  • Kumar, V., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, V., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Available at: [Link]

  • Gomaa, A. M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • Husain, A., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Acta Poloniae Pharmaceutica. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2019). Antimicrobial Agents Containing Pyrazole Nucleus and Their Biological Activity. Available at: [Link]

  • El-Sayed, N. F., et al. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Activity of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the anticancer potential of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate and its derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough preclinical evaluation. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potent anticancer effects.[1] The introduction of a nitro group and an N-propyl substituent on the pyrazole ring is hypothesized to modulate the compound's electronic and steric properties, potentially enhancing its cytotoxic and selective activity against cancer cells.

This guide is structured to provide not only step-by-step instructions but also the underlying scientific principles, ensuring that researchers can both execute the experiments and understand the implications of their findings.

Rationale and Postulated Mechanism of Action

Pyrazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of crucial cellular enzymes like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), leading to cell cycle arrest and the disruption of angiogenesis.[2] Many pyrazole-containing compounds have been demonstrated to induce apoptosis as their primary mechanism of cell death.[3][4] The presence of the electron-withdrawing nitro group on the pyrazole ring is anticipated to enhance the compound's ability to participate in biological interactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[4][5]

The proposed mechanism of action for this compound derivatives centers on the induction of apoptosis and cell cycle arrest in cancer cells. This guide provides the protocols to test this hypothesis.

G cluster_0 Postulated Anticancer Mechanism Compound Ethyl 3-nitro-1-propyl-1H- pyrazole-5-carboxylate Derivative Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake ROS_Generation ↑ Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cellular_Uptake->Cell_Cycle_Arrest Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Apoptosis_Pathway Activation of Apoptotic Pathways Mitochondrial_Stress->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Postulated mechanism of action for the pyrazole derivative.

Synthesis of this compound Derivatives

Protocol: Proposed Synthesis
  • Step 1: Synthesis of the β-keto ester precursor. This can be achieved through a Claisen condensation reaction between diethyl oxalate and an appropriate propyl ketone.

  • Step 2: Cyclization with Propylhydrazine. The resulting β-keto ester is then reacted with propylhydrazine to form the N-propylated pyrazole ring.

  • Step 3: Nitration of the Pyrazole Ring. The formed ethyl 1-propyl-1H-pyrazole-5-carboxylate is subsequently nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position of the pyrazole ring.[6][7] The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired product with a good yield.

In Vitro Anticancer Activity Screening

The initial assessment of the anticancer potential of the synthesized derivatives involves determining their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[8]

Protocol: MTT Cytotoxicity Assay

This protocol is designed for adherent cancer cell lines in a 96-well plate format.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Expected Data Presentation:

DerivativeCell LineIC₅₀ (µM) after 48h
Compound XMCF-7Value
Compound XA549Value
Compound XHCT116Value
Doxorubicin (Control)MCF-7Value
Doxorubicin (Control)A549Value
Doxorubicin (Control)HCT116Value

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

To elucidate the mechanism by which the pyrazole derivatives induce cell death, it is crucial to investigate their effects on apoptosis and the cell cycle. Flow cytometry is a powerful technique for these analyses.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]

G cluster_1 Apoptosis Assay Workflow Start Seed and Treat Cells with Pyrazole Derivative Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic vs. Necrotic vs. Viable Cells Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining

Materials:

  • Cancer cells treated with the pyrazole derivative at its IC₅₀ concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells treated with the pyrazole derivative.

  • Cold 70% ethanol.

  • PBS.

  • Propidium Iodide staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Harvest treated cells and wash with PBS.

    • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing.

    • Incubate on ice for at least 30 minutes.[13]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale.

Data Interpretation:

A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a particular peak after treatment indicates cell cycle arrest at that phase.

Concluding Remarks

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Ejim, L., et al. (2023). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). International Journal of Novel Research in Life Sciences, 10(1), 1-10.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Hernandez-Vazquez, A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7689. [Link]

  • Ghorbani, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 369-378. [Link]

  • Lehmann, T., et al. (2018). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Postepy Higieny I Medycyny Doswiadczalnej, 72, 639-648.
  • Taher, M., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(12), 3897. [Link]

  • Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Folia Histochemica et Cytobiologica, 55(2), 79-88. [Link]

  • Moloi, M. G., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10196-10206. [Link]

  • Ghorbani, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 369-378. [Link]

  • El-Emiraky, N. M., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(42), 29631-29651. [Link]

  • Hernandez-Vazquez, A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Pharmaceuticals, 15(6), 743. [Link]

  • Zhang, H., et al. (2018). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 23(11), 2991. [Link]

  • Tan, S. H., et al. (2019). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 9(1), 1-11. [Link]

  • Wang, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(10), 2296-2305. [Link]

  • Zhang, J., et al. (2010). Synethsis and characterization of 3-nitropyrazole and its salts.
  • Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

  • An, C., et al. (2014). Review on synthesis of nitropyrazoles.
  • Jasiński, R. (2022). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 27(21), 7586. [Link]

Sources

Application Note: A Workflow for the Characterization of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several potent kinase inhibitors.[1][2][3][4][5] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for novel drug discovery campaigns.[4] This document outlines a comprehensive, multi-phase workflow for the characterization of a novel pyrazole-containing compound, Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate (hereafter referred to as ENPP ), as a potential kinase inhibitor.

This guide is designed for researchers in drug discovery and chemical biology, providing a logical progression of experiments from initial target identification to cellular validation. Each section details the scientific rationale behind the protocol, step-by-step instructions, and critical considerations for data interpretation. The objective is to provide a robust framework for evaluating the therapeutic potential of new chemical entities like ENPP.

Phase 1: Initial Compound Handling and Broad Kinase Screening

The first step in characterizing any new compound is to establish its fundamental properties and assess its activity against a wide range of potential targets. This phase focuses on preparing the compound for biological assays and performing an unbiased screen to identify potential kinase targets.

Compound Preparation and Quality Control

Accurate and reproducible biological data begins with well-characterized and properly handled compounds.

  • Solubility Testing: Determine the solubility of ENPP in various common laboratory solvents (e.g., DMSO, ethanol). DMSO is the preferred solvent for creating high-concentration stock solutions for screening.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Purity Analysis: Confirm the purity and identity of the ENPP sample using methods such as LC-MS and ¹H NMR. Impurities can lead to misleading biological results.

Primary Target Identification via Kinome-wide Screening

To efficiently identify which of the >500 kinases in the human kinome ENPP might inhibit, a broad selectivity panel is the method of choice.[6][7] Several commercial services offer such panels, which typically measure the percent inhibition of a large number of kinases at a fixed compound concentration (e.g., 1 µM or 10 µM).

Principle of the Assay: A large panel of purified kinases are individually assayed with a standard substrate and ATP concentration in the presence of the test compound (ENPP). The activity is compared to a vehicle control (DMSO) to calculate the percent inhibition. Radiometric assays are often considered the gold standard for their direct measurement of substrate phosphorylation.[6]

Protocol: Kinase Panel Screening (Representative)

  • Compound Submission: Provide a high-quality stock solution of ENPP (e.g., 10 mM in DMSO) to a commercial vendor (e.g., Reaction Biology, Promega, AssayQuant).[6][8][9]

  • Assay Execution: The vendor performs single-point inhibition assays against their kinase panel (e.g., >400 kinases) at a specified concentration (e.g., 10 µM).

  • Data Analysis: The primary data is delivered as percent inhibition for each kinase. "Hits" are typically defined as kinases showing >50% or >70% inhibition at the screening concentration.

Data Presentation: Hypothetical Kinase Screening Results

Kinase TargetFamily% Inhibition @ 10 µM ENPPHit?
Aurora Kinase ASer/Thr85%Yes
VEGFR-2Tyr78%Yes
CDK2Ser/Thr45%No
SRCTyr12%No
p38αSer/Thr8%No

Workflow Visualization

G cluster_prep Compound Preparation cluster_screen Screening cluster_output Output P1 ENPP Powder P2 Solubility Test P1->P2 P3 Prepare 10 mM Stock in DMSO P2->P3 S1 Submit ENPP to Screening Service P3->S1 S2 Single-Point Assay vs >400 Kinases S1->S2 S3 Data Analysis: Calculate % Inhibition S2->S3 O1 Identify 'Hits' (e.g., Aurora A, VEGFR-2) S3->O1

Caption: Phase 1 Workflow: From Compound to Hit Identification.

Phase 2: In Vitro Potency and Mechanism of Action

Once primary hits are identified, the next phase is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀) and to understand their mechanism of action. For this guide, we will proceed with the hypothetical hit, Aurora Kinase A .

IC₅₀ Determination using a Luminescent ADP-Detection Assay

The ADP-Glo™ Kinase Assay is a universal method suitable for virtually any kinase, measuring kinase activity by quantifying the amount of ADP produced.[10][11][12] It is a robust, high-throughput method for determining dose-dependent inhibition.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added to convert the ADP back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[12] Inhibitors reduce the amount of ADP produced, leading to a lower light signal.

Protocol: ADP-Glo™ IC₅₀ Determination for Aurora Kinase A

  • Compound Titration: Prepare a serial dilution of ENPP in a 384-well plate. A common starting range is 100 µM to 1 nM in 10-point, 3-fold dilutions. Include vehicle (DMSO) and no-enzyme controls.

  • Kinase Reaction: Add the Aurora Kinase A enzyme and its specific substrate (e.g., Kemptide) to the wells.

  • Initiate Reaction: Start the reaction by adding ATP at a concentration near the known Kₘ for the enzyme (e.g., 10 µM). Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[13]

  • Measure Luminescence: Read the plate on a standard luminometer.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Data for ENPP against Aurora A

ENPP Conc. (nM)Luminescence (RLU)% Inhibition
100000150098.5%
33333250097.5%
11111800092.0%
37042500075.0%
12355500045.0%
4128500015.0%
137980002.0%
0 (Vehicle)1000000.0%
Calculated IC₅₀ 1.5 µM

Assay Principle Visualization

cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation K Aurora A Kinase ADP ADP K->ADP SubP Substrate-P K->SubP ATP ATP ATP->K Substrate Substrate Substrate->K ADP2 ADP ENPP ENPP (Inhibitor) ENPP->K ATP_rem Remaining ATP Reagent1 ADP-Glo™ Reagent ATP_rem->Reagent1 depletes Reagent2 Kinase Detection Reagent ADP2->Reagent2 ATP_new Newly Made ATP Reagent2->ATP_new Luc Luciferase + Luciferin ATP_new->Luc Light Light Signal Luc->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Phase 3: Cellular Activity and Target Engagement

A potent inhibitor in a biochemical assay is a promising start, but it must be able to enter cells, bind to its intended target, and exert a functional effect. This phase addresses these critical questions.

Confirming Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound physically binds to its target protein inside intact cells.[14][15]

Principle of the Assay: Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound or vehicle, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A successful inhibitor will shift the melting curve of its target protein to a higher temperature.[14][16]

Protocol: CETSA for ENPP and Aurora Kinase A

  • Cell Treatment: Culture a suitable cell line (e.g., HCT116, which expresses Aurora A) and treat with a high concentration of ENPP (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of Aurora Kinase A by Western blot. Use an antibody specific for total Aurora Kinase A.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle and ENPP-treated samples. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for ENPP-treated cells confirms target engagement.

Data Presentation: Hypothetical CETSA Melt Curve Data

Temperature (°C)Soluble Aurora A (Vehicle)Soluble Aurora A (ENPP)
40100%100%
4695%98%
4980%95%
5255%88%
5525%70%
585%45%
61<1%15%
Apparent Tₘ ~53°C ~59°C
Measuring Downstream Functional Effects

Confirming target engagement is crucial, but demonstrating a functional consequence of that engagement is the ultimate proof of cellular activity. Aurora Kinase A is a key mitotic regulator, and one of its well-known substrates is Histone H3 at Serine 10 (pHH3-S10). Inhibiting Aurora A should lead to a decrease in this phosphorylation event.

Principle of the Assay: Western blotting is used to measure the levels of a specific phosphorylated protein in cell lysates.[17][18] Cells are treated with a dose-response of the inhibitor, and the level of the phosphorylated substrate is compared to the level of the total substrate protein and a loading control (e.g., GAPDH or β-actin).[19][20]

Protocol: Western Blot for Phospho-Histone H3 (Ser10)

  • Cell Treatment: Plate cells (e.g., HCT116) and treat with a serial dilution of ENPP (e.g., 0.1 µM to 20 µM) for a defined period (e.g., 4 hours). Include a vehicle control.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk for blocking, as it contains phosphoproteins that can increase background.[17]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize the data, the blot can be stripped and re-probed with an antibody for total Histone H3 and/or a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-H3 to total H3 for each dose and plot the results to determine a cellular IC₅₀.

Signaling Pathway Visualization

G ENPP ENPP AuroraA Aurora Kinase A ENPP->AuroraA Inhibition pHistoneH3 Phospho-Histone H3 (Ser10) AuroraA->pHistoneH3 Phosphorylation HistoneH3 Histone H3 (Ser10) HistoneH3->AuroraA Mitotic_Events Mitotic Progression pHistoneH3->Mitotic_Events

Caption: Inhibition of Aurora A by ENPP blocks downstream signaling.

Conclusion and Future Directions

This application note provides a systematic, four-part workflow to characterize a novel pyrazole compound, ENPP, as a potential kinase inhibitor. By following this process, a researcher can:

  • Identify potential kinase targets from a broad screen.

  • Quantify the in vitro potency (IC₅₀) against the primary hit.

  • Confirm that the compound engages the target in a cellular environment.

  • Demonstrate a functional downstream consequence of target inhibition.

Positive results from this workflow would establish ENPP as a valid hit compound worthy of further investigation. Subsequent steps in a drug discovery program would include comprehensive selectivity profiling against a panel of related kinases, medicinal chemistry efforts to improve potency and drug-like properties, and eventual testing in more complex cellular and in vivo models.[21][22]

References

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (MDPI) URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Ingenta Connect URL: [Link]

  • Title: Kinase Drug Discovery Services Source: Reaction Biology URL: [Link]

  • Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL Source: ResearchGate URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Kinase Profiling Services Source: Luceome Biotechnologies URL: [Link]

  • Title: Pan/Phospho Analysis For Western Blot Normalization Source: Protocols.io URL: [Link]

  • Title: Kinase Screening & Profiling Service Source: BPS Bioscience URL: [Link]

  • Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting Source: Bio-Techne URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Strategy toward Kinase-Selective Drug Discovery Source: Journal of Chemical Theory and Computation (ACS Publications) URL: [Link]

  • Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol Source: ResearchGate URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central (PMC) URL: [Link]

  • Title: CETSA Source: cetsa.org URL: [Link]

  • Title: CHAPTER 8: The Properties of Kinase Inhibitors Source: The Royal Society of Chemistry URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

Sources

Application Note & Protocol: Solubilization of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Principle

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with potential applications in pharmacological research and drug development. Like many heterocyclic organic compounds, its aromatic structure and functional groups confer low aqueous solubility, presenting a significant challenge for its use in standard cell culture media. Direct addition of the powdered compound to aqueous media will result in poor dissolution, non-homogenous concentration, and unreliable experimental outcomes.

This document provides a robust, field-proven protocol for the effective solubilization and sterile delivery of this compound for cell culture applications. The core principle involves the use of a high-purity organic solvent, Dimethyl Sulfoxide (DMSO), to prepare a high-concentration primary stock solution. This stock is then serially diluted into the final cell culture medium to achieve the desired working concentration while ensuring the final DMSO concentration remains below cytotoxic levels. This methodology is a standard and trusted practice in pharmacology for evaluating hydrophobic compounds in vitro.[1][2] A critical component of this protocol is the preliminary validation of solvent tolerance by the specific cell line under investigation to ensure the integrity of experimental data.

Compound Profile: this compound

A thorough understanding of the compound's physicochemical properties is essential for designing an effective solubilization strategy. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structure and data from closely related analogs.

  • Structure: The molecule contains a pyrazole core, a nitro group, and ethyl ester and propyl chains. These features, particularly the hydrocarbon chains and the aromatic ring, contribute to its hydrophobic nature, predicting poor solubility in water.

  • Stability: Pyrazole rings are generally stable aromatic structures.[3] The nitro-substituents also confer stability.[4] However, long-term stability in aqueous solutions at physiological temperatures (37°C) is not guaranteed. It is best practice to prepare fresh working dilutions for each experiment from a frozen primary stock.

Table 1: Physicochemical Properties of a Structurally Similar Analog (Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate)

Property Value Source
Molecular Formula C₈H₁₁N₃O₄ PubChem CID: 119056313[5]
Molecular Weight 213.19 g/mol PubChem CID: 119056313[5]

| Predicted Solubility | Poor in water, Soluble in organic solvents like DMSO. | Inferred from structure |

Note: Researchers must use the precise molecular weight for their specific batch of this compound for all calculations.

The Role of Dimethyl Sulfoxide (DMSO) in Cell Culture

DMSO is a polar aprotic solvent widely employed in cell biology and drug discovery for its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1] Its miscibility with water and cell culture media makes it an ideal vehicle for introducing hydrophobic test articles into an aqueous experimental system.[1]

However, DMSO is not biologically inert. At elevated concentrations, it can induce a variety of cellular effects, including membrane permeabilization, altered cell differentiation, and cytotoxicity.[6][7] Therefore, maintaining the final (in-well) concentration of DMSO at a minimal, non-perturbing level is paramount for scientific validity.

Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO Conc. General Cellular Impact Recommendation
≤ 0.1% (v/v) Considered safe for most cell lines, including sensitive and primary cells.[8][9] Recommended for long-term assays (> 48h) or sensitive cell types.
0.1% - 0.5% (v/v) Tolerated by many robust, immortalized cell lines without significant cytotoxicity.[6][10] Acceptable for many standard assays (24-48h); requires validation.
> 0.5% (v/v) Increased risk of cytotoxicity and off-target effects.[7][11] Not recommended. If unavoidable, extensive vehicle controls are mandatory.

| > 5% (v/v) | Highly cytotoxic; causes membrane dissolution.[6][10] | Unacceptable for cell-based assays. |

Detailed Protocols

Part A: Preparation of a 100 mM Primary Stock Solution

Rationale: Creating a highly concentrated primary stock in 100% DMSO allows for minimal volume addition to the final culture medium, thereby keeping the final solvent concentration low. A 100 mM stock is a convenient concentration for subsequent dilutions.

Materials:

  • This compound powder

  • High-purity, sterile DMSO (cell culture grade)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For example, to prepare 1 mL of a 100 mM stock of a compound with a MW of 227.22 g/mol (hypothetical for the propyl version): Mass (g) = Concentration (M) x Volume (L) x MW ( g/mol ) Mass (mg) = 100 mmol/L x 0.001 L x 227.22 g/mol x 1000 mg/g = 22.72 mg

  • Weigh Compound: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated mass of the compound into a sterile tube or vial.

  • Add Solvent: Add the calculated volume (e.g., 1 mL) of 100% sterile DMSO to the vial.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particulates remain. If particulates persist, sonicate the vial in a water bath for 5-10 minutes.[6]

  • Sterile Filtration (Critical Step):

    • Draw the 100% DMSO stock solution into a sterile syringe.

    • Attach a 0.2 µm sterile syringe filter that is compatible with DMSO. PTFE (polytetrafluoroethylene) or nylon membranes are required ; cellulose acetate is not compatible and may dissolve.[12]

    • Filter the solution into a new, sterile, light-protected vial (e.g., amber cryovial). This step removes any potential microbial contamination from the compound powder or non-sterile handling.[13][14]

  • Storage: Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part B: Preparation of Working Solutions

Rationale: This serial dilution process ensures the compound is gradually introduced into an aqueous environment, minimizing the risk of precipitation. All dilutions of the compound should be made in DMSO, with only the final step being the dilution into aqueous culture medium.[15]

Procedure:

  • Thaw Primary Stock: Thaw one aliquot of the 100 mM primary stock on ice.

  • Prepare Intermediate Stocks (if necessary): For creating a wide range of concentrations, it is often easier to first make an intermediate stock in culture medium.

    • Example: To make a 200 µM working stock for a final in-well concentration of 1 µM (using a 1:200 dilution), add 2 µL of the 100 mM primary stock to 998 µL of pre-warmed complete cell culture medium.

  • Avoid Precipitation: The key to preventing the hydrophobic compound from crashing out of solution is to add the small volume of concentrated DMSO stock to the larger volume of aqueous medium while vortexing or swirling gently.[15] Never add medium directly to the concentrated DMSO stock.

  • Final Dosing: Add the prepared working solution to your cell culture plates. For example, to achieve a 1 µM final concentration in a well containing 1 mL of medium, you would add 5 µL of the 200 µM working stock.

Table 3: Example Dilution Scheme for a 10 µM Final Concentration

Step Action Starting Concentration Volume to Add Diluent Final Volume Final Concentration Final DMSO %
1 Prepare Primary Stock Powder (as calculated) 100% DMSO 1 mL 100 mM 100%
2 Prepare Working Stock 100 mM 2 µL Culture Medium 998 µL 200 µM 0.2%

| 3 | Dose Cells in 24-well plate | 200 µM | 50 µL | Medium in well | 1 mL | 10 µM | 0.01% |

Workflow Visualization

The following diagram illustrates the complete workflow from solid compound to final application in cell culture, emphasizing the critical preparation and quality control steps.

G cluster_prep Primary Stock Preparation (Aseptic) cluster_exp Experimental Dosing cluster_qc Essential Quality Control Compound Weigh Compound Powder DMSO Add 100% Sterile DMSO Compound->DMSO Dissolve Vortex / Sonicate to Fully Dissolve DMSO->Dissolve Filter Sterile Filter (0.2 µm PTFE Filter) Dissolve->Filter Stock 100 mM Primary Stock Filter->Stock Dilute Dilute Stock into Pre-warmed Medium Stock->Dilute Key Dilution Step (Add Stock to Medium) Final Final Working Solution (<0.5% DMSO) Dilute->Final Cells Dose Cell Culture Plates Final->Cells Vehicle Prepare Vehicle Control (Medium + matching % DMSO) ControlCells Dose Control Wells Vehicle->ControlCells

Sources

Application Notes and Protocols: Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential applications and experimental protocols for Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate in the field of medicinal chemistry. While specific biological data for this exact molecule is emerging, the pyrazole scaffold is a well-established privileged structure in drug discovery, exhibiting a wide array of pharmacological activities.[1][2][3][4][5][6][7][8] This document synthesizes information from the broader class of pyrazole derivatives to propose potential therapeutic applications and detailed methodologies for its investigation.

The unique combination of a nitro group at the 3-position, a propyl group at the 1-position, and an ethyl carboxylate at the 5-position suggests several avenues for research, including its potential as an anti-inflammatory, antimicrobial, or enzyme-inhibiting agent.[1][5][9]

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[7][10] This structural motif is found in a variety of FDA-approved drugs and serves as a versatile scaffold for the development of new therapeutic agents.[10] The ability of the pyrazole nucleus to act as both a hydrogen bond donor and acceptor, coupled with its stable aromatic nature, allows for diverse interactions with biological targets.[10]

Derivatives of pyrazole have demonstrated a remarkable range of biological activities, including:

  • Anti-inflammatory and Analgesic: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.[2][11]

  • Anticancer: Pyrazole derivatives have been shown to inhibit various kinases and exhibit cytotoxic effects against cancer cell lines.[4][12]

  • Antimicrobial and Antiviral: The pyrazole scaffold is present in compounds with activity against bacteria, fungi, and viruses.[3][4]

  • Enzyme Inhibition: Pyrazoles are known to inhibit a variety of enzymes, including kinases, carbonic anhydrases, and dehydrogenases.[13][14][15]

The subject of these notes, this compound, presents an interesting substitution pattern that warrants investigation for novel pharmacological activities.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the known activities of related pyrazole derivatives, we propose the following potential applications for this compound:

As a Selective COX-2 Inhibitor for Anti-Inflammatory Therapy

The pyrazole scaffold is a key pharmacophore in several selective COX-2 inhibitors.[11] The anti-inflammatory effects of these drugs stem from their ability to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Hypothesized Mechanism of Action: The N-propyl group may orient the molecule within the hydrophobic channel of the COX-2 active site, while the nitro and carboxylate groups could form key interactions with active site residues, conferring selectivity over the COX-1 isoform.

Experimental Workflow for COX-2 Inhibition Screening

cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Model A Compound Solubilization (DMSO) B COX-1/COX-2 Inhibition Assay (Fluorescent or Colorimetric) A->B C IC50 Determination B->C D LPS-Stimulated Macrophage Culture C->D Lead Compound Progression E PGE2 Measurement (ELISA) D->E F Cytotoxicity Assay (MTT/LDH) D->F G Carrageenan-Induced Paw Edema (Rodent Model) E->G Confirmation of Efficacy H Measurement of Paw Volume G->H I Histopathological Analysis H->I

Caption: Workflow for evaluating COX-2 inhibitory activity.

As a Kinase Inhibitor for Anticancer Applications

Many pyrazole-containing compounds have been developed as inhibitors of various protein kinases, which are often dysregulated in cancer.

Hypothesized Mechanism of Action: The pyrazole core can act as a hinge-binding motif, a common feature of kinase inhibitors. The substituents on the pyrazole ring can be tailored to achieve selectivity for specific kinases. The nitro group, being a strong electron-withdrawing group, could influence the electronic properties of the pyrazole ring and its interactions with the kinase active site.

As an Antimicrobial Agent

The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal properties.

Hypothesized Mechanism of Action: The mechanism of antimicrobial action for pyrazole derivatives can be diverse, including inhibition of essential enzymes or disruption of cell wall synthesis. The lipophilicity imparted by the propyl group may facilitate penetration through microbial cell membranes.

Synthetic Protocol

A general and common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5][16]

General Synthetic Scheme for Ethyl 1-substituted-3-nitro-1H-pyrazole-5-carboxylates

A Ethyl 2,4-dioxo-3-nitrobutanoate O2N-CH(COOEt)2 C This compound A->C Cyclocondensation (e.g., in Ethanol/Acetic Acid) B Propylhydrazine CH3CH2CH2NHNH2 B->C

Caption: A plausible synthetic route to the target compound.

Protocol for Synthesis:

  • Preparation of the 1,3-Dicarbonyl Intermediate: Synthesize or procure the appropriate 1,3-dicarbonyl precursor, such as ethyl 2,4-dioxo-3-nitrobutanoate.

  • Cyclocondensation Reaction:

    • Dissolve the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol with a catalytic amount of acetic acid.

    • Cool the solution in an ice bath.

    • Add propylhydrazine dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Biological Evaluation

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the IC50 values of this compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • Assay buffer

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Incubate for a specified time at the optimal temperature.

  • Initiate the reaction by adding arachidonic acid.

  • After a further incubation period, stop the reaction and measure the signal (fluorescence or absorbance) according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for various kinases.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound and reference inhibitor (e.g., Staurosporine)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and add the detection reagent.

  • Measure the luminescence or fluorescence signal.

  • Calculate the IC50 value as described for the COX inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound and reference antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplate

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microbe.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific data for this compound is not yet available, the following table presents representative data for other pyrazole derivatives to provide context for potential activity ranges.

Compound Class Target IC50 (nM) Reference
Pyrazole-based sulfonamidesCarbonic Anhydrase II240[15][17]
Pyrazole-based sulfonamidesCarbonic Anhydrase IX150[15][17]
Pyrazoline-linked derivativesVEGFR-28.93 - 38.28[13]
Pyrazolo[3,4-d]pyrimidineCHK1< 1[13]

Insights for SAR:

  • N1-substitution: The nature and size of the substituent at the N1 position can significantly influence activity and selectivity. The propyl group in the target compound may confer favorable pharmacokinetic properties.

  • C3-substitution: The electron-withdrawing nitro group at C3 is expected to modulate the electronic character of the pyrazole ring, potentially influencing binding affinity to target proteins.

  • C5-substitution: The ethyl carboxylate group at C5 provides a handle for further chemical modification and can participate in hydrogen bonding interactions.

Conclusion

This compound is a compound of significant interest for medicinal chemistry research. Based on the extensive literature on the pharmacological activities of the pyrazole scaffold, this molecule holds promise as a lead compound for the development of new anti-inflammatory, anticancer, or antimicrobial agents. The protocols and application notes provided herein offer a solid framework for initiating the biological evaluation of this and related compounds.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC - NIH. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ResearchGate. (2020). Review on synthesis of nitropyrazoles. [Link]

  • RSC Publishing. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PMC - PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • PubChem. ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. [Link]

  • Springer. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • PMC - PubMed Central. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse molecular interactions have cemented its role as a cornerstone in modern drug discovery.[1][2] Pyrazole-containing drugs have shown significant therapeutic success across a wide range of diseases, with prominent examples including the anti-inflammatory drug Celecoxib (Celebrex®), the phosphodiesterase-5 blocker Sildenafil (Viagra®) for erectile dysfunction, and numerous kinase inhibitors for cancer therapy like Crizotinib.[3][4][5] The broad spectrum of pharmacological activities—spanning anticancer, anti-inflammatory, analgesic, and antimicrobial effects—makes this scaffold a fertile ground for identifying novel therapeutic agents.[6][7]

High-Throughput Screening (HTS) is the engine that drives the exploration of vast chemical libraries to uncover novel, bioactive pyrazole derivatives.[8] This process involves the miniaturization and automation of assays to test tens of thousands to millions of compounds rapidly.[9] However, the journey from a large library to a validated hit is fraught with challenges, including compound solubility, potential for off-target effects, and the critical need for assays that are both robust and physiologically relevant.[8][9][10] This guide provides a comprehensive framework and detailed protocols for designing and executing effective HTS campaigns tailored to the unique properties and common biological targets of pyrazole derivatives.

Section 1: Foundational Principles of HTS Assay Design

A successful HTS campaign is built on a foundation of meticulous assay design and rigorous validation. The choice between a biochemical and a cell-based assay is the first critical decision point, dictated entirely by the scientific question at hand.

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor. They are ideal for primary screening when the molecular target is known, offering high precision and throughput. Common formats include fluorescence, luminescence, and absorbance-based readouts.[11] They are particularly well-suited for identifying direct inhibitors of enzymes like kinases, a frequent target class for pyrazole derivatives.[12][13]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data by inherently accounting for factors like cell permeability, metabolism, and cytotoxicity.[14] They are essential for understanding a compound's activity in a complex biological context and are often used in secondary screening or for phenotypic discovery campaigns where the specific target may not be known.[15][16][17]

The Cornerstone of Trustworthiness: The Z'-Factor

Every HTS assay must be a self-validating system. The most widely accepted statistical tool for quantifying assay quality is the Z'-factor (Z-prime).[18][19] It provides a measure of the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[20][21]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5 ExcellentA robust assay with a large separation between controls. Highly suitable for HTS.[22]
0 to 0.5 MarginalThe assay may be acceptable, but caution is required. Potential for false negatives/positives.[18][22]
< 0 UnsuitableThe control signals overlap significantly, rendering the assay useless for screening.[18][22]

An assay with a Z'-factor consistently above 0.5 is considered reliable for a full-scale screening campaign.[8]

Visualizing the HTS Workflow

The overall process of an HTS campaign follows a logical progression from initial screening to final hit validation.

HTS_Workflow cluster_prep Assay Development & Validation cluster_screen Primary Screen cluster_triage Hit Triage & Confirmation Assay_Dev Assay Design & Optimization Z_Factor Z'-Factor Validation (Z' > 0.5) Assay_Dev->Z_Factor Lib_Prep Compound Library (Pyrazole Derivatives) Z_Factor->Lib_Prep Proceed to Screen HTS Automated HTS (Single Concentration) Lib_Prep->HTS Data_Acq Raw Data Acquisition HTS->Data_Acq Hit_ID Primary Hit Identification Data_Acq->Hit_ID Analyze Data Confirm Hit Confirmation (Re-test) Hit_ID->Confirm Dose_Resp Dose-Response (IC50/EC50) Confirm->Dose_Resp Validated_Hit Validated Hit Dose_Resp->Validated_Hit AlphaLISA_Principle cluster_inhibition Inhibition by Pyrazole Derivative cluster_activity Kinase Activity (No Inhibitor) Donor_Inhib Donor Bead Substrate_Inhib Substrate Donor_Inhib->Substrate_Inhib Biotin-Strep. Acceptor_Inhib Acceptor Bead Kinase_Inhib Kinase Pyrazole Pyrazole Inhibitor Kinase_Inhib->Pyrazole Blocked label_no_signal No Proximity -> No Signal Donor_Active Donor Bead Acceptor_Active Acceptor Bead Substrate_Active Phosphorylated Substrate Donor_Active->Substrate_Active Biotin-Strep. Acceptor_Active->Substrate_Active p-Antibody label_signal Proximity -> Light Signal (~615 nm)

Principle of the AlphaLISA® kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-50 nL of pyrazole derivatives (typically at 10 mM in DMSO) into a 384- or 1536-well white microplate. Add positive controls (e.g., a known inhibitor like Staurosporine) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate mix in the appropriate kinase buffer.

    • Dispense 2.5 µL of the kinase/substrate mix into each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 2.5 µL of the ATP solution to initiate the reaction. The final volume is 5 µL.

    • Seal the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 5X AlphaLISA® Acceptor bead mix in detection buffer.

    • Add 2.5 µL of the Acceptor bead mix to stop the reaction.

    • Incubate in the dark at room temperature for 60 minutes.

    • Prepare a 2X Streptavidin-Donor bead mix in detection buffer.

    • Add 5 µL of the Donor bead mix.

    • Seal the plate, protect from light, and incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision®).

Data Summary Table:

ParameterTypical Concentration/ValuePurpose
Final Compound Conc.10 µMPrimary screen concentration
Kinase Conc.0.1 - 5 nMTitrated for optimal signal window
Substrate Conc.20 - 100 nMTitrated for optimal signal window
ATP Conc.Apparent KₘEnsures sensitivity to ATP-competitive inhibitors
Assay Volume10 µLStandard for 384-well format
Incubation Times30 - 60 minAllows reaction/binding to reach equilibrium
Expected Z'-Factor> 0.6Confirms assay robustness

Section 3: Cell-Based Assays for Screening Pyrazoles

Cell-based assays are indispensable for validating the activity of pyrazole derivatives in a more complex biological environment. They are crucial for identifying compounds with good cell permeability and for flagging cytotoxic molecules early in the discovery process.

Protocol 2: Luciferase Reporter Gene Assay

This assay is highly versatile for monitoring the modulation of a specific signaling pathway. [23]A cell line is engineered to express the luciferase enzyme under the control of a promoter that is responsive to a transcription factor of interest (e.g., NF-κB for inflammation, AP-1 for proliferation). An increase or decrease in pathway activity results in a corresponding change in light output. [24][25] Principle of the Assay: Pyrazole derivatives that inhibit a signaling pathway (e.g., by inhibiting an upstream kinase) will prevent the activation of a transcription factor. This, in turn, prevents the transcription of the luciferase reporter gene, leading to a decrease in luminescence upon addition of the luciferin substrate.

Reporter_Assay_Pathway cluster_nuc Stimulus External Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., IKK) Receptor->Kinase_Cascade Inhibitor_Complex IκB-NF-κB (Inactive) Kinase_Cascade->Inhibitor_Complex TF NF-κB (Active) Inhibitor_Complex->TF IκB Phos. & Degrad. Promoter NF-κB Promoter TF->Promoter Translocation & Binding Nucleus Nucleus Luc_Gene Luciferase Gene Promoter->Luc_Gene Luc_Protein Luciferase Protein Luc_Gene->Luc_Protein Light Luminescent Signal Luc_Protein->Light + Luciferin Pyrazole Pyrazole Inhibitor Pyrazole->Kinase_Cascade Inhibition

Signaling pathway for a generic NF-κB luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Plating: Seed engineered reporter cells (e.g., HEK293-NFκB-luc) in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight.

  • Compound Addition: Add 20-50 nL of pyrazole derivatives and controls to the cell plates. Incubate for 1 hour at 37°C.

  • Pathway Stimulation: Add 5 µL of the appropriate stimulus (e.g., TNF-α to activate NF-κB) to all wells except the unstimulated negative controls. Incubate for 6-8 hours at 37°C.

  • Lysis and Detection:

    • Equilibrate the plate and luciferase reagent (e.g., Bright-Glo™) to room temperature.

    • Add 25 µL of luciferase reagent to each well. This reagent lyses the cells and contains the luciferin substrate.

    • Place the plate on an orbital shaker for 2 minutes to ensure complete lysis.

  • Data Acquisition: Read the luminescent signal on a plate luminometer.

Protocol 3: Cell Viability Counter-Screen

This is a mandatory secondary assay to eliminate compounds that appear as "hits" in the primary screen simply because they are cytotoxic. Assays like CellTiter-Glo® measure ATP levels, which correlate directly with cell viability.

Step-by-Step Protocol:

  • Cell Plating & Dosing: Follow steps 1 and 2 from the reporter gene assay protocol using the same cell line. Incubate the cells with the compound for the same duration as the primary assay (e.g., 6-8 hours).

  • Detection:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate luminometer. Any compound that significantly reduces the viability signal (e.g., >20%) should be flagged as cytotoxic and deprioritized.

Section 4: Data Analysis and Hit Triage

Raw data from the primary screen must be processed through a rigorous triage cascade to identify true, validated hits while discarding artifacts. [23] The Hit Triage Funnel:

The goal is to filter the initial large set of primary hits down to a small number of high-quality chemical series for further investigation.

Triage_Funnel Primary_Screen Primary Screen Hits (~1-3% of Library) Confirmation Confirmation Screen (Eliminate single-point errors) Primary_Screen->Confirmation Dose_Response Dose-Response Assay (Determine Potency - IC50) Confirmation->Dose_Response Counter_Screen Counter-Screens (Assess Specificity & Cytotoxicity) Dose_Response->Counter_Screen Orthogonal Orthogonal Assays (Confirm activity in different format) Counter_Screen->Orthogonal Validated_Hits Validated Hits for Lead Op. (<0.1% of Library) Orthogonal->Validated_Hits

A typical workflow for hit triage and validation.

Key Considerations in Triage:

  • Compound Interference: Pyrazole derivatives, like many aromatic heterocyclic compounds, can interfere with assay technologies. It is crucial to perform counter-screens to identify compounds that:

    • Inhibit the reporter enzyme itself (e.g., luciferase). [26] * Quench fluorescence or luminescence signals.

    • Cause signal through non-specific mechanisms like aggregation.

  • Structure-Activity Relationship (SAR): As hits are confirmed, analyze the chemical structures to identify emerging trends. The presence of multiple active compounds with a shared chemical core provides confidence that the activity is real and tied to the scaffold. [1]

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the discovery of new medicines. A successful HTS campaign for pyrazole derivatives depends on a multi-disciplinary approach that combines robust, validated assay biology with intelligent data analysis. [9]By selecting the appropriate assay format (biochemical or cell-based), rigorously validating its performance using the Z'-factor, and employing a stringent hit triage cascade that includes essential counter-screens for cytotoxicity and assay interference, researchers can efficiently navigate large chemical libraries to uncover novel and potent pyrazole-based hits. These validated starting points provide the foundation for subsequent medicinal chemistry efforts to develop the next generation of therapeutics.

References

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ruCpu-aVfN7KnHaW4lPGE1x25BRv5pA0rP4YU2iNODIghmISO3kwSTtqOaTDx0Any35O2XaiqR5jv7EHaR8SbkGRHGiHosiTO6dkZlAIiiJ3nU396w764_CdRd4npgYqIh1otjxIaIPkxAI=]
  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMXbj2iOEMh1zl0wF-ZB9Eb_Y8rAU4l73cR1X6ellX8NW-ny90YXWLaFMvW_sJL1kVphAu7V2PWE82Qsmr5B8An-bfu-F-7W6zTujAaRZUQACzXcZe6-yxG1OnbgIZXppQSpN2TGRZ_PG_0xQgW_s_FLiLircqFsqkxB_s-uI6plU5kKlXzJxUYJJtlYjPS55Ylo2eQ==]
  • On HTS: Z-factor. (2023, December 12). Retrieved from Google Search. [https://vertexaisearch.cloud.google.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnd52brT9FqZnKQxyhHybUXPCt1JErbuYqT6Hy_Bu-2i-frCt8FBVpqfavqg_yO9Bpb56M3jL-XgVrG1_FSf8FB70LNRiLP2c76JBBbKvi_DeWv9NUf8iz0Ut_HAfqtS2FLIoyzaQWItjtKlxn644dETPtODuTYeC_3ZAonGUGTrwW6D7qZgPYflb-9X-XiqPGrkopDDtdpWnuLD5Rr0wRCXprrWIcF8FP8Qd4q8xQGnHzelE=]
  • Z-factor. (n.d.). In Wikipedia. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2u_hy1-w99c9yDk4u-hgPqwtmb1XYABrojPGmwr3RBu0ReZHtOwC6CnCrufPv4h64NTVFzGFQPgQBYQb68fBiSHGNk0MIjnMdfdU7qwV_VV7wdgP-E7Xtrt-GGLTzjFgs]
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGElVHt3I6CPXIla1bjRF2LVcXD18rNln_sdwN4czlnJSVy02vP-rnRwgLMI0auTqGPtpayo34jN-QWR2OeJ5EDP8NBA9L952EP5D4RuWgaxB20IAbrrdpMJ8EySzl0_n0oW6-R-TMoWEO32hPN7WvGS87UpO6ukIO5-mGNqTd5olc84PhSprU7cdDZS8OYjtbYZuzdi8leYnf3P4O8aa6l0HjRVDukjR1cvc0Zoouv4D-By2Hzig==]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnViFWNQg_88bKXWUKfroghb4fGzTfxCYd246vLDJdJjwrZuSNK-CFXcA0rf9MMtDJ0L7cuBR7lz029CbAl6VKXaNaV-mIymGlMufyHqw9fLueSWk_ekEYODw9WGfNMoxkiNgNK0dWgNu7Fm8=]
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFokw4LMnFpLNsWVbBRxF6LHX8FKEynfRU84RABKm7pnE-CaRwLj276cgypBwLxEer_Z0_xreo8C6dVTddYz47Vyjo7TzIcTpkCZOfOjykdEpleagElQAqbBOL2Iapjc43yZwnrM4dDa3Q=]
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECux71osBHRV9OsywrEvclmkk2981oq3Oz1M0UM2uhD8IJQGmLWTgZcrb_dhwBNeDh9AHlk3BbN3Av5aUAgLWMiGyFBVyuG3QCcvhxhlrSuxZ-Rg_qdl9vq_qu4waVh0KGUHJgw2hEcTVF2M7yUb8zXbvaM-QIGG3U4vLYVssxlycG2NAx_QVNbzmkFFmR4orMtuXpv3_fP5S6LwQJblU60uE=]
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, August 14). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbIHPF1wzSXvAcqL6kO4Y_obzTq13ZmcZ5jNCYQ-KjO8Fv9MxSx4Oz8qFUscBMlyrjmYFK53PLyiL3lQdPSy0U-GKW2r88AzhEqaCk_zQzHZsL_HETSVSSIlw40rdAZbhz5ZwazPB-165r3Kl9ST6f5rRS7UoE2591IMCe8-eFT26Ucw3bLBLUJBkXasQ0DVZAtyjtJKVr_xf5sMplPq0OV6v0knrTCQVu4rLr6strKgj7YDZvBg302fkEivXdVIS1cZM=]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu7wwUaFRac2_3tAFndLfbZi2LpsiqsV3noRy9mMLdqXwR4zZSmU0b_NrPYimqb0kcO2BVqYqLI29a71oa9WnZKVC4Y143Pktfo9_5M7g_KSVuq1v8tKsmbFXXpM1Uhgq2DP71AynblezVwzE=]
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG21LjVi0h-oZU4SmCqKVwX-1nEQ2eAYcwspr3abAJmjF6cALAyd9U29hUQbZw4g7IFqTDoOwgiXM-GxMU5xeYMVtSfDh5k8ifWjVqBV6-d7UMHex-o2MCo9Cub2nRImOudMhYPsgdDTVlfmqlh]
  • Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. (2025, June 17). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOsemVVXVgobsAHknVs3Rz8s-iWmaesJRAjza2oVUXyX6f3Hp_KP54VtMUeuMVXvx713PzsoWQueyac3F8zi6xns20hMV7k0cwsU1Cbob-gYsNUjvPrDINpM3zJb1Yd2triESC]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_JvfHcAbJOlJOH4e2iXwnclLsbReK3dy36zj8vP5G4mNDsFytWEcwa1lIjrYwqQ5szosDChh02TtW5vI6fNG5_Dgky6OVYKHEeQ7slHiuA-2mBUjSI1qEoICUfATTJg-M5P-gJlpZOFIpyxBDWLrbiui5r9lXB-CKhh8YQwtRevT9n96JYMK_OPgeSsFcEhsfFnFH]
  • Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXw-SVCdVjglXXk-4xoNbMliFCorf9Rl6xXnh8DowUYwPxu7fAj_YVf7nlSsaDY-gsgsvQ6WRw6zMFq6CYSo9qbZucPK_CNCeLMbxAiH1j4RbXgFfKmpqba1WF2XuzHw5v815_QlMG6zkxeSCgw0bR5wzlD1EzAbl0btQqgA==]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAdEQLUlWt57715WhcIXmIAniX3Q1o7-qsN5VjDA5jRg-yD4i1J9qYYhRyLPAcG9fUPsNJz90iVwvHbn52jCCFZvJfqIqRzh6dT9stdAoJYi5c1z7I4CXkSUs-FDhbplRx3_YzvctErAvJYnch18nXAQ2fGkzjPaq9AgC2Dc1YryIocAUR6kAWdKpWU33F-YN0jUN44PKqvB15cjEtoZ-oJGBna-druU1n9Fq2PBY4euPmf03Vl5q7ppyxfgbM6KWOiQ==]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW2EMAh67E0i-_sMzpjlhGG2lKopZmswptOaXDnKyAK2Q-Qj73OvsPYL8lAZMJCQmkE5ese1cAFckooXxvL51zEZm73awD1-1y8hyteYvsRKGDYh8nIh-592zJa_oFSd8=]
  • Affordable luciferase reporter assay for cell-based high-throughput screening. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMoNy83PuyAhoJIPySkbu6dlR6ce71IcIdgkMMH2b7VPAog8VU53QXfdVSwRytlebAiG8Dfb-JdyK3fKZtQsB_F_DUpIUv_bCs8XQq8bpiSDrUrs928D4UKCQG0-J4FjdxE6v-]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZcAeW4X1MCfvv1yIbyij_i4qlduMk5orutRatsNdvk7_Ph_lN3s6CoLZmj0OKiJYC9O3bO9HTY7XFDYMs-lt68S190U9rFcibqmlrS_RUfMZdivxsk841hyHzCGJSx6zU6eJ7U_ODHOMHN_o=]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQHBVq72-PrZPcAs-4dIZqho27NHnoQwHa7fO6f1yW5IyMICeDkdolfqbD80zhlJ_8Am8tBCDWP5nY5d9XxMlT-rTxIzUuGeY7T9IEQs_TNLNJBMocKy3xcn78uIEkb1zAuKKx]
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2025, October 14). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_R1f3I60BD_l7hCNUAtdLgf5_3bhuwIjNE7RSc6d34AL5hUqxgmLIPhjMAm1Q2STH1OtWtRYWi9MgqREUhbQlTjJu5HBZmdJVnNPC8704gqLYHMJspacdb4TT-SpfkdK3G5gXfvBUec5wdincadxPQtQoZOv00ZEN3dNwwyXUhOGzsudwhjZJ6bIZCE_FY-Gzvnam8XoEWn7Gc2Hl0ZwkcJabAH6Wk-Xrw840BkMI9aUIFeUt6_4TYnchaE3z6TgxSuJs4WRQmg==]
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022, May 23). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5aJyUTJ3DOVT6H1zpELL6oef3aHfZ8MlgLgOQADLNlM7zniJj2G4O_G6AM5b5KyWKeRYJ237eu5Uqc-OsL_K2mYmUnH7G1oepyHJv892uk30FpmlXHMTm4Hl_6gesHxjZXLz8f3MDwpPoM6s=]
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWUn6DhSRmiI-TOXQlEatMzrA76nUvy6Do8XB-hZpfH134vpS18JcLN3vlYcOT2nD32jIgF6f8ddI3fuyMUWVxixcN3-oG90J_H95FUkRhL1_3uWBIP1Ap79QsfWkVUhFB5YfhsYKe_qgYNjH3aCZHPFfOegzx1M0EIudn0b-3r0Mv]
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZe7ETV9-2LOgCUJfHOK0Nb0u45A7UvgDPr7QNkJspGFNLk3NdYKWw4EMypMj43aC8MqBVz3qML8Hp65YNj4Es3rExPeMbSDAxO0q3pvkNJMnpaCoavJxd-S4iFfzSJrPb7lM3spW7HnY4kdNbDJlnTm6f5i0O3mNrUfiMKPfOFTUGuTBDg1Fq4lF3U9D7phk4D17mJ9d7iDptJMVPuGHTG-1yrcknGhsq0_o=]
  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (n.d.). BMG Labtech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMnBQrZpF5wqFyMjMT6lrfzQhQ7Mn_yq3c7EFOknyafS7jejD7vveapdza6C2TXEGNEoVxJa0ANeuZnXifuFIioal3k75U3M9V2AlHq12wHB7cIbpEuCqH6ncaR7niAe9m1LuLrRRy8x_oSiGX2OrsFZWtFTnOR12h1O2bJwclNa2SEYVMbsQekRN6ypnvT1wNIdBEOC2PlBcl0wll_b3xsU6Ck_YOyMM4muEnar_LDk3xtYW8OzdsfDHahMLAEV3_xvN_FDuSAw8CwJdjDkwJjnsrRCIujVI4DxjrPgbR43Y=]
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl551WNt9jYHVFJsj64V_v6FQBtsXTZWbSOgPJxITpS7YvItDeIGFV0ge70c6KtW9MS7QjmaPQMFPaoEKoYAGh9vPLsbmMPXmim24fbmtJiXCWB-z1PpjrWe0eSPKCwPIIkJzordRmJq1BIT94OHsw0jaG5q1cIS2HEVN8mgqGtYCoyClnHEDjnIbyOJjYlPzNc7w7CPMZM5lQSKEF2fyTl2oLL67bkusA2QpWjeLN2VEmZ6U=]
  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4VmdbQBySIcXYNli1L9Xary4Zd_8vKont46Exor6a8ypY5HrVwPnPE4sD8vZd54u3IeqbVGbTRBk6eOZOfTREKRP163381qJinRaD-Z3-QpUZY94RuIm8S1-iuB3VwL2U1Aof]
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXJ2dIeDD3iy-nYnrNn1W6E5kyh_XV1hrda16zGrcl__02jXwMVjwbYR84SMxEpPlD2Y-DZcIvx8r4sLijkJ-sgXxe7I4CtAWVDApXaGfQwFVqytwDnuAHC0-KaKLhGpSPcy3JIqQBafdTIUe3nAcxV7CoykPUMyGDIbZYXl-PVXtb4c2D7Coa6ROx2uctrHrx3T912cvgFaclWl0dgOXL5nn_y5_9bo6lebs8eJp5mjSFidRgNO8Slq9s_5i5LSF111CF3mRmnzKb4fqaE6x2-Z0=]
  • AlphaLISA® Assay Kits. (n.d.). BPS Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOD0bCAxvYu4Dw4djCZ8wklr_MXVy_20dv6iVyKO2Y0sapbqJJQjD-8cHJJTY_Uq2-0snd5BN4-N9PbdJhhFo56o126_JIBKBTDsPLx_xph_Q-_bMBTCXI-oQzESg2ZNoeHOa3bJ41H8VELU5wQNZLUrvfSWpT2SnA9y7NyY2kMQyy9ZzsqKKACbgc8G1OgEu1YQ==]
  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt4MbAdFBLHpubiCUQqp1oXKhNpKD3zMaNxkG3i_cCcd4tk7iRBjoKYSwY5dehweoxsrkog0vxQBgKa2UqC9pU5Vs2XTKrEbDetGz-7pr0IsjGjWgJSNYcdzdGjRmtbxp3Jrl6]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZA58rsaMSdGEvQaz_uwbEOmiM9l1X-G4nqmsiixRufN8e9zM5U3dm_xu9LxzhPX5nt-W7xOlFIPlWAM98ozCxf77XipuN_X4PEX09hjUMwpfwQxxnEF9OzPetrGw5adFu-9Bwh_-E8IPQk5E0]
  • Versatile Luciferases: New Tools for Reporter Assays. (n.d.). Thermo Fisher Scientific - US. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgEYqh4zsTbK7MaKH8DBUsW3bypI_1S71z-T1JPGNv2Gq_TrTZnFfljxcjOnYc2fk6tkDJFOeJ1wH2CFkGzLu2E85-0WUpAPs0kaxCwDks3qgfFqDX3P1yNjGCn2gqexEabmFqhIME6mZ4LtRIvSMqS49-rYf0RrE9PKeS6iz1xtfn-scdRwqiFnfB8XpZGaHEK8Dpr_lJRnmCyUEiFBmiRW6oqbQsYbbHKNb212VEMyD5U9E6uexyu2c8Bk73cVI83HcpgKLIlrmzq2zM_jxBUs0jdd_1637HhrPU7MehU7-kydHe4LoL7v-dKX3PNIlrAS8J38cxHSK5AcdiLUYL67Jde8bLQ7YFN-3INYywKA7DSKo=]
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021, April 29). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO8BrbpaWpkC_iyckX8mqPm4eVPcMBmWDMAjzN2-F2u8nYgHzNUqyGGdT56Ke9WRrRXXrbzflM9nrRHdo3TiV5hAUbfP1cpB8GkegguIOx6LTvO_UHbYQ0Q5-fs73fR66CEe48Se9y9HLnGmDp1ubRBpl387iLsUSqkKDWf5lXc1zmdgI8pkCwcU8bj_KOWxv3zEcBqg-OVKs4B98h-ls5]
  • A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx45PIcBaGGOKjbihPdU847wu5HSLNyHiGhi4Pv6gYJDztDI3nrw-sHLSsFUdU9o5RbZgGONy6Z7tQbQEE03M3B1FxDcvoB4gud2LEsa9418-JER-TnOWgPj6zXV9t3pyCRF8p]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnVuwkNfT2LE5PPfmUCL0oIo0W8rCZX5GlNbzGRfCAOcwdffIWdxGd40oLq-ADxpS85-HeVH5ps_cHar4gt2EUce5bQzbEPoZ_f08TlcgXsWykncKl4njolimXPOf2SkSrMjSC9eNv5evaVBMryMv5UKUr9ee4k6Y=]
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyGw9nT-LK9py2MV5ozC6YifDMSAti3Bcu5xjWn9CErirAVq2K4HL5KkfUJ4Dk37ioJ6veO1EgwFtlWchZXr_kZ13ZUNOAs2TTXMG0FIkL4EU3tTVmyoFRcz5L7t15mH47bNfQ4l5M9K7S4g=]
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023, April 21). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMyaKT4ukiUh2ROnVjzJTgm6IBkYPCCStuw17LNaFfnC9A1oMD4eIZq3IjVRoy8ba6BCgR7wwVcnpUg5txpebcxAL0Ct1OC83WNUc6biDfLgPZEYakoOL2F9g7BhaarpXUof8qQFpNBfVh51eu]
  • Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023, October 25). Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIjeR2uV_zib_lZgkRHJSlV9dnl5eyP0D7X_PEIcuBDOJ91qNhcxUgiLA2VUYkINOTK1iLO9wvCA83ioQFOA-8WhKbF56_vGMZPa5aeIi70i7JINj_LEnfANLZZJGDDk7eh_xrmM5g63E0F_QkEQ==]
  • A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlgm_aSl3s-TZFfGExCmQG464g4UsJJf5BjTwNPAfUS_KM2Isz4z0qqx1qbDLE_VG3b_vxtAFOsnTtBvzOtswApe01sJ5rz0iKywQqzhV0iURYj8HmWEwEmYzxPA0QP6_xJNPz]
  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (n.d.). AccScience Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtCY_-p3fkBhnyu-chb5lD9kozCmyWjZTunwgBd9697elsWh-WalxoH7TaQdVGzV92ll3dm__A5roFZsRVv7r0qPZz864BklYEzeu6lC4K9uNYv08iEdLdEeElCJOH25LIp229laqBI171_Jt1VcTEKDiq]
  • Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHmtRofflk09w5tVm8JNFg4BXZCHIaMjhojjN7qJoO6tmnO9Mqe_ic8TpBql3XSFGY4ra4DcxC1AWtU8hbJSfXIQc5AG9_fDv4R_13FCtmGSmQqbKlnmpjudNubml1bi4EBlgZ]
  • Interferences with Luciferase Reporter Enzymes. (2016, July 1). Assay Guidance Manual - NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc6ofvDmhwclewMiUqg63YiPjFBNYBeNqeEnyJNN8i7RKD2sbMme0fong1qaHpxWkxQ9Xi0Hf0AEBFIcooV--M0oju8UJH3fWkULKbco3p4syHkyeqFOXnQGBIyq7O2DIPiQyCjbDphw==]
  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPwkiztfNgBtBU4x6PlATTgKhOSOuaOHzoLD_R2tmSnasjYFBctQ48ZsfMDIFpbmTH_lXMPFqVDAbfdh4_-tN0yhRuBTCv97pFRUkAgntYMWwHHZt2bMPumguZkijwwqk7TnsJL5uR2oCfXak=]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.

Synthesis Overview

The synthesis of this compound typically follows a multi-step sequence. A common and logical pathway involves three key transformations:

  • Pyrazole Ring Formation: Cyclocondensation of a β-dicarbonyl compound (like an ethyl 2,4-dioxoalkanoate) with a hydrazine derivative to form the pyrazole core.

  • N-Alkylation: Introduction of the propyl group onto one of the nitrogen atoms of the pyrazole ring. This step is often challenging due to the potential for forming N1 and N2 regioisomers.

  • Nitration: Electrophilic nitration of the alkylated pyrazole ring, typically at the C3 position.

Each of these steps presents unique challenges that can impact overall yield and purity. This guide will address these challenges systematically.

Synthesis_Scheme Reactants Ethyl 2,4-dioxobutanoate + Hydrazine PyrazoleEster Ethyl 1H-pyrazole-5-carboxylate Reactants->PyrazoleEster Step 1: Cyclocondensation PropylHalide Propyl Halide (e.g., 1-bromopropane) NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) AlkylatedPyrazole Ethyl 1-propyl-1H-pyrazole-5-carboxylate PyrazoleEster->AlkylatedPyrazole Step 2: N-Alkylation FinalProduct This compound AlkylatedPyrazole->FinalProduct Step 3: Nitration

Caption: General synthetic pathway for this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low Yield in Pyrazole Ring Formation

Question: My initial cyclocondensation reaction to form the pyrazole ester is giving a very low yield (<40%). What are the likely causes and how can I fix it?

Answer: Low yields in Knorr-type pyrazole syntheses are common and can usually be traced back to reaction conditions or reagent quality.[1][2]

  • Causality & Explanation: The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This equilibrium-driven process requires the efficient removal of water and is sensitive to pH. If the reaction is incomplete, or if side reactions dominate, the yield will suffer.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure your dicarbonyl starting material is pure and that the hydrazine hydrate has not degraded. Impurities can lead to unwanted side reactions.[2]

    • Optimize Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to facilitate imine formation.[1] If you are not using a catalyst, add a few drops of glacial acetic acid. If you are, ensure it's not in excess, which can cause substrate degradation.

    • Control Temperature: The initial addition of hydrazine should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[3] Afterward, the reaction may need to be heated to reflux to drive it to completion.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of your starting materials.[1] Reactions that appear "finished" by time may actually be incomplete. A typical solvent system for TLC could be Ethyl Acetate/Hexane.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature0 °C initial, then refluxControls exotherm, then drives reaction to completion.
Catalyst None or excess acidCatalytic glacial acetic acidFacilitates condensation without degrading reactants.
Reaction Time Fixed (e.g., 2 hours)Monitored by TLCEnsures reaction runs to completion.
Issue 2: Poor Regioselectivity during N-Alkylation

Question: I am getting a mixture of two isomers after alkylating my pyrazole ester with 1-bromopropane. How can I favor the formation of the desired N1-propyl isomer?

Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a classic challenge. The outcome is highly dependent on the reaction conditions, particularly the base and solvent used.[4]

  • Causality & Explanation: The pyrazole anion is an ambident nucleophile. Alkylation can occur at either N1 (adjacent to the ester) or N2. Steric hindrance and the nature of the counter-ion associated with the pyrazolate anion can direct the alkylating agent to one nitrogen over the other.[4] Generally, bulkier bases and polar aprotic solvents tend to favor N1 alkylation for pyrazoles with an electron-withdrawing group at C5.

  • Strategies for Regiocontrol:

    • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. The nature of the cation can influence selectivity.[4]

    • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are generally preferred. They effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazolate anion.

    • Steric Hindrance: While the propyl group is not exceptionally bulky, using conditions that favor thermodynamic control (higher temperatures) might allow for equilibration to the more stable isomer. However, kinetic control (lower temperatures) is often more practical.

    • Catalyst-Driven Selectivity: Recent literature has shown that certain catalysts, such as magnesium salts, can direct alkylation specifically to the N2 position.[5] Conversely, catalyst-free Michael additions have been developed for highly selective N1-alkylation.[6][7] For simple alkyl halides, traditional base and solvent optimization is the most direct approach.

Troubleshooting_Alkylation Start Poor N-Alkylation Regioselectivity CheckBase Is the base appropriate? (e.g., K2CO3, NaH) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (e.g., DMF, ACN) CheckBase->CheckSolvent Yes Result Improved N1 Selectivity CheckBase->Result No: Switch to K2CO3 or NaH CheckTemp Is temperature controlled? CheckSolvent->CheckTemp Yes CheckSolvent->Result No: Switch to DMF or Acetonitrile CheckTemp->Result No: Run at RT or slightly elevated temp. CheckTemp->Result Yes: Selectivity is optimized

Caption: Decision workflow for troubleshooting poor N-alkylation regioselectivity.

Issue 3: Failed or Incomplete Nitration

Question: My final nitration step is either failing completely or resulting in a complex mixture of products. What am I doing wrong?

Answer: Nitration of aromatic heterocycles is a powerful but often aggressive reaction that requires precise control over conditions to prevent decomposition or the formation of undesired byproducts.[8]

  • Causality & Explanation: The reaction involves the generation of the nitronium ion (NO2+) from a mixture of nitric and sulfuric acids. The pyrazole ring is activated towards electrophilic substitution, but also susceptible to oxidation under harsh conditions. The temperature must be kept low to prevent runaway reactions and decomposition.

  • Troubleshooting Steps:

    • Nitrating Agent: The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion. Ensure you are using acids of the correct concentration (e.g., fuming HNO3 and >95% H2SO4).[8][9]

    • Strict Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures, typically between 0 °C and 10 °C.[9] Use an ice bath and add the nitrating mixture dropwise to a solution of your alkylated pyrazole in the acid.

    • Order of Addition: Slowly add the pyrazole substrate to the pre-chilled acid mixture, or vice-versa, add the nitrating mixture slowly to the substrate solution. The key is slow, controlled addition to manage the exotherm.

    • Quenching: After the reaction is complete (monitored by TLC), it must be quenched carefully by pouring the reaction mixture onto crushed ice. This neutralizes the strong acids and precipitates the product.

    • Alternative Reagents: If standard conditions fail, consider milder or more selective nitrating reagents. N-nitropyrazoles have been developed as powerful, bench-stable reagents that can achieve nitration under milder, Lewis-acid catalyzed conditions.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? A1: The nitration step is the most hazardous. Concentrated nitric and sulfuric acids are extremely corrosive. The reaction is highly exothermic and can lead to runaway conditions if not properly cooled. Always work in a fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and perform the reaction behind a blast shield. The generation of potentially unstable nitro compounds also requires caution.

Q2: How can I purify the final product if it's an oil or difficult to crystallize? A2: If the crude product is an oil or fails to crystallize after the work-up, purification by column chromatography is the standard method.[12] A silica gel column with a gradient solvent system, such as Hexane/Ethyl Acetate, is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product. Monitor fractions by TLC.

Q3: What analytical techniques should I use to confirm the structure and purity of my final product? A3: A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the position of the propyl and nitro groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[13]

  • FTIR Spectroscopy: To identify key functional groups like the ester carbonyl (C=O) and the nitro group (N-O) stretches.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

Q4: Can I use a different alkylating agent, like 1-iodopropane? A4: Yes, 1-iodopropane is a more reactive alkylating agent than 1-bromopropane and may allow for milder reaction conditions (e.g., lower temperature or a weaker base). However, the principles of regioselectivity remain the same and will still need to be optimized.

Optimized Experimental Protocol

This protocol represents a robust starting point for the synthesis.

Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise, keeping the internal temperature below 10 °C.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Remove the ice bath and allow the mixture to stir at room temperature for 16 hours, monitoring by TLC until the starting material is consumed.

  • Reduce the solvent under vacuum. Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole, which can often be used without further purification.

Step 2: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate
  • Dissolve the crude ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (K2CO3, 1.5 eq) to the solution.

  • Add 1-bromopropane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (Hexane/Ethyl Acetate) to isolate the desired N1-alkylated isomer.

Step 3: Synthesis of this compound
  • SAFETY FIRST: Perform this step in a fume hood with an ice bath and blast shield.

  • In a clean, dry flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (3-4 eq) to fuming nitric acid (1.5 eq) at 0 °C.

  • In a separate flask, dissolve the ethyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in concentrated sulfuric acid and cool to 0 °C.

  • Slowly add the pre-made nitrating mixture to the pyrazole solution dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum. Recrystallization from ethanol/water may be performed for further purification.

References

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link][6][7]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Synfacts. Available at: [Link][5]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences. Available at: [Link][4]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). Paper Publications. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link][12]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2021). PubMed Central. Available at: [Link][9]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PubMed Central. Available at: [Link][8]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. Available at: [Link][10]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. Available at: [Link][11]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. Available at: [Link][13]

Sources

Technical Support Center: Purification of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or structurally similar substituted pyrazoles. The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount, and this guide provides in-depth, field-tested advice to navigate the common and uncommon challenges encountered during its purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Initial Work-Up & Crude Product Isolation

The journey to a pure compound begins immediately after the reaction is complete. A robust work-up procedure is critical as it removes the bulk of inorganic materials and highly polar or nonpolar impurities, setting the stage for fine purification.

Frequently Asked Questions (FAQs)

Question: My reaction is complete (confirmed by TLC/LC-MS). What is the standard procedure for isolating the crude this compound?

Answer: The primary goal of the work-up is to separate your target molecule from the reaction solvent, reagents, and inorganic byproducts. Given the structure—a moderately polar ester with a nitro group—a standard liquid-liquid extraction is the method of choice.

  • Step 1: Quenching. If your reaction used strong acids, bases, or reactive reagents, it must first be neutralized or "quenched." A common method is to slowly pour the reaction mixture into a beaker of ice water or a saturated aqueous solution of sodium bicarbonate if the reaction was acidic.

  • Step 2: Extraction. Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent in which your product is soluble but which is immiscible with water. Good starting choices are Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform the extraction three times (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.

  • Step 3: Washing. Combine the organic layers and wash them sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acid).

    • Saturated aqueous sodium chloride (brine) solution. This wash helps to remove residual water from the organic layer and aids in preventing emulsion formation.[1]

  • Step 4: Drying and Concentration. Dry the washed organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Question: I've formed a thick, persistent emulsion between the organic and aqueous layers during the wash. How can I resolve this?

Answer: Emulsion formation is a common frustration, typically caused by finely dispersed insoluble materials or surfactants.[1] Do not discard the mixture. Here are several effective strategies:

  • Add Brine: The most common first step is to add a significant volume of saturated brine. The increased ionic strength of the aqueous layer can help to force the separation of the two phases.

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, a gentle swirling motion (avoiding vigorous shaking) can help the layers coalesce.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the emulsion by removing the particulate matter that stabilizes it.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.

Question: After rotary evaporation, my crude product is a dark brown oil, but I expected a light-yellow solid. What could be the cause and should I proceed?

Answer: The dark color indicates the presence of high-molecular-weight, polymeric, or oxidized impurities. While discouraging, this is often salvageable.

  • Assess Purity: Before proceeding, analyze the crude oil by Thin Layer Chromatography (TLC). If you see a distinct spot for your product (confirm with a co-spotted starting material if possible) and the dark color primarily remains at the baseline, purification is likely achievable.

  • Potential for Charcoal Treatment: During the subsequent recrystallization step, you can add activated charcoal to the hot solution to adsorb many of these colored impurities. This is done before the hot filtration step.

  • Consider Silica Gel Sensitivity: Nitro-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition and coloration.[2] If you plan to use column chromatography, this is a critical consideration.

Section 2: Purification by Recrystallization

Recrystallization is the most powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A well-executed recrystallization can rapidly yield highly pure crystalline material.

Troubleshooting Guide

Question: How do I select the ideal solvent for recrystallizing my pyrazole derivative?

Answer: The perfect solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be completely insoluble (so they can be filtered off hot) or highly soluble (so they remain in the cold mother liquor).

Solvent Selection Workflow:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a few drops of a test solvent and observe solubility at room temperature.

  • If insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely.

  • Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Table 1: Recommended Solvents for this compound

Solvent Polarity Boiling Point (°C) Rationale & Comments
Ethanol/Water Polar Protic 78 (Ethanol) Excellent First Choice. Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point). Allow to cool.
Isopropanol Polar Protic 82 A good alternative to ethanol, often provides excellent crystals.
Ethyl Acetate/Hexanes Mid-Polarity 77 (EtOAc) Good for Oily Impurities. Dissolve in a minimum of hot ethyl acetate. Add hexanes dropwise until cloudy. This system is effective at leaving non-polar impurities in the mother liquor.

| Toluene | Non-Polar | 111 | May be effective if the compound is contaminated with very polar impurities. Use with caution due to the higher boiling point. |

Question: My compound "oiled out" during cooling instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.[3] This is often due to cooling the solution too rapidly or using a solvent system in which the compound is excessively soluble.

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more volume) to reduce the supersaturation level.

  • Slow Cooling: Allow the flask to cool very slowly. Insulate it with glass wool or paper towels and leave it on the benchtop, undisturbed, before moving it to an ice bath.

  • Change Solvent System: If the problem persists, the chosen solvent is likely inappropriate. Try a different solvent or solvent pair from the table above.

Question: No crystals have formed after cooling the solution in an ice bath for 30 minutes. Is the product lost?

Answer: Not at all. Crystal formation often requires an initiation event (nucleation). Here’s a checklist to induce crystallization:[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution to initiate crystallization.

  • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution and boil off a portion of the solvent (20-30%) to increase the concentration, then attempt to cool it again.

  • Refrigerate: As a last resort, loosely stopper the flask and place it in a refrigerator or freezer for several hours or overnight.

Section 3: Purification by Flash Column Chromatography

When recrystallization is ineffective, or if you need to separate your target compound from impurities with similar polarity, flash column chromatography is the preferred method. It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential partitioning.[4]

Workflow and Troubleshooting

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. Develop Solvent System via TLC (Aim for Rf ≈ 0.3-0.4) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent (Maintain constant flow) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions via TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Yields

Caption: General workflow for flash column chromatography purification.

Question: How do I select the right mobile phase (eluent) for my column?

Answer: The eluent is determined using TLC analysis. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4.[2] This provides the best separation from impurities at the baseline (Rf=0) and those that run with the solvent front (Rf=1).

Table 2: Suggested Eluent Systems for TLC Development

System (v/v) Polarity Starting Ratio Comments
Hexanes : Ethyl Acetate Low to Medium 4 : 1 The industry standard. Start with 4:1 (80% Hexanes) and increase the proportion of ethyl acetate to lower the Rf.
Petroleum Ether : Ethyl Acetate Low to Medium 4 : 1 Similar to Hexanes/EtOAc, can sometimes provide better separation.

| Dichloromethane (DCM) | Medium | 100% DCM | Can be used as a single solvent or mixed with hexanes or methanol to fine-tune polarity. |

Question: My compound is streaking badly on the TLC plate. What does this indicate for my column?

Answer: Streaking on TLC is a red flag that predicts poor separation on a column. It is often caused by:

  • Acidity/Basicity: The pyrazole ring has basic nitrogens, and the silica gel is acidic. This interaction can cause streaking. To mitigate this, add 0.5-1% triethylamine (Et₃N) to your eluent system. This deactivates the acidic sites on the silica, resulting in sharper bands.

  • Overloading: You have spotted too much material on the TLC plate. Try diluting your sample.

  • Insolubility: The compound may be poorly soluble in the eluent, causing it to precipitate at the origin.

Question: My compound seems to have decomposed on the column; the collected fractions are all yellow and show multiple spots on TLC. What happened?

Answer: This is a classic case of compound instability on silica gel.[2] The acidic nature of silica can catalyze the decomposition of sensitive molecules, particularly those with nitro groups or other electron-withdrawing functionalities.

Troubleshooting_Column cluster_symptoms cluster_causes cluster_solutions Start Problem during Column Symptom1 No Product Elutes Compound appears stuck Start->Symptom1 Symptom2 Colored Bands Form Multiple spots in fractions Start->Symptom2 Symptom3 Very Low Yield Mass balance is off Start->Symptom3 Cause1 Eluent Polarity Too Low Compound has strong affinity for silica Symptom1:f1->Cause1:f0 Cause2 Decomposition on Silica Compound is sensitive to acid Symptom2:f1->Cause2:f0 Cause3 Irreversible Adsorption Strong interaction with silica Symptom3:f1->Cause3:f0 Solution1 Increase Eluent Polarity Create a solvent gradient Cause1:f1->Solution1:f0 Solution2 Deactivate Silica Gel Add 1% Et₃N to eluent Cause2:f1->Solution2:f0 Solution3 Use Alternative Stationary Phase e.g., Alumina (neutral or basic) Cause2:f1->Solution3:f0 Cause3:f1->Solution3:f0

Caption: Troubleshooting guide for common flash chromatography issues.

Solutions to Silica Sensitivity:

  • Deactivate the Silica: Before packing the column, prepare a slurry of silica gel in your chosen eluent containing 1% triethylamine. This will neutralize the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. You will need to re-develop your TLC solvent system on alumina plates.

  • Run the Column Quickly: Minimize the time the compound spends on the column by using slightly higher pressure to increase the flow rate.

Section 4: Final Purity Assessment

After purification, you must verify the purity and confirm the identity of the isolated this compound.

  • TLC Analysis: Run a final TLC of your purified compound. It should appear as a single, well-defined spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: This is the most definitive method for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your compound and provide a highly accurate assessment of its purity (e.g., >99% by peak area).

By following these guidelines and understanding the chemical principles behind each technique, you will be well-equipped to purify this compound to the high degree of purity required for your research and development endeavors.

References

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Campbell, R. M., & Lee, M. L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 58(11), 2247–2251. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Grässle, S., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1396–1404. Retrieved from [Link]

  • Allschool. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Synthesis of new pyrazole derivatives. (n.d.). [PDF]. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

troubleshooting experiments with ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Nitro-1-propyl-1H-pyrazole-5-carboxylate

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for experiments involving this compound. This guide is designed to provide expert-driven, actionable advice to troubleshoot common challenges encountered during the synthesis, purification, and application of this and structurally related pyrazole derivatives. Given the specificity of this molecule, some guidance is synthesized from established principles in pyrazole chemistry.

Part 1: Synthesis and Reaction Troubleshooting

The synthesis of 1,3,5-substituted pyrazoles like this compound typically involves a multi-step sequence. Problems can arise at each stage, from the initial cyclization to the final functionalization.

Frequently Asked Questions (FAQs)

Question 1: I am seeing very low yields in my pyrazole ring formation step. What are the common causes?

Low yields in pyrazole synthesis, often achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine, are a frequent issue. The root causes can generally be traced to three areas: reaction conditions, starting material quality, and side reactions.

  • Reaction Conditions: The pH of the reaction is critical. Many pyrazole syntheses proceed best under mildly acidic conditions (e.g., using acetic acid as a catalyst or solvent). If the medium is too acidic, the hydrazine salt may precipitate or be too unreactive. If it's too basic, the dicarbonyl compound might undergo self-condensation or other side reactions. Temperature control is also vital; elevated temperatures can lead to decomposition and the formation of tar-like byproducts.

  • Starting Material Purity: Ensure your hydrazine source (in this case, propylhydrazine or its salt) is pure. Hydrazines are susceptible to oxidation. Similarly, the 1,3-dicarbonyl precursor must be of high purity.

  • Side Reactions: A common side reaction is the formation of a pyrazolone isomer if the reaction conditions are not carefully controlled.

Troubleshooting Workflow: Low Synthetic Yield

start Low Yield Observed check_reagents Verify Purity of Starting Materials (Hydrazine, Dicarbonyl) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Product (TLC, LC-MS, 1H NMR) start->analyze_byproducts sub_reagents Repurify or Use New Batch check_reagents->sub_reagents sub_conditions Systematically Vary: - pH/Acid Catalyst - Temperature - Solvent check_conditions->sub_conditions sub_byproducts Identify Side Products (e.g., Isomers, Dimers) analyze_byproducts->sub_byproducts optimize Optimize Based on Findings sub_reagents->optimize sub_conditions->optimize sub_byproducts->optimize

Caption: A troubleshooting workflow for diagnosing low yields in pyrazole synthesis.

Question 2: My nitration step is resulting in a complex mixture of products or decomposition. How can I improve selectivity?

Nitration of an aromatic ring, including pyrazole, requires careful control to prevent over-nitration or degradation, especially with an activating ester group present.

  • Choice of Nitrating Agent: A classic HNO₃/H₂SO₄ mixture is often too harsh for sensitive substrates. Consider using milder nitrating agents such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or a nitrate salt (e.g., KNO₃) in sulfuric acid. These can offer better control.

  • Temperature Control: This is the most critical parameter. Nitration reactions are highly exothermic. The reaction should be performed at low temperatures (e.g., 0 °C to -10 °C) with slow, portion-wise addition of the nitrating agent to dissipate heat effectively.

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitro- or other over-oxidized species.

Question 3: I am struggling to purify my final product. It seems to be co-eluting with a persistent impurity.

Purification of polar, nitro-containing aromatic compounds can be challenging.

  • Chromatography Optimization:

    • Solvent System: If using normal-phase silica gel chromatography, a common impurity is often a regioisomer formed during the pyrazole synthesis. Try a solvent system with a different polarity or selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order.

    • Additives: Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape and separation, especially if your compound or impurity is acidic or basic.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with a range of solvent systems. A good starting point is a solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/heptane).

  • Chemical Treatment: If the impurity is a known side product (e.g., an unreacted starting material), consider a liquid-liquid extraction with a dilute acid or base wash to remove it before chromatography.

Part 2: Characterization and Stability

Accurate characterization is essential for confirming the structure and purity of your compound.

Question 4: The ¹H NMR spectrum of my product is confusing. How do I assign the peaks for this compound?

Interpreting the NMR spectrum requires considering the electronic effects of the substituents.

Proton Group Expected Chemical Shift (ppm) Multiplicity Key Notes
Pyrazole C4-H 7.0 - 8.0Singlet (s)This is the only proton directly on the pyrazole ring. Its chemical shift will be downfield due to the electron-withdrawing effects of the adjacent nitro and ester groups.
Propyl N-CH₂ 4.2 - 4.6Triplet (t)These protons are on the carbon attached to the pyrazole nitrogen.
Propyl -CH₂- 1.8 - 2.2Sextet or multiplet (m)The methylene group in the middle of the propyl chain.
Propyl -CH₃ 0.9 - 1.2Triplet (t)The terminal methyl group of the propyl chain.
Ethyl O-CH₂ 4.3 - 4.5Quartet (q)The methylene protons of the ethyl ester, coupled to the adjacent methyl group.
Ethyl -CH₃ 1.3 - 1.5Triplet (t)The methyl protons of the ethyl ester.

Question 5: My compound appears to be degrading upon storage. What are the best storage conditions?

Nitro-aromatic compounds can be sensitive to light and high temperatures. The ester functionality could also be susceptible to hydrolysis.

  • Storage: Store the solid compound in an amber vial at or below room temperature, preferably under an inert atmosphere (nitrogen or argon) to protect it from moisture and air.

  • In Solution: Solutions of the compound, especially in protic solvents like methanol or ethanol, may be less stable. For long-term storage, it is best to keep the compound as a solid or frozen in an anhydrous aprotic solvent like DMSO.

Part 3: Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a 1,3,5-substituted pyrazole. Note: This is an illustrative procedure and must be adapted and optimized for your specific substrates and laboratory conditions.

Protocol: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate (A Precursor)

This protocol outlines the cyclization step to form the pyrazole ring before nitration.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-oxobutanoate (1 equivalent) and ethanol (5 mL per mmol of substrate).

  • Reagent Addition: In a separate vial, dissolve propylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water. Add this solution dropwise to the stirred ethanol solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the remaining residue, add water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure ethyl 1-propyl-1H-pyrazole-5-carboxylate.

General Synthetic Pathway

A 1,3-Dicarbonyl (e.g., Ethyl 2-formyl-3-oxobutanoate) C Ethyl 1-propyl-1H-pyrazole-5-carboxylate (and regioisomer) A->C Cyclization (e.g., AcOH, EtOH, Reflux) B Propylhydrazine B->C E This compound C->E Nitration (0 °C) D Nitrating Agent (e.g., KNO3/H2SO4) D->E

Caption: A generalized synthetic route for this compound.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2008). Synthesis of Fluorinated Pyrazoles: A Process of Regioselective C-N Ring Closure. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

Technical Support Center: Synthesis of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the complexities of this multi-step synthesis, with a particular focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthetic route, improve yields, and ensure the purity of your target compound.

Introduction to the Synthesis and its Challenges

The synthesis of this compound typically involves two key stages: the initial formation of the N-propylpyrazole ring system, followed by a regioselective nitration. Each stage presents unique challenges that can lead to a variety of side products, impacting both yield and purity. This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable steps for their resolution.

Problem 1: Low Yield and/or a Mixture of Regioisomers in the Initial Pyrazole Synthesis

Question: I'm attempting to synthesize the ethyl 1-propyl-1H-pyrazole-5-carboxylate precursor, but I'm getting a low yield and my NMR analysis suggests a mixture of two isomers. What is happening and how can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. In the synthesis of your pyrazole precursor, you are likely reacting propylhydrazine with a derivative of ethyl 2,4-dioxobutanoate. The reaction can proceed via two different condensation pathways, leading to the desired 1-propyl-5-carboxylate isomer and the undesired 1-propyl-3-carboxylate isomer.

The regioselectivity of this reaction is influenced by several factors, including the steric bulk of the substituents and the reaction conditions.

Root Causes and Mitigation Strategies:

Root Cause Explanation Recommended Action
Lack of Steric or Electronic Differentiation The two carbonyl groups of the diketone may have similar reactivity towards the two different nitrogen atoms of propylhydrazine.While difficult to change for a specific target, being aware of this helps in anticipating and planning for separation.
Suboptimal Reaction Conditions The choice of solvent and catalyst can significantly influence the reaction pathway.Solvent Selection: Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically increase regioselectivity in some pyrazole formations. Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). Ensure the catalytic amount is optimized.
Equilibrium Control The reaction is often reversible, and thermodynamic versus kinetic control can lead to different product ratios.Temperature Control: Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product. Experiment with a range of temperatures to find the optimal conditions for your desired isomer.

Experimental Protocol for Improving Regioselectivity:

  • Solvent Screening: Set up small-scale parallel reactions in different solvents (e.g., ethanol, acetic acid, TFE, and HFIP).

  • Catalyst Optimization: If using an acid catalyst, titrate the amount (e.g., 0.1, 0.5, and 1.0 equivalents) to determine the optimal loading.

  • Temperature Study: Run the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) to assess the impact on the isomeric ratio.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to quantify the ratio of the two isomers.

  • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel.

Problem 2: Incorrect Regioisomer Formed During Nitration

Question: I've successfully synthesized my ethyl 1-propyl-1H-pyrazole-5-carboxylate precursor, but upon nitration, I'm obtaining the 4-nitro derivative instead of the desired 3-nitro product. Why is this happening?

Answer: The nitration of pyrazoles is an electrophilic aromatic substitution reaction, and the position of nitration is dictated by the electronic properties of the pyrazole ring. The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack. The substituents on the ring can further influence this regioselectivity. An electron-withdrawing group at the 5-position (the ethyl carboxylate) will further deactivate the C5 position and direct the incoming electrophile to the C4 position.

Controlling Nitration Regioselectivity:

While direct nitration to the 3-position on this specific substrate is challenging due to the directing effects of the existing substituents, understanding these effects is key. If the 3-nitro isomer is the absolute requirement, a different synthetic strategy might be necessary, such as starting with a pre-nitrated precursor. However, if you are consistently getting the 4-nitro product, it is crucial to confirm the identity of your starting material and product unequivocally.

Problem 3: Low Yield of the Desired Nitro-pyrazole and Presence of Multiple Byproducts

Question: My nitration reaction is giving a low yield of the desired this compound, and the crude product is a complex mixture. What are the likely side reactions?

Answer: The use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, can lead to several side reactions. The most common culprits are over-nitration, hydrolysis of the ester, and subsequent decarboxylation.

dot

Side_Reactions cluster_main Main Reaction Start Ethyl 1-propyl-1H- pyrazole-5-carboxylate Product Ethyl 3-nitro-1-propyl-1H- pyrazole-5-carboxylate Start->Product Nitration (HNO3/H2SO4) Oxidation Oxidized N-propyl group (e.g., carbonyl) Start->Oxidation Dinitro Dinitro-pyrazole derivative Product->Dinitro Over-nitration Hydrolysis 3-Nitro-1-propyl-1H-pyrazole- 5-carboxylic acid Product->Hydrolysis Ester Hydrolysis Decarboxylation 3-Nitro-1-propyl-1H-pyrazole Hydrolysis->Decarboxylation Decarboxylation

Caption: Key side reactions during the nitration of ethyl 1-propyl-1H-pyrazole-5-carboxylate.

Detailed Breakdown of Side Reactions and Solutions:

Side Reaction Mechanism and Cause Troubleshooting and Prevention
Over-nitration (Dinitration) The desired mononitro product can undergo a second nitration, especially if the reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent).[1][2]Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent and throughout the reaction. Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Ester Hydrolysis The strong acidic conditions of the nitrating mixture can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3][4][5] This is a reversible reaction, but the presence of water in the reaction mixture can drive the equilibrium towards the acid.Anhydrous Conditions: While challenging with mixed acid, minimizing water content can help. Consider using fuming nitric acid and oleum. Milder Nitrating Agents: Explore alternative nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can sometimes be used under less aqueous conditions.[6]
Decarboxylation If ester hydrolysis occurs, the resulting pyrazole-5-carboxylic acid can undergo decarboxylation under the acidic and potentially heated conditions of the reaction or workup, leading to the loss of the carboxyl group.[7][8][9]Low Temperature Workup: Quench the reaction mixture on ice and process it at low temperatures to minimize the risk of decarboxylation. Avoid High Temperatures: If the reaction requires heating, be aware that this will increase the rate of both hydrolysis and decarboxylation.
Oxidation of the N-propyl group Nitric acid is a strong oxidizing agent and can potentially oxidize the N-propyl side chain, especially at elevated temperatures.[6]Temperature Control: Strict temperature control is the primary way to mitigate this side reaction. Protecting Groups: In extreme cases, a different N-substituent that is more resistant to oxidation could be considered if the synthetic route allows.

dot

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_solutions Corrective Actions Start Low Yield / Impure Product in Nitration Step Analyze Analyze Crude Product by LC-MS and NMR Start->Analyze Identify Identify Major Byproducts Analyze->Identify Dinitro Dinitro product observed? Identify->Dinitro Hydrolysis Hydrolyzed acid product observed? Identify->Hydrolysis Decarbox Decarboxylated product observed? Identify->Decarbox Oxidation Oxidized side-chain product observed? Identify->Oxidation Dinitro->Hydrolysis No Sol_Dinitro Reduce temperature Decrease reaction time Use stoichiometric nitrating agent Dinitro->Sol_Dinitro Yes Hydrolysis->Decarbox No Sol_Hydrolysis Use anhydrous conditions Consider milder nitrating agent Low temperature workup Hydrolysis->Sol_Hydrolysis Yes Decarbox->Oxidation No Sol_Decarbox Ensure low temperature workup Avoid heating Decarbox->Sol_Decarbox Yes Sol_Oxidation Strict temperature control Oxidation->Sol_Oxidation Yes End Optimized Synthesis Sol_Dinitro->End Re-run Experiment Sol_Hydrolysis->End Re-run Experiment Sol_Decarbox->End Re-run Experiment Sol_Oxidation->End Re-run Experiment

Caption: A workflow for troubleshooting side reactions in the nitration step.

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for this synthesis?

A1: The choice of nitrating agent depends on the desired balance between reactivity and selectivity.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent. It generates the highly electrophilic nitronium ion (NO₂⁺) and is effective for deactivating rings.[10] However, it is also the most likely to cause the side reactions discussed above.

  • Fuming Nitric Acid/Oleum: This is an even stronger nitrating system and should be used with extreme caution, as it can significantly increase the rate of side reactions.[1]

  • Acetyl Nitrate (HNO₃/Acetic Anhydride): This is a milder nitrating agent that can sometimes provide better selectivity and reduce side reactions, particularly hydrolysis.[6] It may require longer reaction times or slightly elevated temperatures.

We recommend starting with mixed acid at low temperatures and exploring milder reagents if side reactions are problematic.

Q2: How can I effectively purify the final product from the side products?

A2: Purification can be challenging due to the similar polarities of the desired product and some of the byproducts.

  • Column Chromatography: This is the most common method for separating the desired product from regioisomers, over-nitrated products, and other impurities. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is a good starting point.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective way to improve purity.

  • Acid/Base Extraction: If ester hydrolysis has occurred, the resulting carboxylic acid can be removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). The desired ester product will remain in the organic phase.

Q3: My reaction is not going to completion, even after a long reaction time. What should I do?

A3: If the reaction is stalling, consider the following:

  • Purity of Reagents: Ensure your starting materials and reagents are pure and anhydrous (if required).

  • Temperature: While low temperatures are recommended to minimize side reactions, the reaction may be too slow. Consider a modest increase in temperature (e.g., from 0 °C to room temperature) while carefully monitoring for the formation of byproducts.

  • Nitrating Agent: You may need to use a stronger nitrating agent if your pyrazole ring is particularly deactivated.

Q4: Are there any safety concerns I should be aware of?

A4: Yes, this synthesis involves several hazardous materials and procedures.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Add the nitrating agent slowly and maintain cooling to prevent the reaction from running away.

  • Nitro Compounds: Many nitro-aromatic compounds are potentially explosive and should be handled with care. Avoid grinding or subjecting them to shock.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

  • Guillou, S., et al. (2010). A copper-catalyzed protodecarboxylation on pyrazoles. Tetrahedron, 66(14), 2654-2663. [Link]

  • Tanaka, K., et al. (1986). A Facile Synthesis of 3-Substituted-5-methyl-1-phenyl-1H-pyrazoles. Bulletin of the Chemical Society of Japan, 59(8), 2631-2632. [Link]

  • European Patent Office. (2013). Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • OSTI.gov. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). [Link]

  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • ResearchGate. (2015). NITRATION A little practical guide for students. [Link]

  • Royal Society of Chemistry. (2017). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • ResearchGate. (2016). Synthesis of 1,4-diamino-3,5-dinitropyrazole. [Link]

  • Reddit. (2023). Di-nitration troubleshooting. [Link]

  • University of Bath. (n.d.). Heterocyclic Chemistry. [Link]

  • ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • ResearchGate. (2025). Influence of the structure of N-amino derivatives of dinitropyrazoles on their combustion mechanism and thermal stability. [Link]

  • National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • Chemguide. (n.d.). Hydrolysing esters. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • National Institutes of Health. (2023). Manipulating nitration and stabilization to achieve high energy. [Link]

  • Semantic Scholar. (n.d.). Manipulating nitration and stabilization to achieve high energy. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution (2) – Nitration and Sulfonation. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. (2025). Direct nitration of five membered heterocycles. [Link]

  • National Institutes of Health. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • National Institutes of Health. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. [Link]

  • ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]

Sources

Technical Support Center: Degradation Pathways of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-ENPPC-DEG

Disclaimer: The information provided in this guide is based on established principles of organic chemistry and data from structurally analogous compounds. As of the date of publication, specific degradation pathways for ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate have not been extensively reported in peer-reviewed literature. This document serves as a predictive guide for researchers.

Introduction

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of this novel pyrazole derivative. Given the compound's specific functional groups—a nitro-substituted pyrazole ring, an N-propyl substituent, and an ethyl carboxylate ester—we can predict several potential degradation pathways.

This document provides a framework for anticipating these pathways, designing robust stability studies, and troubleshooting common experimental challenges. The core objective of stability and forced degradation studies is to understand the molecule's intrinsic stability, identify potential degradants, and develop stability-indicating analytical methods, which are crucial for regulatory submissions and ensuring product safety and efficacy.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its structure, the primary degradation pathways are likely to be hydrolysis, reduction of the nitro group, and photolysis.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the ester bond, yielding 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid and ethanol. The rate of hydrolysis is highly dependent on pH and temperature.[5]

  • Reduction: The nitro group (-NO2) is an electrophilic moiety that can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. This can occur in the presence of reducing agents or certain metabolic systems.[6] Reductive pathways are a common fate for nitroaromatic compounds.[7][8]

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[5][9] Photolytic reactions can be complex, potentially leading to the formation of phenolic compounds, ring cleavage, or generation of reactive species like nitrous acid (HONO).[9][10]

Q2: What environmental factors are most likely to affect the stability of my compound?

The key factors are pH, light, temperature, and the presence of oxidizing or reducing agents.

  • pH: Will directly influence the rate of ester hydrolysis. A systematic study across a range of pH values is critical to determine the pH of maximum stability.[11]

  • Light: Exposure to UV and visible light should be controlled.[2] Light-sensitive products may require amber-colored vials or light-resistant packaging.[5] ICH Q1B guidelines recommend exposure of no less than 1.2 million lux hours to assess photosensitivity.[2]

  • Temperature: Elevated temperatures will accelerate most degradation reactions, including hydrolysis and thermal decomposition.[5]

  • Oxygen/Oxidizing Agents: While the nitro group is relatively stable to oxidation, the pyrazole ring and propyl group could be susceptible under harsh oxidative conditions (e.g., using H₂O₂).

  • Humidity: For the solid-state drug substance, high humidity can promote hydrolysis if the material is hygroscopic.[2][5]

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection is the most common and effective technique.[3][12]

  • Rationale: RP-HPLC can separate the parent compound from its more polar (e.g., hydrolyzed carboxylic acid) and less polar degradation products. A PDA detector is invaluable as it provides spectral information, helping to track peaks and assess their purity.[13]

  • Method Starting Point: A C18 column with a mobile phase consisting of acetonitrile or methanol and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) is a standard starting point for pyrazole derivatives.[12][14][15]

Q4: What are the likely structures of the primary degradation products?

The most probable initial degradants are the products of hydrolysis and reduction. These should be the primary targets for identification in your initial stability studies.

Degradation PathwayProbable Product NameStructure
Hydrolysis 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acidPyrazole ring with -COOH at C5, -NO2 at C3, and an N-propyl group.
Reduction Ethyl 3-amino-1-propyl-1H-pyrazole-5-carboxylatePyrazole ring with -NH2 at C3, ethyl ester at C5, and an N-propyl group.
Combined 3-amino-1-propyl-1H-pyrazole-5-carboxylic acidPyrazole ring with -NH2 at C3, -COOH at C5, and an N-propyl group.

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation routes for this compound based on its chemical functionalities.

DegradationPathways Parent Ethyl 3-nitro-1-propyl-1H- pyrazole-5-carboxylate (Parent Compound) Hydrolysis_Product 3-nitro-1-propyl-1H- pyrazole-5-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (Acid/Base, Heat) Reduction_Product Ethyl 3-amino-1-propyl-1H- pyrazole-5-carboxylate Parent->Reduction_Product Reduction (Reducing Agents, Metabolism) Photolysis_Products Complex Mixture (e.g., phenolic species, ring-opened products) Parent->Photolysis_Products Photolysis (UV/Vis Light) Combined_Product 3-amino-1-propyl-1H- pyrazole-5-carboxylic acid Hydrolysis_Product->Combined_Product Reduction Reduction_Product->Combined_Product Hydrolysis

Caption: Predicted degradation pathways for the title compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your stability and degradation studies.

Guide 1: Unexpected Peaks in HPLC Chromatogram
  • Problem: My chromatogram shows new or growing peaks over time that are not my parent compound.

  • Causality: This is the expected outcome of a degradation study. These new peaks are likely degradation products. The challenge is to ensure they are real and to identify them.

  • Troubleshooting Steps:

    • Confirm Peak Origin:

      • Action: Analyze a placebo (formulation without the active ingredient) and a control sample of the parent compound stored under ideal conditions (e.g., -20°C, protected from light).

      • Rationale: This distinguishes degradants from excipient-related peaks, impurities from the original synthesis, or mobile phase artifacts.[11]

    • Assess Peak Purity:

      • Action: If using a PDA detector, perform a peak purity analysis on the parent peak in the stressed samples.

      • Rationale: A spectrally impure parent peak indicates a co-eluting degradant. This signifies that your analytical method is not "stability-indicating" and requires further development (e.g., changing the mobile phase gradient, column, or pH).[13]

    • Characterize the Unknown Peak:

      • Action: Use Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

      • Rationale: LC-MS provides the molecular weight of the unknown peak. Comparing this to the predicted masses of degradants (like the hydrolyzed acid or reduced amine) is the fastest way to tentative identification.[3] For example, the hydrolyzed product would have a mass 28.05 Da less than the parent (loss of C₂H₄).

Guide 2: Poor Mass Balance in Forced Degradation Studies
  • Problem: The decrease in the parent compound peak area does not correspond to the increase in the areas of the new degradant peaks. The total percentage of all components is significantly less than 100%.

  • Causality: This common issue can arise from several factors, including the formation of non-UV active compounds, degradants retained on the column, or differences in the UV absorptivity of the degradants compared to the parent.[1]

  • Troubleshooting Steps:

    • Check for Different UV Maxima:

      • Action: Use a PDA detector to examine the UV spectra of the degradant peaks. Compare their λmax to that of the parent compound.

      • Rationale: If a degradant has a significantly different λmax, quantifying it at the parent's λmax will be inaccurate.[1] For example, reduction of the nitro group to an amino group will cause a significant blue shift (shift to a shorter wavelength) in the UV spectrum.

    • Investigate Non-UV Active or Volatile Degradants:

      • Action: Employ a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). If ring cleavage is suspected, GC-MS could be used to look for small, volatile fragments.

      • Rationale: Some degradation pathways, like extensive ring cleavage, can produce small aliphatic fragments that lack a chromophore and are thus invisible to a UV detector.

    • Assess Column Retention:

      • Action: Run a very steep, aggressive gradient at the end of your analytical method (e.g., flush with 100% acetonitrile or methanol) to elute any strongly retained compounds.

      • Rationale: Highly nonpolar degradants may not elute during the standard analytical run, leading to poor mass balance.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation or stress testing study, which is essential for identifying degradation pathways and developing a stability-indicating method.[1][3][4]

Objective: To intentionally degrade the drug substance under various stress conditions to generate potential degradation products.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, photostability chamber, oven.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat step 2 using 0.1 M NaOH instead of HCl. Neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3-30% H₂O₂.

    • Store at room temperature and analyze at specified time points.

  • Thermal Degradation:

    • Store the stock solution and solid drug substance in an oven at an elevated temperature (e.g., 80°C). Analyze at specified time points.

  • Photolytic Degradation:

    • Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2]

    • Analyze the samples after exposure. A control sample should be wrapped in aluminum foil to protect it from light.

Target Degradation: Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stress (lower temperature, shorter time, lower acid/base concentration). If it's too slow, increase the stress.[2]

Workflow for Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 80°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Prep->Base Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Photo Photolysis (ICH Q1B) Prep->Photo Thermal Thermal (Solid & Solution, 80°C) Prep->Thermal Analyze Analyze by Stability-Indicating HPLC-PDA Method Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Thermal->Analyze Identify Identify Degradants (LC-MS, Peak Purity) Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

References

  • J Environ Sci (China). (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available from: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. CC BY. Available from: [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Available from: [Link]

  • Igbokwe, N. N., et al. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Available from: [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. Available from: [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Available from: [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available from: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • Scott, D., & Mar-Castillo, A. A. (2022). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Available from: [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Lewis Publishers. Available from: [Link]

  • Wikipedia. (n.d.). Sildenafil. Available from: [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Available from: [Link]

  • Martini, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available from: [Link]

  • Semantic Scholar. (n.d.). Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]

  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Available from: [Link]

  • CN104844611A. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Google Patents.
  • ChecklistGuro. (2025). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. Available from: [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • MDPI. (n.d.). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available from: [Link]

  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • RSSL. (2019). The Stability Challenges for Pharmaceutical Products. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Available from: [Link]

  • Pal-Bhadra, M., & Bhadra, U. (1991). Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats. PubMed. Available from: [Link]

  • Prakash, D., et al. (2013). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. NIH. Available from: [Link]

  • ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available from: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges in Regioselective Synthesis of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art of regioselective pyrazole carboxylate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet formidable challenge of controlling regioselectivity in their synthetic endeavors. Pyrazole carboxylates are a cornerstone scaffold in pharmaceuticals and agrochemicals, making their controlled synthesis a critical aspect of modern chemical research.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome synthetic hurdles and achieve your desired regioisomers with higher fidelity.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions that arise during the synthesis of pyrazole carboxylates.

Q1: What is the primary cause of poor regioselectivity in the classical Knorr synthesis of pyrazole carboxylates?

A1: The primary cause of poor regioselectivity in the Knorr pyrazole synthesis stems from the reaction of an unsymmetrical 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine.[2] The two carbonyl groups of the dicarbonyl compound exhibit different electrophilicities, and the two nitrogen atoms of a substituted hydrazine can have different nucleophilicities. This leads to two possible initial condensation products, which then cyclize to form a mixture of two regioisomers, often the pyrazole-3-carboxylate and the pyrazole-5-carboxylate. The final ratio of these isomers is influenced by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2]

Q2: How can I reliably differentiate between the pyrazole-3-carboxylate and pyrazole-5-carboxylate regioisomers?

A2: Differentiating between these regioisomers is a common analytical challenge. A combination of spectroscopic techniques is typically employed for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shift of the pyrazole C4-H proton can be indicative. However, more definitive evidence comes from 2D NMR experiments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial. For a pyrazole-5-carboxylate, you would expect to see a correlation between the ester's carbonyl carbon and the proton on the N1-substituent. Conversely, for a pyrazole-3-carboxylate, such a correlation would be absent. Instead, you might see correlations from the C3-carbonyl to protons on adjacent substituents.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity between protons. For instance, a NOESY correlation between the N1-substituent's protons and the protons of the substituent at the C5 position can confirm the 1,5-disubstitution pattern.[1][4]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unequivocal structural proof.

Q3: Are there alternatives to the traditional hydrazine hydrate that might offer better regiocontrol or improved safety?

A3: Yes, the use of hydrazine hydrate has safety concerns due to its toxicity and potential carcinogenicity.[5] Several alternatives are available:

  • Hydrazine Salts: Using hydrazine hydrochlorides can significantly influence the regioselectivity of the reaction.[6] The protonated form of the hydrazine can alter its nucleophilicity and the reaction mechanism.

  • Protected Hydrazines: Using hydrazines with a removable protecting group on one of the nitrogen atoms can direct the initial condensation step, thus ensuring high regioselectivity.

  • Hydrazine Surrogates: Reagents like N-isocyanoiminotriphenylphosphorane can act as a "CNN" building block in cycloadditions with terminal alkynes to yield pyrazoles under mild conditions.[7]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective synthesis of pyrazole carboxylates.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a classic challenge in pyrazole synthesis. Here’s a systematic approach to troubleshoot and optimize your reaction for the desired regioisomer.

Logical Flow for Optimizing Regioselectivity

start Start: Poor Regioselectivity (1:1 Mixture) solvent Solvent Modification start->solvent Initial Step hydrazine_mod Hydrazine Modification solvent->hydrazine_mod If selectivity is still low sub_solvent Use fluorinated alcohols (TFE, HFIP) to enhance regioselectivity. Change solvent polarity (e.g., from ethanol to toluene). solvent->sub_solvent catalysis Catalytic Approach hydrazine_mod->catalysis For more advanced control sub_hydrazine Switch between free hydrazine and hydrazine hydrochloride. Employ a directing group on the hydrazine. hydrazine_mod->sub_hydrazine separation Post-Synthesis Separation catalysis->separation If mixture persists sub_catalysis Introduce a catalyst: - Metal catalysts (e.g., Rh, Ru, Cu) - Organocatalysts catalysis->sub_catalysis sub_separation Optimize column chromatography. Consider preparative HPLC for difficult separations. separation->sub_separation

Caption: Decision workflow for improving regioselectivity.

Detailed Solutions:
  • Solvent Effects: The choice of solvent can dramatically alter the regiochemical outcome.

    • Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity.[8] These non-nucleophilic, polar, and hydrogen-bond-donating solvents can stabilize intermediates differently than traditional solvents like ethanol, thereby favoring the formation of one regioisomer over the other.[8]

  • Nature of the Hydrazine:

    • Free Base vs. Salt: Switching between the free hydrazine and its hydrochloride salt can invert or significantly enhance the regioselectivity.[6] This is due to the change in the nucleophilicity of the nitrogen atoms upon protonation.

  • Catalysis:

    • Metal Catalysis: Various transition metals, including rhodium, ruthenium, and copper, have been shown to catalyze the regioselective synthesis of pyrazoles through different mechanistic pathways, such as C-H activation or cycloaddition reactions.[7][9]

    • Organocatalysis: Amine-based catalysts can promote inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates to afford pyrazoles with high regioselectivity under mild conditions.[10]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the formation of the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable isomer.

Issue 2: I've synthesized a mixture of regioisomers and need to separate them. What's the best approach?

Separating pyrazole regioisomers can be challenging due to their similar physical properties.[11]

Separation Workflow

start Start: Mixture of Regioisomers tlc 1. TLC Analysis start->tlc column 2. Column Chromatography tlc->column Good separation on TLC hplc 3. HPLC (if needed) column->hplc Co-elution characterize 4. Characterization column->characterize Successful separation hplc->characterize Successful separation

Caption: Workflow for separating pyrazole regioisomers.

Detailed Protocols:
  • Column Chromatography: This is the most common method for separating regioisomers on a preparative scale.[1][12]

    • Stationary Phase: Silica gel is the most widely used stationary phase.[11][12]

    • Mobile Phase Optimization: The key to successful separation is finding the right eluent system. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate. Use Thin Layer Chromatography (TLC) to screen various solvent ratios to find the one that gives the best separation between your two isomers.[12]

  • High-Performance Liquid Chromatography (HPLC): For isomers that are very close in polarity and difficult to separate by conventional column chromatography, HPLC is a powerful alternative.[11] Both normal-phase and reverse-phase HPLC can be effective. Chiral HPLC is necessary for separating enantiomers of chiral pyrazoles.[11][13]

Quantitative Data for Separation
TechniqueStationary PhaseTypical Mobile PhaseResolution Capability
Flash Chromatography Silica Gel (230-400 mesh)Hexanes/Ethyl Acetate GradientModerate to Good
Normal-Phase HPLC Silica or Diol ColumnHexane/IsopropanolGood to Excellent
Reverse-Phase HPLC C18 or C8 ColumnAcetonitrile/Water or Methanol/WaterGood to Excellent
Issue 3: I am observing unexpected byproducts in my reaction.

The formation of byproducts can complicate purification and reduce the yield of the desired pyrazole carboxylate.

  • Pyrazoline Intermediates: Incomplete aromatization can lead to the formation of pyrazoline byproducts.[14]

    • Solution: Ensure complete reaction by extending the reaction time or increasing the temperature. The addition of a mild oxidant can also facilitate the final aromatization step.

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored byproducts, often resulting in yellow or red reaction mixtures.[14]

    • Solution: Purify the hydrazine starting material before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

This protocol demonstrates how the choice of hydrazine (free base vs. hydrochloride salt) can direct the regioselectivity.[6]

Materials:

  • Methyl (E)-2,4-dioxo-4-phenyl-3-(trichloromethyl)butanoate

  • Phenylhydrazine

  • Phenylhydrazine hydrochloride

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of the 1,5-regioisomer (using free phenylhydrazine):

    • In a round-bottom flask, dissolve methyl (E)-2,4-dioxo-4-phenyl-3-(trichloromethyl)butanoate (1 mmol) in methanol (10 mL).

    • Add free phenylhydrazine (1.2 mmol) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

  • Synthesis of the 1,3-regioisomer (using phenylhydrazine hydrochloride):

    • Follow the same procedure as above, but substitute phenylhydrazine with phenylhydrazine hydrochloride (1.2 mmol).[6]

    • This will yield methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate as the major product.[6]

Protocol 2: Spectroscopic Characterization to Differentiate Regioisomers

Objective: To unambiguously assign the structure of the synthesized pyrazole carboxylate regioisomers using NMR spectroscopy.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a 2D HMBC spectrum. Optimize the acquisition parameters to observe correlations over 2-3 bonds.

    • Acquire a 2D NOESY spectrum to observe through-space correlations.

  • Data Analysis:

    • For the 1,5-regioisomer (Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate):

      • In the HMBC spectrum, look for a correlation between the protons of the N-phenyl group and the carbonyl carbon of the methyl ester at the C3 position.

      • In the NOESY spectrum, observe correlations between the protons of the N-phenyl group and the protons of the C5-phenyl group.

    • For the 1,3-regioisomer (Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate):

      • In the HMBC spectrum, the correlation between the N-phenyl protons and the ester carbonyl will be absent. Instead, look for correlations between the C5-H proton and the carbons of the N-phenyl group.

      • In the NOESY spectrum, correlations between the N-phenyl protons and the protons of the C3-phenyl group will be observed.

By systematically applying the strategies and protocols outlined in this guide, researchers can more effectively tackle the challenges of regioselective pyrazole carboxylate synthesis, leading to more efficient and successful research outcomes.

References

Sources

Technical Support Center: Enhancing the Stability of Nitro-Substituted Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitro-substituted pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these molecules in solution. Our goal is to provide you with the expertise and practical insights necessary to ensure the stability and integrity of your compounds throughout your experimental workflows.

Nitro-substituted pyrazoles are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, their inherent chemical characteristics can present stability challenges in solution, leading to degradation and impacting experimental reproducibility and the reliability of results. This guide offers a comprehensive resource for understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the stability of nitro-substituted pyrazole compounds in solution.

Q1: Why are my solutions of nitro-substituted pyrazole compounds turning yellow or brown over time?

A color change in your solution is often the first visual indicator of degradation. This can be attributed to several factors:

  • Formation of Nitroso or Amino Derivatives: The nitro group on the pyrazole ring is susceptible to reduction, especially under certain pH conditions or in the presence of reducing agents. This can lead to the formation of colored nitroso or amino-substituted pyrazole species.

  • Ring Opening or Polymerization: Under harsh pH conditions (either strongly acidic or basic), the pyrazole ring itself can become unstable, potentially leading to ring-opening reactions or polymerization, which can produce colored byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various colored degradation products.

Q2: I'm observing a loss of potency or activity of my nitro-substituted pyrazole compound in my biological assays. What could be the cause?

A decrease in biological activity is a critical issue that often points to the chemical degradation of your compound. The primary reasons for this include:

  • Hydrolysis: The pyrazole ring or substituents can be susceptible to hydrolysis, especially at non-neutral pH. This chemical modification can alter the three-dimensional structure of the molecule, affecting its ability to bind to its biological target.

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in your solvent can lead to the oxidation of the pyrazole ring or other sensitive functional groups, rendering the compound inactive.

  • Modification of the Nitro Group: The nitro group is often crucial for the compound's biological activity. Its reduction or modification can lead to a significant loss of potency.

Q3: What are the key factors that influence the stability of nitro-substituted pyrazole compounds in solution?

The stability of these compounds is a multifactorial issue. The most critical factors to consider are:

  • pH of the Solution: The pH of the solvent system is arguably the most significant factor. Both acidic and basic conditions can catalyze hydrolytic degradation. The optimal pH for stability is compound-specific and must be determined experimentally.

  • Solvent Composition: The choice of solvent can impact stability. Protic solvents, like water and alcohols, can participate in hydrolytic degradation. The use of co-solvents can modulate solubility and, consequently, stability.[1][2]

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing stock solutions and experimental samples at lower temperatures (e.g., 4°C or -20°C) can significantly slow down degradation.

  • Light Exposure: Many nitroaromatic compounds are photosensitive and can degrade upon exposure to ambient or UV light.[3][4][5]

  • Presence of Oxidizing or Reducing Agents: Contaminants in solvents or reagents can initiate degradation pathways.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues encountered during experiments.

Problem 1: Unexpected Precipitation in Solution
Potential Cause Troubleshooting Steps
Poor Solubility - Verify the solubility of your compound in the chosen solvent system. - Consider using a co-solvent (e.g., DMSO, DMF, ethanol) to improve solubility.[1][2] - Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
pH-Dependent Solubility - Measure the pH of your solution. The compound may be precipitating due to a pH shift. - Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH.[6][7][8][9]
Degradation to an Insoluble Product - Analyze the precipitate using techniques like HPLC or LC-MS to identify if it is a degradation product. - If it is a degradant, refer to the stabilization strategies below.
Problem 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Degradation of Stock Solution - Prepare fresh stock solutions more frequently. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light by using amber vials or wrapping them in aluminum foil.
Instability in Assay Buffer - Perform a time-course experiment to assess the stability of your compound in the assay buffer. - Adjust the pH of the assay buffer to a range where the compound is more stable, if compatible with the assay. - Consider adding antioxidants (e.g., ascorbic acid, BHT) to the assay buffer if oxidative degradation is suspected.
Interaction with Assay Components - Investigate potential interactions between your compound and other components in the assay medium (e.g., proteins, reducing agents like DTT).

Diagram: Troubleshooting Workflow for Compound Instability

troubleshooting_workflow cluster_investigation Investigate Root Cause cluster_solution Implement Solution start Observed Instability (e.g., color change, precipitation, loss of activity) check_visual Visual Inspection - Color change? - Precipitation? start->check_visual check_activity Activity Assessment - Inconsistent assay results? - Loss of potency? start->check_activity ph pH Issue? - Measure pH - Test different buffers check_visual->ph analyze_solution Chemical Analysis (HPLC, LC-MS) - Purity check - Degradant identification check_activity->analyze_solution analyze_solution->ph light Photodegradation? - Protect from light - Compare light vs. dark analyze_solution->light temp Thermal Degradation? - Store at lower temp - Time-course at RT vs. 4°C analyze_solution->temp oxidation Oxidation? - Degas solvents - Add antioxidants analyze_solution->oxidation optimize_formulation Optimize Formulation - Use appropriate buffer - Add co-solvents - Add stabilizers ph->optimize_formulation optimize_storage Optimize Storage - Aliquot - Store at -20°C or -80°C - Use amber vials light->optimize_storage temp->optimize_storage oxidation->optimize_formulation prepare_fresh Prepare Fresh Solutions - Use freshly prepared solutions for critical experiments optimize_storage->prepare_fresh optimize_formulation->prepare_fresh end Stable Compound Solution prepare_fresh->end degradation_pathways cluster_pathways Degradation Pathways cluster_products Degradation Products compound Nitro-Substituted Pyrazole hydrolysis Hydrolysis (Acid/Base Catalyzed) compound->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (Presence of O₂ or Oxidants) compound->oxidation [O] reduction Reduction (Reducing agents, pH) compound->reduction [H] photolysis Photolysis (UV/Visible Light) compound->photolysis hydrolyzed_prod Ring-Opened Products, Hydroxylated Derivatives hydrolysis->hydrolyzed_prod oxidized_prod N-Oxides, Ring Cleavage Products oxidation->oxidized_prod reduced_prod Nitroso Derivatives, Amino Derivatives reduction->reduced_prod photo_prod Isomers, Radical Species photolysis->photo_prod

Caption: Common degradation pathways for nitro-substituted pyrazole compounds in solution.

By understanding the factors that influence the stability of nitro-substituted pyrazole compounds and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental results. For further assistance or compound-specific inquiries, please do not hesitate to contact our technical support team.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • ResearchGate. (n.d.). The Arrhenius plot of the rate constants of thermal decomposition of... [Link]

  • Royal Society of Chemistry. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(3), 30-37. [Link]

  • Quattrocchi, F., et al. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Shinde, M. A., et al. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery Science and Technology, 81, 104245. [Link]

  • Kaczorowska, K., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6293. [Link]

  • Kurt, A., & Koca, I. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-840. [Link]

  • SciSpace. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

  • Lam, P., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review, 15(4), 28-33. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Zhang, C., et al. (2020). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. Molecules, 25(18), 4192. [Link]

  • Royal Society of Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). [Link]

  • Ke, P., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 18(1), 169-180. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. (2015). (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. [Link]

  • Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1864. [Link]

  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. [Link]

  • Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]

  • ResearchGate. (n.d.). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. [Link]

  • Kumar, N., et al. (2022). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Rapid Communications in Mass Spectrometry, 36(23), e9415. [Link]

  • Ndlovu, B. P. (2025). Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. Journal of Chemical Science, 15(1), 1-3. [Link]

  • Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 14(6), 617-629. [Link]

  • NIOSH. (1998). NITROAROMATIC COMPOUNDS: METHOD 2005. In NIOSH Manual of Analytical Methods (4th ed.). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. [Link]

  • Science.gov. (n.d.). citrate buffer solution: Topics by Science.gov. [Link]

  • Queiroz, J. A., et al. (2013). Sodium citrate and potassium phosphate as alternative adsorption buffers in hydrophobic and aromatic thiophilic chromatographic purification of plasmid DNA from neutralized lysate. Journal of Chromatography A, 1282, 117-124. [Link]

  • ResearchGate. (2012). Kinetics of acid hydrolysis and reactivity of some antibacterial hydrophilic iron(II) imino-complexes. [Link]

  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]

  • ResearchGate. (2020). (PDF) Citrate-Phosphate Buffer v1. [Link]

  • ResearchGate. (n.d.). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. [Link]

  • Chemistry LibreTexts. (2020). 7.5 Introduction to Kinetics. [Link]

  • Journal of Applicable Chemistry. (2019). Degradation Behaviour of Brexpiprazole. [Link]

  • ResearchGate. (2010). (PDF) Kinetics of acid reactions: Making sense of associated concepts. [Link]

  • ResearchGate. (2023). Would it be effective to use a buffer (such as citrate/phosphate buffer) to stabilize the pH during a plant-scale lactic fermentation, for probiotic? [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] However, their often planar, aromatic structure and potential for strong intermolecular interactions can lead to poor aqueous solubility.[3][6] This low solubility is a significant hurdle in drug discovery, impeding accurate assessment in biological assays and complicating formulation development.[7][8][9] This guide provides researchers with a comprehensive toolkit of troubleshooting strategies and in-depth protocols to systematically address and overcome these solubility challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with poorly soluble pyrazole derivatives.

Q1: My pyrazole derivative, dissolved in DMSO, crashed out of solution when I added it to my aqueous assay buffer. Why did this happen and what's the first thing I should try?

This is a classic case of a compound precipitating due to a solvent shift. Your compound is soluble in a high concentration of an organic co-solvent like DMSO but becomes insoluble when diluted into a primarily aqueous environment.[10] The final concentration of DMSO is critical; too low, and the compound precipitates; too high, and it can introduce artifacts or cytotoxicity into your assay.[10][11][12]

  • Immediate Action: The first step is to determine the highest tolerable percentage of DMSO in your specific assay that keeps your compound soluble. For many cell-based assays, the final DMSO concentration should be kept at or below 0.5% to avoid cellular stress.[10][12] Perform a simple kinetic solubility test by making serial dilutions of your compound in DMSO and then diluting them into your final assay buffer, observing for precipitation.

Q2: What are the fundamental physicochemical properties of pyrazoles that contribute to their poor solubility?

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][13][14] Their solubility is influenced by:

  • Aromaticity and Planarity: The flat, rigid structure can facilitate efficient crystal lattice packing, making it energetically difficult for solvent molecules to break the crystal apart.

  • Lipophilicity: Substituents on the pyrazole ring can significantly increase its lipophilicity (hydrophobicity), reducing its affinity for water.[3]

  • Hydrogen Bonding: The pyrazole ring itself can act as both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom), leading to strong intermolecular interactions in the solid state.[2][13]

Q3: I need to prepare a stock solution. What solvent should I start with?

For most poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the standard starting solvent due to its high solubilizing power for a wide range of organic molecules.[15] If DMSO is not suitable for your assay, other options include ethanol, methanol, or dimethylformamide (DMF). However, always be mindful of the solvent's potential toxicity and impact on your specific biological system.[16][17][18]

Q4: Can I just sonicate my sample or heat it to get it into solution?

While these methods can help, they must be used with caution.

  • Sonication: Can help break up aggregates and increase the rate of dissolution, which is useful for preparing suspensions.[19]

  • Heating: Can temporarily increase solubility but may lead to the compound precipitating out as the solution cools to the assay temperature. This creates a supersaturated and unstable solution.

These are temporary physical fixes and do not address the underlying thermodynamic insolubility. They are best used in conjunction with the formulation strategies discussed below.

Part 2: In-Depth Troubleshooting & Methodologies

This section provides a structured approach to systematically improving the solubility of your pyrazole derivatives, from initial assessment to advanced formulation techniques.

Initial Assessment: Know Your Compound's Solubility

Before attempting to improve solubility, you must first quantify it. The "gold standard" is the Thermodynamic Equilibrium Solubility Assay .[10]

Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of your solid pyrazole compound to a small volume of your relevant aqueous buffer (e.g., PBS, cell culture media) in a glass vial.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. The most reliable method is centrifugation at high speed (e.g., >14,000 rpm for 15-20 minutes) to pellet all solids.

  • Quantification: Carefully remove an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a sensitive analytical method like HPLC-UV or LC-MS/MS, comparing the result against a standard curve.[10] This concentration is the equilibrium solubility.

Strategies for In Vitro Assays

For biochemical and cell-based assays, the goal is to achieve the desired concentration in the final assay medium without inducing artifacts or toxicity.

Decision-Making Workflow for In Vitro Solubilization

G start Start: Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration < 0.5% and tolerable by the assay? start->check_dmso increase_dmso Increase DMSO concentration to max tolerable limit check_dmso->increase_dmso No ph_check Is the compound ionizable? (pKa known) check_dmso->ph_check Yes increase_dmso->ph_check adjust_ph Adjust buffer pH away from pI ph_check->adjust_ph Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ph_check->cyclodextrin No adjust_ph->cyclodextrin Still Precipitates success Success: Compound Soluble adjust_ph->success Soluble cyclodextrin->success Soluble failure Consider Resynthesis / Analogue cyclodextrin->failure Still Precipitates

Caption: A decision tree for troubleshooting pyrazole solubility in in vitro assays.

A. Co-solvents

Using a water-miscible organic solvent is the most common first-line approach.[15] The goal is to reduce the polarity of the aqueous medium, thereby improving the solvation of hydrophobic molecules.

Co-SolventTypical Max % in Cell AssaysKey Considerations
DMSO 0.1 - 0.5%Gold standard; can have biological effects at >1%.[11][12]
Ethanol 0.1 - 1%Can be cytotoxic; volatile, so concentrations may change.[17]
PEG 300/400 1 - 5%Generally low toxicity; can increase viscosity.
Propylene Glycol 1 - 5%Low toxicity; often used in in vivo formulations.

Pro-Tip: When diluting from a DMSO stock, perform a serial dilution in your aqueous buffer rather than a single large dilution step. This gradual change in solvent polarity can help prevent the compound from crashing out.[10]

B. pH Adjustment

If your pyrazole derivative has ionizable functional groups (acidic or basic centers), its solubility will be pH-dependent.[20] The solubility of a weak acid increases as the pH rises above its pKa, while the solubility of a weak base increases as the pH falls below its pKa.[21]

  • Mechanism: Ionization increases the polarity of the molecule, enhancing its interaction with water.

  • Protocol:

    • Determine the pKa of your compound (experimentally or via in silico prediction).

    • Prepare a series of buffers with pH values spanning a range around the pKa.

    • Measure the equilibrium solubility in each buffer as described in section 2.1.

    • Select a buffer pH for your assay that maximizes solubility while remaining compatible with your biological system.

  • Caution: Extreme pH values can damage proteins and cells and may cause chemical degradation of your compound.[22]

C. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24][25] They can encapsulate poorly soluble guest molecules, like pyrazole derivatives, forming an "inclusion complex" that has significantly higher aqueous solubility.[23][24][26]

G cluster_0 Before Complexation cluster_1 Cyclodextrin Inclusion Complex cluster_2 After Complexation pyrazole Pyrazole Derivative (Hydrophobic) water Water (Aqueous Environment) pyrazole->water Poor Interaction (Insoluble) cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Hydrophilic Exterior pyrazole->cyclodextrin:f1 Encapsulation complex Soluble Inclusion Complex water2 Water (Aqueous Environment) complex->water2 Favorable Interaction (Soluble)

Caption: Mechanism of cyclodextrin-mediated solubilization of a pyrazole derivative.

  • Common Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[23]

  • Application: Add HP-β-CD directly to your assay buffer (e.g., at concentrations from 1-10 mM) before introducing the pyrazole compound.

Strategies for In Vivo Studies

For animal studies, formulations must be biocompatible, stable, and capable of delivering the drug effectively. Simple co-solvent systems are often insufficient or too toxic for parenteral administration.

A. Amorphous Solid Dispersions (ASDs)

In an ASD, the drug is molecularly dispersed within a polymer matrix in a high-energy, amorphous state.[27][28][29][30] This eliminates the need to overcome the crystal lattice energy for dissolution, often leading to supersaturated solutions and enhanced bioavailability.[29][31]

  • Mechanism: The drug is "frozen" in a disordered state, preventing it from forming a stable, low-solubility crystal. The polymer carrier helps stabilize this amorphous form.[28]

  • Preparation Methods: Spray-drying and hot-melt extrusion are common, scalable techniques.[29][31]

  • Key Consideration: The choice of polymer (e.g., PVP, HPMCAS) is critical for stabilizing the amorphous drug and preventing recrystallization over time.[27][28]

B. Lipid-Based Formulations (Liposomes)

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate hydrophobic drugs within the bilayer itself.[32][33][34] This approach is excellent for increasing the solubility of lipophilic pyrazole derivatives.

  • Mechanism: The hydrophobic drug partitions into the lipid membrane of the liposome, which is itself dispersible in an aqueous medium.[32][34][35]

  • Protocol: Thin-Film Hydration Method for Liposome Preparation

    • Dissolution: Dissolve the pyrazole derivative and lipids (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol).

    • Film Formation: Evaporate the solvent in a round-bottom flask using a rotary evaporator to form a thin, dry lipid film on the flask wall.

    • Hydration: Add an aqueous buffer to the flask and agitate (e.g., vortex or sonicate) to hydrate the film, causing the lipids to self-assemble into liposomes, entrapping the drug.[35]

    • Sizing: Extrude the liposome suspension through polycarbonate membranes of a defined pore size to create vesicles of a uniform diameter (e.g., 100 nm).[33]

  • Pro-Tip: Including PEGylated lipids in the formulation can improve the stability and in vivo circulation time of the liposomes.[36]

C. Nanoparticle Formulations

Reducing the particle size of a drug to the nanometer scale (<1000 nm) dramatically increases its surface area-to-volume ratio.[37][38] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate, which can improve bioavailability.[39]

  • Mechanism: Nanonization increases both the dissolution velocity and the saturation solubility of the compound.[38][39]

  • Preparation Methods:

    • Top-Down (Milling): High-energy media milling (wet milling) breaks down larger drug crystals into nanoparticles.[38]

    • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated under controlled conditions to form nanoparticles.[38]

  • Benefit: Nanoparticle formulations can be developed for oral, intravenous, and other routes of administration, providing a versatile platform for poorly soluble compounds.[37][40]

Part 3: Conclusion & Summary

Overcoming the solubility challenges of pyrazole derivatives is a critical, multi-step process. There is no single solution; the optimal strategy depends on the specific compound properties and the requirements of the biological assay. By starting with a thorough characterization of solubility and employing a tiered troubleshooting approach—from simple co-solvents for in vitro screens to advanced formulations like ASDs, liposomes, and nanoparticles for in vivo studies—researchers can successfully unlock the therapeutic potential of these valuable compounds.

References

  • Mishra, B., Sahoo, J. & Dixit, P. K. (2020). Drug nanoparticles: formulating poorly water-soluble compounds. PubMed. [Link]

  • Gao, L., Liu, G., & Ma, J. (2012). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. [Link]

  • Uhrmacher, D., & Foth, H. (2006). Liposome formulations of hydrophobic drugs. PubMed. [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • Kumar, S., & Singh, S. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. [Link]

  • Uhrmacher, D., & Foth, H. (2006). Liposome formulations of hydrophobic drugs. SciSpace. [Link]

  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Al-kassas, R., Al-kassas, R., Al-Gohary, O. M. N., & Al-Gohary, O. M. N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Kumar, V. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology. [Link]

  • Mishra, B., Sahoo, J., & Dixit, P. K. (2005). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. ResearchGate. [Link]

  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed. [Link]

  • Singh, A., & Worku, Z. A. (2017). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]

  • Bhoumik, M. K. (2023). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation. [Link]

  • Technobis. (2024). Enhancing solubility and stability of poorly soluble drugs. Technobis. [Link]

  • Zhang, H., He, T., & Wang, L. (2021). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale (RSC Publishing). [Link]

  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Ovid. [Link]

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • Lee, M. K. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. NIH. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Uhrmacher, D., & Foth, H. (2006). Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments. [Link]

  • Henriksen, P. A., Jørgensen, E. H., & Nielsen, C. H. (2004). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • de Oliveira, T. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. [Link]

  • Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Al-Zoubi, N., Odah, F., & Al-Jaberi, A. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]

  • Doan, T. V., et al. (2019). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Academia.edu. [Link]

  • The Science Scribe. (2025). Why Does pH Influence A Substance's Dissolution? YouTube. [Link]

  • Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Kansy, M., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Selick, C., & Ciavarri, G. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. [Link]

  • Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Alhalaweh, A. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Box, K. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. [Link]

  • Books. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books. [Link]

  • Journal of Chemical Health Risks. (2023). “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • RSC Publishing. (2017). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

Sources

identifying and removing byproducts in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Byproducts

Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide expert advice and actionable troubleshooting strategies for common challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I've run a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and my NMR is showing two sets of peaks. What's happening?

You are likely observing the formation of regioisomers. This is one of the most common challenges in pyrazole synthesis when using unsymmetrical starting materials.[1] The hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to a mixture of two different pyrazole products.

The regiochemical outcome is influenced by a delicate balance of factors:

  • Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon is generally attacked preferentially by the initial nucleophilic nitrogen of the hydrazine.

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one carbonyl group, favoring attack at the less sterically crowded site.

  • Reaction Conditions: The pH of the reaction is critical. Under acidic conditions, the regioselectivity can be different compared to neutral or basic conditions, as the protonation state of the hydrazine starting material changes.[2]

Q2: My reaction mixture has a persistent yellow or reddish-brown color, even after initial workup. What causes this and how can I get rid of it?

This coloration is typically due to the formation of colored byproducts from side reactions involving the hydrazine starting material, especially when using phenylhydrazine.[1] Phenylhydrazine is susceptible to oxidation, which can lead to the formation of highly colored aromatic azo compounds and other degradation products.[3][4][5]

Preventative Measures:

  • Use high-purity, fresh hydrazine or its salt (e.g., phenylhydrazine hydrochloride), which is often more stable.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[3]

Removal Strategies:

  • Recrystallization with Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb these colored impurities. Be aware that this may slightly reduce your overall yield.

  • Column Chromatography: These colored byproducts often have different polarities from the desired pyrazole and can be separated by column chromatography.

Q3: I see a byproduct in my analysis that I suspect is a pyrazoline. How can I confirm this and how do I favor the formation of the aromatic pyrazole?

Pyrazoline formation occurs when the intermediate from the cyclization reaction fails to eliminate a molecule of water to form the aromatic pyrazole ring.[1] This is more common when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds.[6][7]

Identification:

  • NMR Spectroscopy: Pyrazolines will show signals for sp3-hybridized carbons and their attached protons in the 1H and 13C NMR spectra, which are absent in the fully aromatic pyrazole product.

  • Mass Spectrometry: The pyrazoline will have a molecular weight that is 2 Da higher than the corresponding pyrazole due to the presence of two extra hydrogen atoms.

Promoting Aromatization:

  • Oxidizing Agent: If a stable pyrazoline has been isolated, it can often be oxidized to the pyrazole. Common methods include heating in DMSO under an oxygen atmosphere or using an oxidizing agent like bromine.[8]

  • Reaction Conditions: In syntheses from α,β-unsaturated carbonyls, including an in-situ oxidation step or choosing conditions that favor elimination (e.g., higher temperatures or the presence of a mild acid/base) can promote the formation of the pyrazole directly.

Troubleshooting Guides

Guide 1: Distinguishing and Separating Regioisomers

The separation of regioisomers is often challenging due to their similar physical properties. A combination of careful analysis and optimized purification is key.

Step 1: Spectroscopic Identification

Two-dimensional NMR techniques are invaluable for unambiguously assigning the structure of your isomers.[9][10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows spatial correlations between protons. A cross-peak between the protons of a substituent on the pyrazole ring and a substituent on the N1-position can definitively identify the regioisomer.[9]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N1-substituent's protons to either C3 or C5 of the pyrazole ring will confirm the structure.[9]

Table 1: Typical Spectroscopic Data for Pyrazole Identification

FeatureObservationSignificance
¹H NMR A singlet for the C4-H typically between δ 6.0-7.0 ppm.The chemical environment of this proton is sensitive to the substituents at C3 and C5.
¹³C NMR The chemical shifts of C3 and C5 are distinct and highly dependent on the substituents and which nitrogen they are adjacent to.In a pair of regioisomers, the carbon bearing a particular substituent will have a different chemical shift in each isomer, aiding in their differentiation.[11]
NOESY Cross-peak between N1-substituent protons and C5-substituent protons.Confirms the N1-substituent is adjacent to the C5-substituent.[9]
HMBC 3-bond coupling from N1-substituent protons to C5.Confirms the connectivity and identifies the 1,5-disubstituted regioisomer.[9]

Step 2: Purification Strategy

The following workflow can guide your choice of purification method.

purification_workflow start Crude product containing regioisomers is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No recrystallize_success Pure isomer crystallizes recrystallize->recrystallize_success Success recrystallize_fail Isomers co-crystallize or remain an oil recrystallize->recrystallize_fail Failure recrystallize_fail->column salt_formation Consider Salt Formation recrystallize_fail->salt_formation column_success Separated Isomers column->column_success

Experimental Protocol: Column Chromatography of Pyrazole Isomers

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a suitable solvent system. A good starting point for pyrazoles is a mixture of hexanes and ethyl acetate. Aim for a system that gives Rf values for your isomers between 0.2 and 0.5, with the largest possible separation (ΔRf).[12]

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your eluent). Alternatively, for better resolution, perform a "dry loading" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., moving from 95:5 to 80:20 hexanes:ethyl acetate). Collect fractions and monitor them by TLC.

  • Pro-Tip: If your pyrazoles are basic and show "tailing" on the TLC plate, consider deactivating the silica gel by adding 0.5-1% triethylamine to your eluent system.[13]

Experimental Protocol: Recrystallization of a Pyrazole Derivative

  • Solvent Selection: Test the solubility of your crude solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[13][14] Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[13][15][16]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to your crude solid to just dissolve it completely.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (if needed): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[14]

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Guide 2: Troubleshooting Low Reaction Yield

A low yield in pyrazole synthesis can be frustrating. The following workflow helps to systematically diagnose the issue.

low_yield_workflow start Low Yield of Desired Pyrazole check_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check catalyst activity incomplete->optimize_conditions check_byproducts Analyze crude mixture for byproducts (NMR, MS) complete->check_byproducts optimize_conditions->start byproducts_found Significant byproducts detected check_byproducts->byproducts_found Yes no_byproducts No major byproducts check_byproducts->no_byproducts No identify_byproducts Identify byproduct structures byproducts_found->identify_byproducts revisit_workup Re-evaluate workup and purification: - Check for product loss during extraction - Optimize chromatography/recrystallization no_byproducts->revisit_workup address_byproducts Address specific byproduct formation: - Adjust stoichiometry - Change solvent - Modify pH identify_byproducts->address_byproducts address_byproducts->start final_product Improved Yield revisit_workup->final_product

References

  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Dalton Transactions.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • In-Situ Analysis of Hydrazine Decomposition Products. NASA Technical Reports Server.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Review on Synthesis of pyrazole and pyrazolines.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Hydrazine. Wikipedia.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • What solvent should I use to recrystallize pyrazoline?.
  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamin
  • Troubleshooting the reaction mechanism of pyrazole form
  • Draw the product of the reaction of lactose in phenylhydrazine in HCl.
  • The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Column chromatography conditions for separ
  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP).
  • Method for purifying pyrazoles.
  • Knorr pyrrole synthesis. Wikipedia.
  • Recrystalliz
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Purific
  • Measured TLC Rf values for conventional run 1 crude reaction mixture.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Recrystalliz
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Phenylhydrazine. Wikipedia.
  • Description, Synthesis and Usage of Phenylhydrazine. ChemicalBook.
  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
  • Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular r
  • Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. PMC - NIH.

Sources

Technical Support Center: Optimization of N-Alkylation Conditions for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the N-alkylation of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Pyrazole N-Alkylation

The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry and materials science, as the substituent on the nitrogen atom profoundly influences the biological activity and physical properties of the resulting molecule. However, the inherent asymmetry of many pyrazole rings presents a significant challenge: the control of regioselectivity. Alkylation can occur at either the N1 or N2 position, often leading to a mixture of isomers that can be difficult to separate and may exhibit different biological profiles. This guide will equip you with the knowledge to control this selectivity and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The two most significant challenges are controlling regioselectivity (N1 vs. N2 alkylation) and achieving high reaction yields. For unsymmetrical pyrazoles, the electronic and steric environments of the two nitrogen atoms are different, leading to potential formation of a mixture of regioisomers.[1][2] Low yields can stem from a variety of factors including steric hindrance, side reactions, or the use of suboptimal reaction conditions.[1][3]

Q2: What are the key factors that influence N1/N2 regioselectivity?

A2: Several critical factors govern the regioselectivity of pyrazole N-alkylation:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially react with the less sterically hindered nitrogen atom.[1][3] Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1][3][4]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used and can influence the reaction outcome.[1][5] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.

  • Base Selection: The choice of base is critical and can even reverse the regioselectivity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[1][2][5] For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of alkylation.[1]

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can impact the reaction pathway and selectivity.[7]

Q3: What are some recommended starting conditions for a standard N-alkylation?

A3: A robust starting point for the N-alkylation of a pyrazole is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature or with gentle heating.[1][5] Another common and effective set of conditions involves using sodium hydride (NaH) in tetrahydrofuran (THF).[1][5]

Q4: Are there milder alternatives to strong bases and high temperatures?

A4: Yes, several milder methods have been developed. An acid-catalyzed approach using trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), allows the reaction to proceed under neutral or acidic conditions, often at room temperature.[3][8] This method avoids the need for strong bases and can be advantageous for sensitive substrates.[3] Additionally, enzymatic methods using engineered enzymes are emerging as highly selective alternatives for pyrazole N-alkylation.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Potential Causes & Solutions:

  • Cause: Insufficient steric differentiation between the two nitrogen atoms.

    • Solution 1: Modify the Alkylating Agent. If possible, switch to a bulkier alkylating agent. The increased steric demand can favor reaction at the less hindered nitrogen. For highly selective N-methylation, consider using sterically bulky α-halomethylsilanes as masked methylating reagents, which have shown excellent N1-selectivity.[4][10]

    • Solution 2: Optimize the Base and Solvent System. The choice of base and solvent can significantly influence the regiochemical outcome. For example, using NaH in THF or DME can favor one isomer, while K₂CO₃ in DMF might favor the other.[1][5] Experiment with different combinations. As a starting point, consider the conditions outlined in the table below.

  • Cause: The reaction conditions are not optimized for selectivity.

    • Solution 3: Vary the Reaction Temperature. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Solution 4: Explore Fluorinated Alcohols. The use of solvents like TFE or HFIP has been demonstrated to significantly enhance regioselectivity in certain pyrazole syntheses and may be applicable to N-alkylation.

Condition Observation Recommendation
Base/Solvent Mixture of isomers with K₂CO₃/DMFTry NaH/THF or Cs₂CO₃/MeCN.[1][5]
Temperature Low selectivity at elevated temperatureAttempt the reaction at room temperature or 0 °C.
Alkylating Agent Small alkyl halide (e.g., MeI) gives poor selectivityConsider a bulkier analogue or specialized reagents like (chloromethyl)triisopropoxysilane for methylation.[10]
Problem 2: Low or No Product Yield

Potential Causes & Solutions:

  • Cause: Insufficient reactivity of the starting materials.

    • Solution 1: Increase Reaction Temperature. If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction closely for decomposition.

    • Solution 2: Use a Stronger Base. If deprotonation of the pyrazole is incomplete, switching from a weaker base like K₂CO₃ to a stronger base like NaH can improve the yield.[1][5]

    • Solution 3: Activate the Alkylating Agent. Ensure the alkylating agent is sufficiently reactive. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride.

  • Cause: Steric hindrance is preventing the reaction.

    • Solution 4: Acid-Catalyzed Conditions. For highly hindered pyrazoles, traditional base-mediated alkylation may fail. The acid-catalyzed method using trichloroacetimidates can be effective in these cases as it proceeds through a different mechanism that may be less sensitive to steric bulk around the nitrogen atoms.[3]

  • Cause: Decomposition of starting materials or product.

    • Solution 5: Milder Reaction Conditions. If decomposition is suspected, reduce the reaction temperature and consider a milder base. Phase-transfer catalysis can also offer a gentler alternative.[1]

Problem 3: Difficulty in Separating Regioisomers

Potential Causes & Solutions:

  • Cause: The two isomers have very similar polarities.

    • Solution 1: Optimize Chromatography. Experiment with different solvent systems for column chromatography. Sometimes a small change in the eluent composition or using a different stationary phase can improve separation.

    • Solution 2: Derivatization. If separation is intractable, consider derivatizing the mixture. The different reactivity of the isomers may allow for selective reaction of one, facilitating separation.

    • Solution 3: Re-evaluate the Synthetic Strategy. If separation remains a major hurdle, it is often more efficient to revisit the reaction conditions to improve the regioselectivity, even if it means a slightly lower overall yield of the desired isomer.

Experimental Protocols & Data

General Procedure for Base-Mediated N-Alkylation

A reliable starting point for base-mediated N-alkylation is as follows:

  • To a solution of the pyrazole (1.0 eq) in a suitable solvent (e.g., DMF, MeCN, or THF), add the base (1.1-1.5 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.0-1.2 eq) dropwise.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 1: Influence of Base and Solvent on Regioselectivity
Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA (acid-catalyzed)1,2-DCE2.5:1[3]
3-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCN1:1[5]
3-CF₃-pyrazoleEthyl iodoacetateNaHDME/MeCNSelective for N1[5]
3-Substituted pyrazolesVarious alkyl halidesK₂CO₃DMSOHighly N1 selective[6]
Various pyrazoles(Chloromethyl)triisopropoxysilaneKHMDSTHF>92:8 (N1 selective)[4]

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms can greatly aid in optimizing your reaction conditions.

Base-Mediated N-Alkylation Workflow

The following diagram illustrates the general workflow for a base-mediated N-alkylation of a pyrazole.

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Workup & Purification Py Pyrazole Anion Pyrazolate Anion Py->Anion Deprotonation Base Base (e.g., K2CO3, NaH) Base->Anion Solvent Solvent (e.g., DMF, THF) Solvent->Anion Products N1-alkylated Pyrazole + N2-alkylated Pyrazole Anion->Products Nucleophilic Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Products Workup Aqueous Workup Products->Workup Purification Chromatography Workup->Purification IsolatedProduct Isolated Regioisomer(s) Purification->IsolatedProduct

Caption: General workflow for base-mediated pyrazole N-alkylation.

Controlling Regioselectivity: A Decision Tree

This diagram provides a logical decision-making process for optimizing the regioselectivity of your N-alkylation reaction.

G Start Start: Mixture of N1/N2 Isomers Sterics Is one N significantly more hindered? Start->Sterics YesSterics Increase steric bulk of alkylating agent Sterics->YesSterics Yes NoSterics Modify electronic factors Sterics->NoSterics No End Optimized Regioselectivity YesSterics->End BaseSolvent Change Base/Solvent combination (e.g., K2CO3/DMSO vs. NaH/THF) NoSterics->BaseSolvent AcidCatalysis Consider Acid-Catalyzed Method (Trichloroacetimidate) NoSterics->AcidCatalysis BaseSolvent->End AcidCatalysis->End

Caption: Decision tree for optimizing N-alkylation regioselectivity.

References

  • Kirchhoff, J. H., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Kirchhoff, J. H., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Elsevier. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Zarubin, A. D., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 9878-9892. [Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Zarubin, A. D., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the lifeblood of therapeutic innovation. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has consistently emerged as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a range of FDA-approved drugs and demonstrate a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide provides a comprehensive framework for validating the biological activity of a novel pyrazole derivative, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation.

The unique structural features of pyrazoles, such as their ability to act as hydrogen bond donors and acceptors, and their rigid planar structure, allow for diverse interactions with biological targets[4]. The introduction of a nitro group and a propyl chain to the pyrazole carboxylate core in our target compound suggests the potential for modulated activity and selectivity. This guide will navigate the logical progression from initial in vitro screening to more complex cell-based assays, providing the causality behind experimental choices to ensure a robust and self-validating study.

I. The Strategic Approach to Biological Activity Validation

Before embarking on extensive laboratory work, a strategic workflow is essential. This ensures a logical and cost-effective progression from broad screening to focused investigation. The proposed workflow is designed to first identify the most promising therapeutic area for this compound and then to characterize its activity in comparison to standard-of-care agents.

experimental_workflow cluster_screening Phase 1: Broad-Spectrum In Vitro Screening cluster_comparative Phase 2: Comparative Analysis cluster_mechanistic Phase 3: Mechanistic Insights A Anticancer Screening (MTT Assay) D Comparative Anticancer Studies (vs. Doxorubicin) A->D If active B Antimicrobial Screening (Broth Microdilution) E Comparative Antimicrobial Studies (vs. Ciprofloxacin/Fluconazole) B->E If active C Anti-inflammatory Screening (COX/LOX Inhibition Assay) F Comparative Anti-inflammatory Studies (vs. Celecoxib) C->F If active G Apoptosis Assays (e.g., Annexin V) D->G Further Characterization H Mechanism of Action Studies (e.g., Target Engagement) E->H Further Characterization I Signaling Pathway Analysis (e.g., Western Blot for NF-κB) F->I Further Characterization

Caption: A logical workflow for validating the biological activity of a novel compound.

II. Comparative Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activities by targeting various cellular pathways, including cell cycle regulation and apoptosis[4][5][6].

A. Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells reduce MTT to a purple formazan product, the absorbance of this product is directly proportional to the number of living cells. This assay provides a robust and high-throughput method for initial cytotoxicity screening against a panel of cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a standard anticancer drug (e.g., Doxorubicin) in the culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Comparative Performance

The following table presents hypothetical data comparing the cytotoxic activity of this compound with Doxorubicin.

CompoundCell LineIC₅₀ (µM)
This compoundMCF-715.2
A54922.5
HCT11618.9
Doxorubicin (Reference)MCF-70.8
A5491.2
HCT1161.0

Interpretation: While the hypothetical IC₅₀ values for our test compound are higher than those of Doxorubicin, indicating lower potency, it may possess a better safety profile or a different mechanism of action that warrants further investigation, especially if it shows selectivity towards a particular cancer cell line.

III. Comparative Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties[7][8][9]. The validation of antimicrobial activity is crucial in the search for new agents to combat antibiotic resistance.

A. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Serial Dilution: Prepare a twofold serial dilution of this compound and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[10].

B. Comparative Performance

Below is a table of hypothetical MIC values for our test compound against common pathogens.

CompoundOrganismMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Candida albicans16
Ciprofloxacin (Reference)Staphylococcus aureus1
Escherichia coli0.5
Fluconazole (Reference)Candida albicans2

Interpretation: The hypothetical data suggests moderate antimicrobial activity. While not as potent as the standard antibiotics, the compound could serve as a scaffold for further optimization to enhance its antimicrobial properties.

IV. Comparative Anti-inflammatory Activity

Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes[11][12][13].

A. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound and a reference drug (e.g., Celecoxib) for a specified time.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

B. Comparative Performance

A hypothetical comparison of the COX inhibitory activity is presented below.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound25.05.05.0
Celecoxib (Reference)15.00.04375.0

Interpretation: The test compound shows preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. Although its potency and selectivity are lower than Celecoxib, it represents a promising starting point for the development of new anti-inflammatory agents.

signaling_pathway cluster_pathway Potential Anti-inflammatory Mechanism A Inflammatory Stimuli (e.g., LPS) B Activation of NF-κB Pathway A->B C COX-2 Expression B->C D Prostaglandin Production C->D E Inflammation D->E F Ethyl 3-nitro-1-propyl-1H- pyrazole-5-carboxylate F->C Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

V. Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to validate the biological activity of this compound. Based on the well-established therapeutic potential of the pyrazole scaffold, our hypothetical results suggest that this novel compound may possess moderate anticancer, antimicrobial, and promising anti-inflammatory properties. The provided experimental protocols offer a clear roadmap for researchers to conduct these validation studies.

Future work should focus on the most promising activity identified in the initial screening. For instance, if the anti-inflammatory potential is confirmed, further studies could include in vivo models of inflammation (e.g., carrageenan-induced paw edema in rats) and a deeper investigation into its mechanism of action, such as its effects on pro-inflammatory cytokine production and signaling pathways like NF-κB. Structure-activity relationship (SAR) studies would also be crucial to optimize the compound's potency and selectivity.

By following a rigorous and comparative validation process, the scientific community can efficiently evaluate the therapeutic potential of novel chemical entities like this compound, paving the way for the development of next-generation therapeutics.

References

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry.[Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online.[Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry.[Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.[Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.[Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.[Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science.[Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry.[Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules.[Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds.[Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.[Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry.[Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed.[Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.[Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.[Link]

Sources

A Comparative Guide to Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its versatility allows for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide provides an in-depth comparison of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, a specific derivative, against other classes of pyrazole compounds. By examining the structure-activity relationships (SAR), we aim to elucidate the nuanced impact of substitutions on the pyrazole core and provide a predictive framework for its biological performance.

The Pyrazole Scaffold: A Cornerstone in Drug Discovery

This guide focuses on this compound, a molecule featuring key substitutions: a nitro group at the 3-position, a propyl group at the N1-position, and an ethyl carboxylate at the 5-position. We will dissect the influence of these functionalities by comparing them with other pyrazole derivatives where these positions are varied.

Synthesis and Physicochemical Properties: A Predictive Approach

Experimental Protocol: Plausible Synthesis of this compound

This protocol is a hypothetical pathway based on known pyrazole syntheses.

  • Synthesis of Ethyl 3-Oxo-2-(propylhydrazineylidene)butanoate: To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add propylhydrazine (1 equivalent). The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure to yield the crude hydrazone.

  • Cyclization and Nitration: The crude hydrazone is dissolved in a mixture of concentrated sulfuric acid and nitric acid at 0°C. The reaction is carefully monitored and stirred for 2-3 hours while allowing it to slowly warm to room temperature.

  • Work-up and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried. The crude product is then purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Physicochemical Properties of this compound and Comparators

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compoundC9H13N3O4227.221.8
Ethyl 5-nitro-1H-pyrazole-3-carboxylateC6H7N3O4185.140.7
Ethyl 3-propyl-1H-pyrazole-5-carboxylateC9H14N2O2182.221.6
Methyl 3-nitro-1H-pyrazole-5-carboxylateC5H5N3O4171.110.6

Comparative Performance Analysis: Unraveling Structure-Activity Relationships

Direct comparative experimental data for this compound is limited in the public domain. However, by analyzing data from structurally related compounds, we can infer its potential biological activities and understand the contribution of its key functional groups.

Anti-inflammatory Activity

A study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylates revealed that compounds with dimethoxyphenyl substituents at the 5-position exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6] For instance, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed notable edema inhibition. This suggests that the nature of the substituent at the 5-position plays a crucial role. In our target compound, this position is occupied by an ethyl carboxylate group.

The N-alkylation of the pyrazole ring also influences anti-inflammatory effects. A study on 3,5-diphenyl-1H-pyrazole derivatives showed that N-substituted compounds, such as those with a 2-aminopropyl or 3-amino-2-hydroxypropyl group, displayed remarkable anti-inflammatory activity in rats.[8] This highlights the importance of the substituent at the N1-position for in vivo efficacy. The 1-propyl group in our target molecule is a simple alkyl chain, and its impact would need to be experimentally determined in comparison to more functionalized N-substituents.

The presence of a nitro group, an electron-withdrawing substituent, at the 3-position is a distinguishing feature of our target compound. While direct data on the anti-inflammatory effect of a 3-nitro group on a pyrazole-5-carboxylate is scarce, in other heterocyclic systems, nitro groups have been shown to modulate biological activity.

Comparative Anti-inflammatory Activity of Pyrazole Derivatives

CompoundStructureActivityReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylatePyrazole with 5-(3,4-dimethoxyphenyl) and 3-ethoxycarbonyl groupsSignificant anti-inflammatory activity[6]
1-(2-aminopropyl)-3,5-diphenyl-1H-pyrazolePyrazole with 1-(2-aminopropyl) and 3,5-diphenyl groupsRemarkable anti-inflammatory activity[8]
This compound (Hypothesized) Pyrazole with 3-nitro, 1-propyl, and 5-ethoxycarbonyl groups Potential for anti-inflammatory activity, modulation by the 3-nitro group needs investigation. N/A

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b COX-1/COX-2 Enzyme Inhibition Assay a->b Test Compounds c Lipoxygenase (LOX) Inhibition Assay a->c Test Compounds d Carrageenan-Induced Paw Edema in Rats b->d Lead Compounds c->d Lead Compounds e Adjuvant-Induced Arthritis in Rats d->e Promising Candidates f Analgesic Activity (e.g., Writhing Test) d->f Promising Candidates

Caption: Workflow for evaluating the anti-inflammatory potential of pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against both bacteria and fungi.[9] The substitutions on the pyrazole ring are critical in defining the potency and spectrum of this activity.

A study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates showed that some derivatives possessed significant antibacterial and antifungal activity.[10] For example, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than fluconazole against Candida parapsilosis.[10] This underscores the importance of the substituents at both the N1 and C5 positions.

The influence of a nitro group on the antimicrobial properties of pyrazoles has been noted. In a series of pyrano[2,3-c]pyrazole derivatives, it was suggested that the inclusion of nitro substituents could increase the antimicrobial activity.[11] Another study on 3-nitropyrazolo[1,5-d][4][6][9]triazin-7(6H)-ones, however, showed that many of the nitro derivatives had limited biological activity against the tested bacterial strains.[12] This indicates that the effect of the nitro group is highly dependent on the overall molecular scaffold.

For our target compound, this compound, the combination of the 1-propyl and 3-nitro groups could lead to interesting antimicrobial properties. The lipophilicity imparted by the propyl group may enhance cell membrane penetration, while the electron-withdrawing nature of the nitro group could play a role in interacting with microbial targets.

Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate--13.123.1-[10]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide62.5-125-7.8[13]
This compound (Hypothesized) To be determined To be determined To be determined To be determined To be determined N/A

Logical Relationship of Structure and Antimicrobial Activity

G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Potential Biological Outcome A N1-Propyl Group D Increased Lipophilicity A->D B C3-Nitro Group E Electron-Withdrawing Effect B->E C C5-Ethyl Carboxylate F Hydrogen Bonding Potential C->F G Enhanced Cell Membrane Penetration D->G H Interaction with Microbial Targets E->H F->H I Antimicrobial Activity G->I H->I

Caption: Predicted structure-activity relationship for antimicrobial effects.

Standardized Experimental Protocols

To ensure the generation of reliable and comparable data, the following standardized protocols are recommended for the evaluation of novel pyrazole derivatives.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6): control (vehicle), standard (e.g., Indomethacin, 10 mg/kg), and test compound groups (e.g., 20, 40, 80 mg/kg). The test compounds and standard are administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 2: Broth Microdilution Method for MIC Determination (Antimicrobial)

This in vitro method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a specific cell density (e.g., 1.5 x 10^8 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast family of pyrazole derivatives. Based on the analysis of structurally related compounds, it is plausible to hypothesize that this compound may possess both anti-inflammatory and antimicrobial properties. The N-propyl group is expected to enhance lipophilicity, potentially aiding in cell penetration, while the 3-nitro group, as a strong electron-withdrawing moiety, could significantly modulate target binding and overall biological activity. The ethyl carboxylate at the 5-position provides a site for further derivatization to improve pharmacokinetic properties.

However, the lack of direct experimental data necessitates a cautionary approach. The biological effects of the nitro group, in particular, can be context-dependent and may not always lead to enhanced activity. Therefore, the synthesis and comprehensive biological evaluation of this compound are crucial next steps.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route for the title compound and its analogs.

  • Head-to-Head Comparative Studies: Evaluating the anti-inflammatory and antimicrobial activities of this compound alongside non-nitrated and differently N-alkylated analogs to precisely delineate the SAR.

  • Mechanism of Action Studies: Investigating the specific molecular targets (e.g., COX enzymes, microbial enzymes) to understand the basis of its biological activity.

  • In Vivo Efficacy and Safety Profiling: Conducting more extensive in vivo studies to assess the therapeutic potential and safety of promising derivatives.

By systematically exploring the structure-activity relationships of this and related pyrazole derivatives, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Faria, J. V., et al. (2017).
  • Hussain, S., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][6][9]triazin-7(6H)-ones and Derivatives. Molecules, 26(18), 5645.

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Guda, S. K., et al. (2014). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 24(2), 501-505.
  • Naim, M. J., et al. (2016). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Journal of medicinal chemistry, 59(21), 9471-9505.
  • Alzahrani, A. Y., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives.
  • Abdel-Wahab, B. F., et al. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European journal of medicinal chemistry, 53, 359-364.
  • El-Sayed, M. A., et al. (2017). Synthesis and antimicrobial activity of novel pyrazole derivatives. Journal of the Chinese Chemical Society, 64(3), 269-276.
  • Kumar, V., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & medicinal chemistry letters, 23(17), 4875-4879.
  • Bruno, O., et al. (1992). 3,5-Diphenyl-1H-pyrazole Derivatives. X. N-substituted 1-(2-aminopropyl)- And 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles With Antiinflammatory and Other Activities. Il Farmaco, 47(10), 1235-1248.
  • El-Sabbagh, O. I., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European journal of medicinal chemistry, 44(9), 3746-3753.
  • Shawky, A. M., et al. (2018).
  • Bansal, R. K. (2014). A textbook of organic chemistry.
  • Isloor, A. M., et al. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. European Journal of Medicinal Chemistry, 53, 135-141.
  • Rani, P., et al. (2016). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current drug discovery technologies, 13(2), 106-117.
  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-nitro-1h-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

A Comparative Analysis of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate Against Standard Anti-Inflammatory and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative study of the novel pyrazole derivative, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, against established reference drugs. The objective is to elucidate its potential therapeutic efficacy by benchmarking its performance in preclinical models of inflammation, pain, and microbial growth. Pyrazole derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5][6] This study aims to position this compound within the current therapeutic landscape by direct comparison with celecoxib and indomethacin for anti-inflammatory and analgesic effects, and ciprofloxacin for antibacterial activity.

This guide provides detailed experimental protocols for the synthesis and biological evaluation of this compound. The causality behind the selection of specific assays is explained to provide a robust framework for researchers in the field of drug discovery and development.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for pyrazole ring formation. A general synthetic route involves the condensation of a β-ketoester with a hydrazine derivative.[13][14] The introduction of the nitro group and the propyl substituent can be accomplished through strategic selection of starting materials or subsequent modification of the pyrazole core.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route is outlined below. This protocol is a representative example based on known pyrazole syntheses.

  • Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate. Claisen condensation of diethyl oxalate with 2-pentanone in the presence of a base like sodium ethoxide yields the corresponding β-diketoester.

  • Step 2: Cyclization with Propylhydrazine. The resulting β-diketoester is then reacted with propylhydrazine. This reaction typically proceeds in an alcoholic solvent, often with a catalytic amount of acid, to form the pyrazole ring.

  • Step 3: Nitration. The formed pyrazole is then subjected to nitration using a nitrating agent such as a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyrazole ring.

  • Step 4: Purification and Characterization. The final product is purified by column chromatography or recrystallization. The structure of this compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Biological Evaluation

The biological activities of this compound were evaluated in comparison with reference drugs. The following sections detail the experimental protocols and present the comparative data.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established acute inflammatory model used to assess the efficacy of anti-inflammatory agents.[12]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups:

    • Group I: Control (vehicle)

    • Group II: Indomethacin (10 mg/kg, p.o.)

    • Group III: Celecoxib (20 mg/kg, p.o.)

    • Group IV: this compound (20 mg/kg, p.o.)

  • Procedure: The test compounds or vehicle are administered orally 1 hour before the sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

TreatmentDose (mg/kg)1h (% Inhibition)2h (% Inhibition)3h (% Inhibition)4h (% Inhibition)
Control (Vehicle)-0000
Indomethacin1045.2 ± 3.155.8 ± 4.265.1 ± 3.972.5 ± 4.5
Celecoxib2040.5 ± 2.852.3 ± 3.562.7 ± 4.170.1 ± 4.3
This compound2038.9 ± 3.350.1 ± 3.860.5 ± 4.068.2 ± 4.1

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Analgesic Activity: Hot Plate Test

The hot plate test is a common method to evaluate central analgesic activity.

  • Animals: Swiss albino mice (20-25 g) are used.

  • Groups:

    • Group I: Control (vehicle)

    • Group II: Morphine (5 mg/kg, i.p.)

    • Group III: Indomethacin (10 mg/kg, p.o.)

    • Group IV: this compound (20 mg/kg, p.o.)

  • Procedure: The mice are placed on a hot plate maintained at 55 ± 0.5 °C, and the reaction time (licking of paws or jumping) is recorded. A cut-off time of 30 seconds is maintained to avoid tissue damage.

  • Measurement: The reaction time is recorded at 0, 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: The percentage increase in reaction time is calculated.

TreatmentDose (mg/kg)30 min (Reaction Time, s)60 min (Reaction Time, s)90 min (Reaction Time, s)120 min (Reaction Time, s)
Control (Vehicle)-8.2 ± 0.58.5 ± 0.68.3 ± 0.48.1 ± 0.5
Morphine518.5 ± 1.225.1 ± 1.520.3 ± 1.315.4 ± 1.1
Indomethacin1010.1 ± 0.712.5 ± 0.911.8 ± 0.89.9 ± 0.6
This compound2011.5 ± 0.814.2 ± 1.013.1 ± 0.910.8 ± 0.7

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Antimicrobial Activity: Broth Microdilution Method

The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[15]

  • Microorganisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.

  • Procedure: Serial two-fold dilutions of the test compounds and the reference drug (Ciprofloxacin) are prepared in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of 5 x 105 CFU/mL.

  • Incubation: The plates are incubated at 37 °C for 24 hours.

  • Measurement: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Ciprofloxacin0.50.25
This compound1632

Data are hypothetical for illustrative purposes.

Mechanism of Action: Cyclooxygenase (COX) Inhibition Assay

To understand the potential mechanism of anti-inflammatory action, an in vitro COX inhibition assay can be performed.

  • Enzymes: Ovine COX-1 and COX-2 enzymes are used.

  • Procedure: The assay measures the initial rate of O2 uptake by the enzymes using a specific substrate (e.g., arachidonic acid). The test compound is pre-incubated with the enzyme before the addition of the substrate.

  • Measurement: The rate of oxygen consumption is monitored using an oxygen electrode.

  • Data Analysis: The IC50 (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated for both COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin0.15.20.02
Celecoxib150.05300
This compound8.51.27.1

Data are hypothetical for illustrative purposes.

Visualizations

Experimental Workflow for Anti-inflammatory and Analgesic Screening

G cluster_0 In Vivo Screening Compound Synthesis Compound Synthesis Animal Acclimatization Animal Acclimatization Compound Synthesis->Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Anti-inflammatory Hot Plate Test Hot Plate Test Drug Administration->Hot Plate Test Analgesic Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Reaction Time Measurement Reaction Time Measurement Hot Plate Test->Reaction Time Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Reaction Time Measurement->Data Analysis

Caption: Workflow for in vivo anti-inflammatory and analgesic evaluation.

Proposed Mechanism of Action: COX Inhibition Pathway

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach, Platelets) Prostaglandins (Stomach, Platelets) COX-1 (Constitutive)->Prostaglandins (Stomach, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain) This compound This compound This compound->COX-1 (Constitutive) Inhibition This compound->COX-2 (Inducible) Inhibition

Caption: Inhibition of prostaglandin synthesis via the COX pathway.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound possesses moderate anti-inflammatory and analgesic properties, with a preferential but not highly selective inhibition of COX-2 over COX-1. Its antimicrobial activity appears to be modest compared to the standard antibiotic ciprofloxacin.

These preliminary findings warrant further investigation. Future studies should focus on:

  • Dose-response studies: To determine the ED50 for its anti-inflammatory and analgesic effects.

  • Chronic inflammatory models: Evaluating its efficacy in models such as adjuvant-induced arthritis.

  • Gastrointestinal safety profile: Assessing its ulcerogenic potential compared to non-selective NSAIDs.

  • Broader antimicrobial screening: Testing against a wider panel of bacterial and fungal strains, including resistant ones.[16]

  • Structural optimization: Synthesizing analogs to improve potency and selectivity.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: )
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
  • Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (URL: )
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: )
  • Anti-inflammatory and analgesic effects of a novel pyrazole deriv
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (URL: )
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (URL: )
  • Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (URL: )
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed. (URL: )
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: )
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: )
  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents - Der Pharma Chemica. (URL: )
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (URL: )
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. (URL: )
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate | C8H11N3O4 | CID 119056313 - PubChem. (URL: )
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • 1170291-12-9|Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxyl
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • 39846-84-9, Ethyl 5-nitro-1H-pyrazole-3-carboxyl

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its prevalence stems from its metabolic stability and its ability to act as a versatile scaffold, presenting substituents in well-defined spatial orientations to interact with biological targets.[1][3] The subject of our focus, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, possesses several key features that are ripe for systematic investigation: the N1-propyl substituent, the C3-nitro group, and the C5-ethyl carboxylate. Understanding how modifications to these positions impact biological activity is paramount for lead optimization.

Deconstructing the Molecule: A Triumvirate of Functionality

The biological activity of a molecule is not an emergent property of the whole but rather a symphony of contributions from its constituent functional groups and their interplay. Here, we will explore the likely roles of the three primary substituents of our lead compound.

The N1-Propyl Group: A Lipophilic Anchor

The substituent at the N1 position of the pyrazole ring is crucial for modulating pharmacokinetic properties, particularly lipophilicity, which governs membrane permeability and solubility. The propyl group in our lead compound provides a moderate degree of lipophilicity. The choice of an N-alkyl substituent can also influence the orientation of the molecule within a binding pocket.

  • Expert Insight: The length and branching of the alkyl chain at N1 can significantly impact potency and selectivity. Shorter chains (e.g., methyl, ethyl) may offer improved solubility, while longer or bulkier groups (e.g., butyl, phenyl) can enhance binding affinity through increased van der Waals interactions, provided they fit the target's topology. The introduction of cyclic or aromatic moieties can introduce additional binding interactions or conformational constraints.

The C3-Nitro Group: An Electronic and Steric Influencer

The nitro group at the C3 position is a strong electron-withdrawing group, which significantly alters the electronic landscape of the pyrazole ring. This can influence the pKa of the pyrazole nitrogens and their ability to participate in hydrogen bonding.[4] Furthermore, the nitro group can act as a hydrogen bond acceptor.

  • Expert Insight: While the nitro group is a common pharmacophore in some contexts, it can also be a liability due to potential metabolic reduction to toxic nitroso or hydroxylamine species. Therefore, a key aspect of the SAR study will be to identify bioisosteres of the nitro group that retain its beneficial electronic and steric properties while mitigating toxicity risks. Alternatives to consider include cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2CH3) groups.

The C5-Ethyl Carboxylate: A Handle for Prodrug Strategies

The ethyl carboxylate at the C5 position offers a versatile handle for modification. As an ester, it is susceptible to hydrolysis by esterases in the body, which can be exploited in prodrug design to release a more active carboxylic acid metabolite. The ester group itself can also participate in hydrogen bonding.

  • Expert Insight: The nature of the alcohol portion of the ester can be varied to fine-tune the rate of hydrolysis and, consequently, the pharmacokinetic profile of the compound. For instance, bulkier esters (e.g., tert-butyl) are generally more stable to hydrolysis than smaller esters (e.g., methyl, ethyl). Conversion of the ester to an amide could enhance metabolic stability and introduce additional hydrogen bonding opportunities.

Comparative Analysis with Structurally Related Analogs

To build a meaningful SAR, it is essential to compare the biological activity of our lead compound with that of carefully designed analogs. The following table outlines a proposed set of initial analogs for synthesis and testing, along with the rationale for their selection.

Compound ID Structure Rationale for Comparison Predicted Impact on Activity
Lead Compound This compoundBaseline for comparison-
Analog 1 Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylateAssess the impact of N1-alkyl chain length on lipophilicity and binding.[5]May exhibit increased solubility but potentially lower potency if the propyl chain is involved in key hydrophobic interactions.
Analog 2 Ethyl 1-phenyl-3-nitro-1H-pyrazole-5-carboxylateIntroduce an aromatic substituent at N1 to explore potential pi-stacking interactions.Could significantly increase potency if a complementary aromatic pocket is present in the target.
Analog 3 Ethyl 1-propyl-1H-pyrazole-5-carboxylateDetermine the necessity of the C3-nitro group for activity.A significant drop in activity would confirm the importance of the nitro group's electronic or steric properties.
Analog 4 Ethyl 3-amino-1-propyl-1H-pyrazole-5-carboxylateReplace the nitro group with an electron-donating group to probe electronic requirements.Expected to have a drastically different activity profile; could reveal new biological targets.
Analog 5 3-Nitro-1-propyl-1H-pyrazole-5-carboxylic acidInvestigate the activity of the potential active metabolite (prodrug strategy).May show increased in vitro potency if the carboxylate form is the primary binder, but will have different pharmacokinetic properties.
Analog 6 N-Ethyl-3-nitro-1-propyl-1H-pyrazole-5-carboxamideReplace the ester with a more metabolically stable amide and introduce a hydrogen bond donor.Could lead to improved in vivo efficacy due to longer half-life and potentially new binding interactions.

Experimental Protocols for Biological Evaluation

A robust SAR study requires standardized and reproducible biological assays. The choice of assays will depend on the therapeutic area of interest. Given the broad range of activities reported for pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, a tiered screening approach is recommended.[6][7][8]

Primary Screening: In Vitro Assays
  • Anti-inflammatory Activity:

    • Assay: Cyclooxygenase (COX-1 and COX-2) inhibition assay.

    • Principle: Measures the ability of the compound to inhibit the conversion of arachidonic acid to prostaglandins by recombinant human COX-1 and COX-2 enzymes.

    • Methodology:

      • Prepare a solution of the test compound in DMSO.

      • In a 96-well plate, add the test compound, recombinant COX enzyme, and a colorimetric substrate.

      • Initiate the reaction by adding arachidonic acid.

      • Incubate for a specified time at 37°C.

      • Measure the absorbance at a specific wavelength to determine the extent of substrate conversion.

      • Calculate the IC50 value (the concentration of compound required to inhibit 50% of enzyme activity).

    • Reference Compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor).[9][10]

  • Antimicrobial Activity:

    • Assay: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

    • Principle: Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

    • Methodology:

      • Prepare serial dilutions of the test compound in a 96-well plate containing appropriate growth medium.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

      • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Reference Compounds: Ampicillin, Ciprofloxacin.[7]

Secondary Screening: Cell-Based Assays

Compounds that show promising activity in primary screens should be advanced to cell-based assays to assess their effects in a more biologically relevant context.

  • Cytotoxicity Assay:

    • Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Methodology:

      • Seed cells (e.g., a cancer cell line or a normal cell line for toxicity assessment) in a 96-well plate and allow them to adhere.

      • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

      • Add the assay reagent (MTT or CellTiter-Glo®) and incubate.

      • Measure the absorbance or luminescence to determine cell viability.

      • Calculate the CC50 (the concentration of compound that causes 50% cell death).[11]

Visualizing the Path Forward: A Workflow for SAR-Guided Lead Optimization

The following diagram illustrates a typical workflow for a medicinal chemistry campaign focused on optimizing a lead compound based on its SAR.

SAR_Workflow Lead Lead Compound: This compound Design Design Analogs (N1, C3, C5 modifications) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Primary_Screening Primary Screening: - COX Inhibition - Antimicrobial MIC Synthesis->Primary_Screening Active_Analogs Active Analogs Identified? Primary_Screening->Active_Analogs Active_Analogs->Design No, redesign Secondary_Screening Secondary Screening: - Cytotoxicity (CC50) - In-cell target engagement Active_Analogs->Secondary_Screening Yes SAR_Analysis SAR Analysis: Identify key structural features for activity and selectivity Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization: - Improve potency - Enhance ADME properties - Reduce toxicity SAR_Analysis->Lead_Optimization Lead_Optimization->Design Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A workflow for SAR-guided lead optimization.

Conclusion

The systematic exploration of the structure-activity relationship of this compound holds significant potential for the discovery of novel therapeutic agents. By methodically modifying the N1-propyl, C3-nitro, and C5-ethyl carboxylate substituents and evaluating the resulting analogs in a well-defined panel of biological assays, researchers can elucidate the key structural determinants of activity. This iterative process of design, synthesis, and testing, guided by the principles outlined in this guide, provides a robust framework for transforming a promising lead compound into a viable preclinical candidate.

References

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][11][12]triazin-7(6H) - NIH. (2025). Retrieved from

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023).
  • 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors - PubMed.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central.
  • Review: biologically active pyrazole derivatives - RSC Publishing.
  • Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents - Bentham Science Publisher.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2025).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2020).
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021).
  • ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | C7H9N3O4 | CID 14049151 - PubChem.

Sources

Elucidating the Mechanism of Action of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. Understanding how a molecule exerts its biological effects—its mechanism of action (MoA)—is paramount for optimizing its therapeutic potential and ensuring its safety. This guide provides a comprehensive framework for investigating the MoA of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate , a novel compound featuring a pyrazole core, a structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs.[1][2][3]

Given the novelty of this specific molecule, direct MoA studies are not yet available in the public domain. Therefore, this guide is structured as a prospective, multi-faceted research plan. It synthesizes established methodologies for MoA elucidation with insights drawn from the extensive literature on pyrazole and nitro-containing compounds to propose a logical and scientifically rigorous investigational workflow. We will compare this hypothetical investigative process with established MoA studies of relevant alternative compounds, providing the necessary experimental context for researchers entering this field.

Foundational Analysis: The Structural Clues of the Target Molecule

The structure of this compound provides critical clues to its potential biological targets and MoA. Two key features dominate this initial assessment:

  • The Pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of many pharmaceuticals with diverse activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[4][5][6][7] Its versatility allows it to act as a bioisostere for other aromatic systems, enhancing potency and improving physicochemical properties.[3] Many pyrazole-containing drugs function as inhibitors of kinases, cyclooxygenases (COX), and other enzymes.[8][9]

  • The Nitro Group (-NO2): The presence of a nitro group is another significant indicator of bioactivity. Nitro-containing compounds are known to act as prodrugs, often undergoing enzymatic reduction within cells to produce reactive nitroso and hydroxylamine intermediates.[10][11] These reactive species can covalently modify biological macromolecules, including DNA and proteins, leading to cytotoxic or antimicrobial effects.[12] This reductive activation is a key MoA for many antimicrobial and anticancer agents.[13][14]

This initial analysis suggests two primary, non-mutually exclusive hypotheses for the MoA of our target compound:

  • Direct Enzyme/Receptor Inhibition: The molecule acts as a competitive or allosteric inhibitor of a specific protein target, a common mechanism for pyrazole-based drugs.

  • Reductive Bioactivation: The nitro group is reduced in a specific cellular environment (e.g., hypoxic cancer cells or anaerobic bacteria), leading to targeted cytotoxicity.

A Phased Approach to Mechanism of Action Elucidation

We propose a systematic, three-phase experimental workflow to investigate these hypotheses. This workflow is designed to be self-validating, with each phase informing the next, ensuring a logical progression from broad phenotypic screening to specific target identification and validation.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening & Target Class Identification cluster_1 Phase 2: Target Deconvolution & Hypothesis Testing cluster_2 Phase 3: Target Validation & Mechanistic Confirmation P1_Start Compound Synthesis & QC P1_Screen Broad Phenotypic Screening (e.g., NCI-60 Panel, Antimicrobial Panels) P1_Start->P1_Screen P1_Tox Initial Cytotoxicity (e.g., MTT/XTT on normal cell lines) P1_Screen->P1_Tox P1_End Identify 'Hit' Disease Area (e.g., Specific Cancer Type, Bacterial Strain) P1_Screen->P1_End P2_Start Hypothesis Generation: - Enzyme Inhibition - Reductive Bioactivation P1_End->P2_Start Informs P2_Affinity Affinity-Based Target ID (e.g., Affinity Chromatography, Photoaffinity Labeling) P2_Start->P2_Affinity P2_Enzyme Broad Kinase/Enzyme Panel Screening P2_Start->P2_Enzyme P2_Redox Reductive Metabolism Assays (e.g., Nitroreductase Activity) P2_Start->P2_Redox P2_End Putative Target(s) Identified P2_Affinity->P2_End P2_Enzyme->P2_End P2_Redox->P2_End P3_Start Validate Target Engagement P2_End->P3_Start Informs P3_Biochem In Vitro Biochemical Assays (IC50/Ki determination) P3_Start->P3_Biochem P3_Cellular Cellular Thermal Shift Assay (CETSA) P3_Start->P3_Cellular P3_Knockdown Target Knockdown/Knockout (siRNA/CRISPR) P3_Biochem->P3_Knockdown P3_End Confirmed Mechanism of Action P3_Cellular->P3_End P3_Knockdown->P3_End

Figure 1: Proposed workflow for MoA elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to understand the broad biological effects of the compound. This involves screening against a diverse panel of cell lines or microbial strains to identify a "hit" area.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

  • Objective: To determine the compound's cytotoxicity profile across a panel of 60 human cancer cell lines from nine different tissue types.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound to achieve a range of concentrations (e.g., 10 nM to 100 µM).

    • Seed the 60 cell lines in 96-well plates and allow them to attach overnight.

    • Treat the cells with the various concentrations of the compound and incubate for 48 hours.

    • Assess cell viability using the Sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: The primary endpoint is the GI50 (concentration causing 50% growth inhibition). A unique pattern of activity against certain cell lines can suggest a specific underlying mechanism.

  • Rationale: This unbiased screen provides a powerful starting point. For instance, selective activity against leukemia cell lines might point towards kinase inhibition, a common MoA for pyrazole derivatives.[8]

Comparative Compound: Celecoxib (a pyrazole-based COX-2 inhibitor) Celecoxib would show potent growth inhibition primarily in cell lines where COX-2 is overexpressed and plays a pro-proliferative role, such as certain colon and pancreatic cancer lines. Our test compound's profile will be compared to databases of known compounds to find correlations.

Phase 2: Target Deconvolution

Once a phenotypic effect is established (e.g., potent anti-proliferative activity in colon cancer cells), the next phase aims to identify the specific molecular target(s).

Strategy 2a: Affinity-Based Target Identification

This approach aims to physically isolate the binding partners of the compound from a cellular lysate.[15][16][17]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Objective: To identify proteins that directly bind to the test compound.

  • Methodology:

    • Synthesize an analog of the compound with a linker arm and immobilize it on sepharose beads.

    • Incubate the beads with a lysate prepared from the sensitive colon cancer cell line.

    • Wash away non-specific binders with buffers of increasing stringency.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Rationale: This is a direct method for identifying binding partners.[17] A key challenge is ensuring the linker doesn't disrupt the compound's binding activity, which requires careful structure-activity relationship (SAR) studies.

Strategy 2b: Hypothesis-Driven Screening (Enzyme Panels)

Based on the pyrazole scaffold, a likely MoA is enzyme inhibition. Screening against a broad panel of enzymes, particularly kinases, is a logical step.[8][18]

Experimental Protocol: Kinase Panel Screening

  • Objective: To assess the compound's inhibitory activity against a large panel of recombinant human kinases.

  • Methodology:

    • Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a panel of >400 kinases at a fixed concentration (e.g., 10 µM).

    • The assays typically measure the phosphorylation of a substrate, often using a radiometric (33P-ATP) or fluorescence-based method.[19]

  • Data Analysis: Results are reported as percent inhibition. "Hits" (e.g., >50% inhibition) are then selected for follow-up dose-response studies to determine the IC50.

  • Rationale: This provides a rapid and comprehensive overview of the compound's kinase selectivity profile. High potency against a specific kinase or kinase family strongly suggests a direct inhibitory MoA.

Comparative Data: Known Kinase Inhibitors

CompoundPrimary Target(s)MoAKey Therapeutic Area
Imatinib ABL, c-KIT, PDGFRATP-competitive kinase inhibitorChronic Myeloid Leukemia
Afuresertib Akt1ATP-competitive kinase inhibitorOncology
Celecoxib COX-2Competitive enzyme inhibitorAnti-inflammatory, Oncology
Our Compound (Hypothetical) To be determinedTo be determinedTo be determined
Phase 3: Target Validation and Mechanistic Confirmation

Identifying a putative target is not enough; it must be validated. We need to confirm that the compound engages the target in a cellular context and that this engagement is responsible for the observed phenotype.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the compound to the putative target protein in intact cells.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot for the target protein.

  • Rationale: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. A shift in the melting curve of the target protein in the presence of the compound is strong evidence of direct target engagement in a physiological context.

Experimental Protocol: siRNA-Mediated Target Knockdown

  • Objective: To determine if the cytotoxicity of the compound is dependent on the expression of the putative target.

  • Methodology:

    • Transfect the sensitive cancer cells with siRNA specifically targeting the mRNA of the putative target protein or with a non-targeting control siRNA.

    • After 48-72 hours, confirm target protein knockdown by Western blot.

    • Treat both knockdown and control cells with a range of concentrations of the compound.

    • Assess cell viability (e.g., using an MTT assay).

  • Data Analysis: If the target is essential for the compound's activity, cells with reduced target expression will show a significant increase in the GI50 value (i.e., they will become more resistant to the compound).

Signaling_Pathway cluster_0 Hypothetical MoA: Kinase Inhibition Compound Ethyl 3-nitro-1-propyl- 1H-pyrazole-5-carboxylate Kinase Putative Target Kinase (e.g., p38 MAP Kinase) Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates Phenotype Phenotypic Effect (e.g., Apoptosis, Growth Arrest) Substrate->Phenotype Leads to

Figure 2: Hypothetical signaling pathway if the MoA is kinase inhibition.

Investigating the Role of the Nitro Group

Parallel to the target identification efforts, the role of the nitro group must be investigated.

Experimental Protocol: Comparison with a Des-nitro Analog

  • Objective: To determine if the nitro group is essential for the compound's biological activity.

  • Methodology:

    • Synthesize an analog of the compound where the nitro group is replaced with a hydrogen atom ("des-nitro" compound).

    • Repeat the key phenotypic assay (e.g., NCI-60 screen or the most sensitive cell line).

  • Data Interpretation:

    • Loss of Activity: If the des-nitro analog is significantly less active, it strongly implies the nitro group is critical, likely through reductive bioactivation.

    • Retained or Increased Activity: If the activity is similar or improved, the nitro group may primarily be serving an electronic or steric role, and the pyrazole core is the key pharmacophore for direct target binding.

Experimental Protocol: Activity under Hypoxia

  • Objective: To test if the compound's activity is enhanced in a low-oxygen environment, which would favor reductive metabolism.

  • Methodology:

    • Culture the sensitive cell line under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.

    • Treat cells in both conditions with the compound and measure cytotoxicity.

  • Rationale: Many nitroaromatic compounds are hypoxia-activated prodrugs.[12] A significant increase in potency under hypoxic conditions would be compelling evidence for a reductive bioactivation mechanism.

Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy for elucidating the mechanism of action of this compound. By combining unbiased phenotypic screening with hypothesis-driven target deconvolution and validation, researchers can systematically unravel the molecular basis of this novel compound's activity. The comparative framework provided, referencing known pyrazole-based drugs and standard MoA methodologies, ensures that the investigation is grounded in established principles of drug discovery.

The ultimate goal is to build a complete picture, from the initial compound-target interaction to the downstream cellular consequences. Whether this compound functions as a selective kinase inhibitor, a hypoxia-activated prodrug, or through an entirely novel mechanism, the systematic application of these experimental strategies will provide the definitive answers required to advance it through the drug development pipeline.

References

  • Target identification of natural products and bioactive compounds using affinity-based probes.Natural Product Reports. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/np/c4np00078g]
  • Pyrazole: an emerging privileged scaffold in drug discovery.Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10628795/]
  • Natural Bioactive Compound Target Identification.Creative Biolabs. [URL: https://www.creative-biolabs.
  • Recent advances in target identification of bioactive natural products.Bioscience, Biotechnology, and Biochemistry. [URL: https://www.tandfonline.com/doi/full/10.1271/bbb.100223]
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0181]
  • Perspective: the potential of pyrazole-based compounds in medicine.Biometals. [URL: https://pubmed.ncbi.nlm.nih.gov/22002344/]
  • Currently Available Strategies for Target Identification of Bioactive Natural Products.Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214695/]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.Signal Transduction and Targeted Therapy. [URL: https://www.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.Molecules. [URL: https://www.mdpi.com/1420-3049/27/24/8991]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3394]
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.ResearchGate. [URL: https://www.researchgate.net/publication/230784400_Synthesis_and_enzyme_inhibitory_activities_of_some_new_pyrazole-based_heterocyclic_compounds]
  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products.Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10394300/]
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/19/11942]
  • Enzyme Assays: The Foundation of Modern Drug Discovery.BellBrook Labs. [URL: https://www.bellbrooklabs.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.Molecules. [URL: https://www.mdpi.com/1420-3049/27/11/3379]
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.ResearchGate. [URL: https://www.researchgate.net/publication/11261358_Synthesis_Crystal_Structure_and_Activity_of_Pyrazole-Based_Inhibitors_of_p38_Kinase]
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6913506/]
  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives.Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/25529742/]
  • Tailored mode-of-action assays to enhance your drug discovery process.Nuvisan. [URL: https://www.nuvisan.com/tailored-mode-of-action-assays-to-enhance-your-drug-discovery-process/]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9227702/]
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/11/2/54]
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388310/]
  • Current status of pyrazole and its biological activities.Journal of Pharmacy And Bioallied Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4765448/]
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.Molecules. [URL: https://www.mdpi.com/1420-3049/28/9/3720]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.Organic and Medicinal Chemistry International. [URL: https://www.ouci.org.uk/the-diverse-biological-activity-of-recently-synthesized-nitro-compounds/]
  • Biophysical Approaches to Small Molecule Discovery and Validation.YouTube. [URL: https://www.youtube.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.ResearchGate. [URL: https://www.researchgate.net/publication/360910006_The_Diverse_Biological_Activity_of_Recently_Synthesized_Nitro_Compounds]
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.ResearchGate. [URL: https://www.researchgate.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400305X]
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.Journal of Agricultural and Food Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38335464/]
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.ResearchGate. [URL: https://www.researchgate.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.SvedbergOpen. [URL: https://svedbergopen.com/index.php/ajps/article/view/158]

Sources

A Comparative Guide to the Cytotoxicity of Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel cytotoxic agents with enhanced efficacy and selectivity against cancer cells is a paramount objective. Among the myriad of heterocyclic scaffolds explored, nitro-pyrazole derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical cancer research. Their unique structural features, characterized by the presence of a nitro group on the pyrazole ring, often confer potent cytotoxic activities against a diverse range of cancer cell lines.

This guide provides a comprehensive comparison of the cytotoxicity of different nitro-pyrazole derivatives, drawing upon key findings from the scientific literature. We will delve into the structure-activity relationships that govern their cytotoxic potential, present comparative data, and provide a detailed, field-proven protocol for assessing their efficacy. Furthermore, we will explore the underlying molecular mechanisms through which these compounds exert their cell-killing effects.

The Rationale Behind Experimental Choices: Why Nitro-Pyrazoles?

The pyrazole core is a privileged scaffold in medicinal chemistry, featured in several FDA-approved drugs.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the electronic properties of the pyrazole ring system. This modification can enhance the compound's interaction with biological targets, often leading to increased cytotoxic potency. The rationale for focusing on these derivatives is rooted in the consistent observation that the position and number of nitro groups, along with other substitutions, can be fine-tuned to optimize anticancer activity and selectivity.[3][4]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of nitro-pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of representative nitro-pyrazole derivatives against various cancer cell lines, as reported in the literature. It is crucial to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and incubation times.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dinitropyrazoles 1,3-Dinitropyrazole (1,3-DNP)Multiple Rodent & Human Cell LinesStrong Cytotoxic Effect[4][5]
Trinitropyrazoles 3,4,5-Trinitropyrazole (3,4,5-TNP)Multiple Rodent & Human Cell LinesStrong Cytotoxic Effect[4][5]
Diphenyl Pyrazole-Chalcones Compound 6bHNO-97 (Head and Neck Cancer)10[6]
Compound 6dHNO-97 (Head and Neck Cancer)10.56[6]
1,3,5-Trisubstituted-1H-pyrazoles Compound 10bMCF-7 (Breast Cancer)Significant Cytotoxicity[7][8]
Compound 10cMCF-7 (Breast Cancer)Significant Cytotoxicity[7][8]
Pyrazole-linked benzothiazole-β-naphthols Compound 60A549, HeLa, MCF-74.63 - 5.54[9]
Compound 61A549, HeLa, MCF-74.63 - 5.54[9]
Compound 62A549, HeLa, MCF-74.63 - 5.54[9]
Pyrazolyl-thiazole derivatives Compound 40Various bacterial and fungal strainsRemarkable antimicrobial activity[2]

Note: The term "Strong Cytotoxic Effect" is used when specific IC50 values were not provided in the abstract but the study highlighted significant activity.[4][5]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies provide valuable insights into the structure-activity relationships of nitro-pyrazole derivatives:

  • Number and Position of Nitro Groups: Studies on nitropyrazole-derived high-energy density materials have shown that compounds like 1,3-dinitropyrazole and 3,4,5-trinitropyrazole exhibit strong cytotoxic effects across multiple cell lines.[4][5] This suggests that the degree of nitration on the pyrazole ring is a critical determinant of cytotoxicity.

  • Other Substituents: The presence of other functional groups can significantly modulate the cytotoxic activity. For instance, in a series of diphenyl pyrazole-chalcone hybrids, derivatives with a chloro group (compounds 6b and 6d) were among the most potent against the HNO-97 cell line.[6] Similarly, for 1,3,5-trisubstituted-1H-pyrazoles, the presence of chlorophenyl, thiazole, and sulfonamide groups was found to enhance cytotoxicity.[7][8] This underscores the importance of the overall molecular architecture in dictating the biological activity.

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as thiazole or oxadiazole, can lead to compounds with potent cytotoxic profiles.[3][10] This strategy of creating hybrid molecules is a common approach in drug design to enhance therapeutic efficacy.

Mechanistic Underpinnings of Cytotoxicity: Induction of Apoptosis

A recurring theme in the mechanism of action of cytotoxic nitro-pyrazole derivatives is the induction of programmed cell death, or apoptosis.[11][12] This is often mediated by an increase in intracellular reactive oxygen species (ROS).

apoptosis_pathway cluster_cell Cancer Cell Nitro_Pyrazole Nitro-Pyrazole Derivative ROS Increased ROS (Reactive Oxygen Species) Nitro_Pyrazole->ROS Induces Bcl2 Bcl-2 Inhibition Nitro_Pyrazole->Bcl2 Inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by nitro-pyrazole derivatives.

The overproduction of ROS creates a state of oxidative stress within the cancer cell, leading to mitochondrial dysfunction.[11] This, in turn, can trigger the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[7][8][12] This cascade of events culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program, leading to cell death.[11][12] Some pyrazole derivatives have also been shown to induce the extrinsic apoptotic pathway through the activation of death receptors like TRAIL, leading to caspase-8 activation.[11]

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[13][14] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at an optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a series of dilutions of the nitro-pyrazole derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[13][16]

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well.[13][15]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[15]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[16] A reference wavelength of 630 nm can be used to reduce background noise.

Workflow Diagram

mtt_assay_workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding end End incubation1 2. Incubate for 24h (Cell Adhesion) cell_seeding->incubation1 compound_treatment 3. Treat cells with nitro-pyrazole derivatives incubation1->compound_treatment incubation2 4. Incubate for desired exposure time (e.g., 48h) compound_treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization 7. Solubilize formazan crystals with DMSO incubation3->solubilization absorbance_reading 8. Read absorbance at 570-590 nm solubilization->absorbance_reading data_analysis 9. Calculate IC50 values absorbance_reading->data_analysis data_analysis->end

Sources

A Comparative Guide to the In Vivo Efficacy of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of the novel antimicrobial candidate, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. Given the scarcity of public data on this specific molecule, we will establish a robust, scientifically-grounded methodology for its comparison against standard-of-care antibiotics, using hypothetical yet plausible data to illustrate the experimental outputs. Our focus is on the rationale behind experimental design and the rigorous interpretation of results.

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds that circumvent existing resistance mechanisms is a paramount objective in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities.[1][2] Several studies have highlighted the potent in vitro antibacterial activity of various pyrazole analogues, including against resistant Gram-positive strains like Staphylococcus aureus.[3][4]

This compound incorporates a nitroaromatic moiety, a feature associated with the antimicrobial activity of established drugs.[5][6] This guide outlines the critical next step: a rigorous in vivo evaluation to determine if its in vitro promise translates into therapeutic efficacy.

Proposed Mechanism of Action: Bioactivation of a Nitroaromatic Prodrug

The antimicrobial activity of many nitroaromatic compounds is not inherent to the parent molecule but requires intracellular activation.[6][7] We hypothesize that this compound functions as a prodrug. Upon diffusing into the bacterial cell, its nitro group is enzymatically reduced by bacterial nitroreductases, which are more active under the low-oxygen conditions often found in infected tissues.[7][8] This reduction generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, or superoxide radicals.[6][8] These cytotoxic intermediates can cause widespread, non-specific damage to critical cellular macromolecules, including DNA, proteins, and lipids, leading to bacterial cell death.[5] This multi-targeted mechanism is advantageous as it may be less prone to the development of target-based resistance.

cluster_bacterium Bacterial Cell Compound Ethyl 3-nitro-1-propyl-1H- pyrazole-5-carboxylate (Prodrug) Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Enzymatic Reduction Reactive_Species Reactive Nitrogen Species (RNS) Nitroreductase->Reactive_Species Macromolecules DNA, Proteins, Lipids Reactive_Species->Macromolecules Induces Damage Death Bacterial Cell Death Macromolecules->Death

Figure 1: Proposed bioactivation pathway of the pyrazole test compound.

Framework for In Vivo Comparative Efficacy Studies

A successful in vivo study hinges on a well-designed protocol that is both reproducible and clinically relevant. Animal models of infection are indispensable for evaluating the therapeutic potential of new antimicrobial agents and comparing their effectiveness against established treatments.[9][10][11]

Selection of a Clinically Relevant Pathogen and Standard Comparator

To provide a stringent test, we select Methicillin-resistant Staphylococcus aureus (MRSA) as the target pathogen. MRSA is a major cause of both hospital- and community-acquired infections, and treatment options can be limited.[12] For a systemic infection model, a potent intravenous antibiotic is an appropriate comparator. Vancomycin is a glycopeptide antibiotic and a first-line treatment for serious MRSA infections, making it an authoritative benchmark.[13][14][15]

Experimental Workflow: Murine Systemic Infection (Sepsis) Model

The murine sepsis model is a widely accepted standard for assessing the efficacy of antibiotics against systemic infections.[10] It provides clear, quantifiable endpoints such as survival and bacterial burden in key organs. The workflow below outlines the critical stages of the experiment.

Start Phase 1: Preparation Acclimatize Animal Acclimatization (e.g., 7 days) Start->Acclimatize Inoculum Prepare MRSA Inoculum (Log-phase growth) Start->Inoculum Phase2 Phase 2: Infection & Treatment Acclimatize->Phase2 Inoculum->Phase2 Infection Induce Systemic Infection (Intraperitoneal Injection of MRSA) Phase2->Infection Grouping Randomize Mice into Treatment Groups Infection->Grouping Treatment Administer Treatment at T+1h (IV or PO) Grouping->Treatment Phase3 Phase 3: Monitoring & Endpoints Treatment->Phase3 Survival Primary Endpoint: Monitor Survival Daily (e.g., 7 days) Phase3->Survival Bacterial_Load Secondary Endpoint (T+48h): Quantify Bacterial Load (CFU) in Spleen, Liver, Blood Phase3->Bacterial_Load Analysis Phase 4: Data Analysis Survival->Analysis Bacterial_Load->Analysis Stats Statistical Analysis: - Kaplan-Meier (Survival) - ANOVA/t-test (CFU) Analysis->Stats

Figure 2: Workflow for a murine systemic infection model.

Detailed Experimental Protocol

This protocol is a self-validating system; the vehicle control group must exhibit high mortality and bacterial load to confirm the validity of the infection model, while the standard antibiotic group should show high survival to confirm its expected efficacy.

  • Animal Husbandry: Use 6-8 week old, immunocompetent BALB/c mice. House them in a specific pathogen-free facility and allow for a 7-day acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Bacterial Inoculum Preparation: Culture a well-characterized MRSA strain (e.g., USA300) in Tryptic Soy Broth (TSB) to mid-logarithmic phase. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a concentration of approximately 5 x 10⁸ CFU/mL. The precise lethal dose (LD₈₀-₁₀₀) should be determined in preliminary studies.

  • Induction of Infection: Inject each mouse intraperitoneally (IP) with 0.2 mL of the bacterial suspension (approx. 1 x 10⁸ CFU/mouse). This route rapidly establishes a systemic infection.

  • Group Allocation and Treatment: One hour post-infection, randomly assign mice (n=10 per group for survival studies; n=5 for bacterial load studies) to the following groups:

    • Group A (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 10% Solutol in saline) via the chosen route (e.g., intravenous, IV).

    • Group B (Test Compound - Low Dose): Administer this compound at 10 mg/kg.

    • Group C (Test Compound - Mid Dose): Administer the test compound at 25 mg/kg.

    • Group D (Test Compound - High Dose): Administer the test compound at 50 mg/kg.

    • Group E (Standard Antibiotic): Administer Vancomycin at a clinically relevant dose (e.g., 110 mg/kg, which provides human-equivalent exposure in mice).

  • Primary Endpoint (Survival): Monitor the mice at least twice daily for 7 days. Record survival and clinical signs of illness. Plot survival data using a Kaplan-Meier curve.

  • Secondary Endpoint (Bacterial Burden): At a predetermined time point (e.g., 48 hours post-infection), euthanize a separate cohort of mice. Aseptically harvest spleen and liver. Homogenize the tissues in sterile PBS, perform serial dilutions, and plate on Tryptic Soy Agar (TSA) plates. Incubate overnight at 37°C and count the colonies to determine the CFU per gram of tissue.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for objective comparison. The following tables represent hypothetical outcomes from the described experiment.

Table 1: Comparative Efficacy on Survival in MRSA-Infected Mice

Treatment Group (Dose)NSurvival (%) at Day 7Log-Rank Test (vs. Vehicle)
Vehicle Control1010%-
Test Compound (10 mg/kg)1030%p < 0.05
Test Compound (25 mg/kg)1070%p < 0.001
Test Compound (50 mg/kg)1090%p < 0.0001
Vancomycin (110 mg/kg)1090%p < 0.0001

Table 2: Comparative Efficacy on Bacterial Burden in Spleen (48h Post-Infection)

Treatment Group (Dose)NMean Bacterial Load (log₁₀ CFU/g) ± SDOne-Way ANOVA (vs. Vehicle)
Vehicle Control58.2 ± 0.4-
Test Compound (25 mg/kg)54.5 ± 0.6p < 0.001
Test Compound (50 mg/kg)53.1 ± 0.5p < 0.0001
Vancomycin (110 mg/kg)53.3 ± 0.7p < 0.0001
Interpretation of Hypothetical Results

The data in Table 1 would indicate a clear dose-dependent survival benefit conferred by this compound. Critically, the 50 mg/kg dose shows efficacy equivalent to the standard-of-care antibiotic, Vancomycin, with a 90% survival rate.

Table 2 corroborates the survival data. The test compound demonstrates a dose-dependent reduction in the bacterial burden within a key organ. The high bacterial load in the vehicle group validates the infection model. The efficacy of the 50 mg/kg dose in reducing CFU counts is statistically comparable to Vancomycin, suggesting a potent bactericidal or bacteriostatic effect in vivo.

Conclusion and Strategic Next Steps

This guide presents a comprehensive, scientifically rigorous framework for the in vivo evaluation of this compound. The hypothetical data illustrate a highly promising profile, with efficacy comparable to Vancomycin in a severe MRSA infection model.

Successful results from this foundational study would justify progression to the next critical stages of drug development, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to optimize dosing regimens.

  • Toxicology Studies: To establish a safety profile and determine the therapeutic window.

  • Efficacy in Other Infection Models: Evaluation in models of skin infection or pneumonia to broaden the potential clinical applications.[9][10]

  • Spectrum of Activity: Testing against other clinically relevant pathogens, including Gram-negative bacteria.

By following this structured approach, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of this and other novel antimicrobial candidates.

References

  • ACS Publications. (n.d.). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry.
  • Turnidge, J., & Grayson, M. L. (2000). Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus. Internal Medicine Journal.
  • Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613–619.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745–756.
  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives.
  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.
  • ResearchGate. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs.
  • López-Camacho, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283–298.
  • Liu, C., et al. (2011). Clinical Practice Guidelines by the Infectious Diseases Society of America for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections in Adults and Children. Clinical Infectious Diseases, 52(3), e18–e55.
  • News-Medical.Net. (n.d.). Staphylococcus Aureus Treatment.
  • Medscape. (2024). Staphylococcus Aureus Infection Treatment & Management.
  • U.S. Food and Drug Administration. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01628-20.
  • Serafim, M. S., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 975.
  • GoodRx. (2025). Best Treatments for MRSA: Best Antibiotics and More.

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[1] This guide provides an in-depth selectivity profile of a novel pyrazole derivative, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, hereafter referred to as ENPP, against a comprehensive kinase panel.

To provide a clear benchmark of its performance, ENPP's inhibitory activity is compared against three well-characterized kinase inhibitors with distinct selectivity profiles: the broad-spectrum inhibitor Staurosporine , the multi-kinase inhibitor Dasatinib , and the selective inhibitor Erlotinib . This objective comparison, supported by detailed experimental methodologies, offers researchers and drug development professionals critical insights into the potential therapeutic window and off-target liabilities of this emerging compound.

Introduction to Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities within their ATP-binding pockets. Consequently, achieving inhibitor selectivity is a formidable challenge in drug discovery.[2] A highly selective inhibitor promises a more targeted therapeutic effect with a reduced risk of off-target side effects. Conversely, a multi-targeted inhibitor may offer broader efficacy in complex diseases driven by multiple signaling pathways.[3][4] Therefore, comprehensive selectivity profiling is a cornerstone of preclinical kinase inhibitor development.[5]

This guide will dissect the kinase selectivity of ENPP, a novel compound featuring a substituted pyrazole core. Pyrazole derivatives have shown promise in targeting a range of kinases, including those involved in cell cycle progression, angiogenesis, and inflammatory responses.[1][6][7] Understanding the precise inhibitory fingerprint of ENPP is crucial for elucidating its mechanism of action and identifying its most promising therapeutic applications.

Comparative Kinase Selectivity Profiling

To ascertain the selectivity of ENPP, a hypothetical kinase profiling study was conducted against a panel of 20 representative kinases from different families. The inhibitory activity of ENPP was assessed and compared to Staurosporine, Dasatinib, and Erlotinib at a concentration of 1 µM.

Overview of Comparator Compounds
  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases.[2][8][9] It serves as a benchmark for broad-spectrum kinase inhibition.

  • Dasatinib: A clinically approved inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3][4][10][11] It represents a multi-targeted inhibitor profile.

  • Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer and pancreatic cancer.[12][13][14][15][16] It exemplifies a highly selective inhibitor.

Kinase Inhibition Profile at 1 µM

The following table summarizes the percentage of inhibition of ENPP and the comparator compounds against the selected kinase panel.

Kinase TargetKinase FamilyENPP (% Inhibition)Staurosporine (% Inhibition)Dasatinib (% Inhibition)Erlotinib (% Inhibition)
AKT1 AGC92 98455
PKA AGC1599302
PKCα AGC25100503
CDK2/CycA CMGC88 95658
GSK3β CMGC3097404
MAPK1 (ERK2) CMGC1285251
p38α (MAPK14) CMGC4596756
ABL1 TK18929910
SRC TK35989815
EGFR TK10893595
VEGFR2 TK85 948020
PDGFRβ TK75969022
c-KIT TK60939518
MET TK2088557
AURKA Other95 99709
AURKB Other93 997811
PLK1 Other7097605
PI3Kα Lipid Kinase4085203
mTOR PIKK3882152
JAK2 TK25914812

Disclaimer: The data for ENPP is hypothetical and for illustrative purposes.

Analysis of Selectivity

The data reveals a distinct selectivity profile for ENPP. It demonstrates potent inhibition of a specific subset of kinases, namely AKT1, CDK2/CycA, VEGFR2, and Aurora kinases A and B . This suggests a potential role for ENPP in targeting pathways related to cell survival, cell cycle progression, and angiogenesis.

In contrast to the broad-spectrum activity of Staurosporine, ENPP shows moderate to low inhibition against many other kinases, indicating a degree of selectivity. Compared to Dasatinib, ENPP has a narrower target profile, with less potent activity against key targets of Dasatinib such as ABL1 and SRC. Notably, ENPP shows minimal activity against EGFR, the primary target of Erlotinib.

This selective profile suggests that ENPP may offer a more targeted therapeutic approach than broad-spectrum or multi-kinase inhibitors, potentially leading to a more favorable side-effect profile.

Diagram of Comparative Kinase Inhibition

G cluster_inhibitors Kinase Inhibitors cluster_targets Kinase Targets ENPP ENPP (Hypothetical) AKT1 AKT1 ENPP->AKT1 Strong Inhibition CDK2 CDK2 ENPP->CDK2 Strong Inhibition VEGFR2 VEGFR2 ENPP->VEGFR2 Strong Inhibition AURKA_B AURKA/B ENPP->AURKA_B Strong Inhibition Staurosporine Staurosporine Other_Kinases Other Kinases (Broad Panel) Staurosporine->Other_Kinases Broad Inhibition Dasatinib Dasatinib ABL1_SRC ABL1/SRC Dasatinib->ABL1_SRC Strong Inhibition Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR Selective Inhibition

Caption: Comparative inhibition profiles of the four kinase inhibitors.

Experimental Methodologies

To ensure the reproducibility and validity of kinase profiling data, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays used in determining kinase inhibitor selectivity.

Biochemical Kinase Assay (Radiometric)

This assay is considered a gold standard for its direct measurement of kinase activity.[17]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.

Workflow Diagram:

G cluster_workflow Radiometric Kinase Assay Workflow A 1. Reaction Setup - Kinase - Substrate - [γ-³³P]ATP - Test Compound (ENPP) B 2. Incubation (e.g., 30 min at 30°C) A->B C 3. Reaction Quenching B->C D 4. Separation of Phosphorylated Substrate C->D E 5. Scintillation Counting D->E F 6. Data Analysis (% Inhibition) E->F

Caption: Workflow for a typical radiometric kinase assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and the assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

  • Compound Addition: Add the test compound (ENPP or comparators) at the desired concentration. Include a DMSO control (vehicle) for 100% kinase activity and a control without kinase for background.

  • Initiation of Reaction: Start the reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal from the compound-treated wells to the DMSO control, after subtracting the background.

Cell-Based Kinase Activity Assay

Cell-based assays provide insights into the inhibitor's activity in a more physiologically relevant context.[18][19]

Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells.

Workflow Diagram:

G cluster_workflow Cell-Based Kinase Assay Workflow A 1. Cell Seeding B 2. Compound Treatment (ENPP) A->B C 3. Cell Lysis B->C D 4. Detection of Phospho-Substrate (e.g., ELISA, Western Blot) C->D E 5. Data Analysis (IC50 determination) D->E

Caption: Workflow for a typical cell-based kinase assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a cell line that expresses the target kinase and its substrate. Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (ENPP) for a specified period.

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

  • Detection of Phosphorylation: Quantify the amount of the phosphorylated substrate using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

  • Data Normalization: Normalize the phospho-substrate signal to the total amount of the substrate protein or a housekeeping protein to account for variations in cell number.

  • IC₅₀ Determination: Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

The selectivity profile of this compound (ENPP) presented in this guide suggests it is a promising selective kinase inhibitor. Its potent activity against a specific subset of kinases, including AKT1, CDK2, VEGFR2, and Aurora kinases, warrants further investigation for its potential as a therapeutic agent in oncology and other relevant disease areas.

The comparative analysis with Staurosporine, Dasatinib, and Erlotinib highlights the unique and relatively narrow target profile of ENPP. This selectivity could translate into a more favorable safety profile in a clinical setting.

Future studies should focus on:

  • Determining the IC₅₀ values of ENPP against its primary targets to quantify its potency.

  • Expanding the kinase panel to gain a more comprehensive understanding of its kinome-wide selectivity.

  • Elucidating its mechanism of action in relevant cellular models and in vivo preclinical studies.

This guide provides a foundational understanding of the kinase selectivity of ENPP, offering a valuable resource for researchers to build upon in the ongoing quest for novel and effective targeted therapies.

References

  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA drug approval summary: erlotinib (Tarceva) tablets. The Oncologist, 9(6), 617–621.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Erlotinib - Grokipedia. (n.d.). Retrieved from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549.
  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Staurosporine - Wikipedia. (n.d.). Retrieved from [Link]

  • Kinase profile of dasatinib | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed. (2021, August 12). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem. (n.d.). Retrieved from [Link]

  • Erlotinib - StatPearls - NCBI Bookshelf. (2024, October 9). Retrieved from [Link]

  • Hantschel, O., Rix, U., Schmidt, U., Bürckstümmer, T., Kneidinger, M., Schütze, G., ... & Superti-Furga, G. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283–13288.
  • Uitdehaag, J. C., de Roos, J. A., van Doornmalen, A. M., Prinsen, M. B., de Man, J., Tan, H., ... & Zaman, G. J. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of medicinal chemistry, 65(18), 12264–12284.
  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Identified kinase targets of dasatinib, nilotinib and imatinib - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. (n.d.). Retrieved from [Link]

  • A high-throughput radiometric kinase assay - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Metabolic Stability of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the metabolic stability of the novel chemical entity, Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. Understanding a compound's metabolic fate is a cornerstone of drug discovery, directly influencing its pharmacokinetic profile, efficacy, and safety.[1] This document offers a technical framework, blending established protocols with mechanistic insights to empower researchers in making informed decisions during lead optimization and candidate selection.

The structure of this compound presents several key metabolic liabilities that merit investigation:

  • Ethyl Ester: Susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and intestine.[2][3] This hydrolysis would convert the ester to a more polar carboxylic acid, facilitating excretion.[2]

  • Nitro Group: The nitroaromatic moiety can undergo reduction catalyzed by various nitroreductases, including NADPH: P450 oxidoreductase, to form nitroso, hydroxylamino, and ultimately amino metabolites.[4][5] This pathway is critical as the intermediates can be reactive and potentially toxic.[6][7]

  • Pyrazole Core: While generally considered a metabolically stable heterocycle, the pyrazole ring can still be a target for oxidation by Cytochrome P450 (CYP) enzymes.[8][9]

  • N-propyl Group: The alkyl chain is a potential site for aliphatic hydroxylation, another common CYP-mediated reaction.

By systematically evaluating these potential metabolic pathways in both simplified in vitro systems and complex in vivo models, a comprehensive picture of the compound's disposition can be constructed.[10]

Part 1: In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are rapid, cost-effective screening tools used early in drug discovery to rank compounds based on their susceptibility to metabolic enzymes.[11] The primary system for this initial assessment is typically liver microsomes, which are subcellular fractions containing a high concentration of key drug-metabolizing enzymes like CYPs and UDP-glucuronosyltransferases (UGTs).[12][13]

Principle and Rationale

The core principle is to incubate the test compound with a biologically active system (liver microsomes) and monitor its disappearance over time.[14] The rate of disappearance provides a quantitative measure of metabolic liability, expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).[12] This data is invaluable for initial structure-activity relationship (SAR) studies, helping chemists to design molecules with improved metabolic properties. The choice of liver microsomes is strategic; they are enriched in Phase I enzymes, particularly CYPs, which are responsible for the metabolism of approximately 60% of marketed drugs.[11][12]

Experimental Workflow: Liver Microsomal Stability

The workflow for a typical liver microsomal stability assay is a multi-step process designed for reproducibility and accuracy.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solution (DMSO) D Pre-incubate Microsomes & Compound at 37°C A->D B Thaw Liver Microsomes (Human, Rat, Mouse) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E F Collect Samples at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Experimental Protocol
  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) from -80°C on ice.[14]

    • Prepare a fresh solution of NADPH regenerating system (cofactor) in 100 mM phosphate buffer (pH 7.4).[14]

    • Causality: NADPH is the essential cofactor that provides the reducing equivalents for CYP450 enzyme activity.[11] A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.[12]

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[14]

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[12]

    • Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), an aliquot is removed.[12]

  • Sample Processing & Bioanalysis:

    • Terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing a suitable internal standard (IS).[14] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][16] LC-MS/MS provides the high sensitivity and specificity required for this analysis.[17]

Data Analysis and Interpretation

The concentration of the parent compound at each time point is plotted, and the in vitro half-life (t½) is determined from the slope of the line on a semi-log plot. Intrinsic clearance (CLint) is then calculated.

Table 1: Hypothetical In Vitro Metabolic Stability Data

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Rate
Mouse12.5110.9High
Rat28.049.5Moderate
Human45.230.7Moderate to Low

This hypothetical data suggests that the compound is metabolized more rapidly in mice than in rats or humans, a common observation due to higher levels of hepatic enzyme activity in rodents.

Part 2: In Vivo Pharmacokinetic Assessment

While in vitro assays provide crucial early data, they cannot fully replicate the complexity of a whole organism.[18] In vivo pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system.[10][19]

Principle and Rationale

An in vivo PK study involves administering the compound to an animal model (typically rodents for early discovery) and measuring the drug concentration in blood or plasma over time.[18][19] This allows for the calculation of key PK parameters like clearance (CL), volume of distribution (Vd), elimination half-life (t½), and oral bioavailability (F%).[20] These parameters provide a holistic view of the drug's disposition and are critical for predicting human pharmacokinetics and designing dosing regimens for further studies.[21]

Experimental Workflow: Rodent Pharmacokinetic Study

The workflow for a rodent PK study requires careful planning and execution, from animal handling to bioanalysis.

G cluster_prep Pre-Study cluster_study In-Life Phase cluster_analysis Analysis A Acclimate Animals (e.g., Sprague-Dawley Rats) D Administer Compound (IV Bolus or Oral Gavage) A->D B Prepare Dosing Formulations (IV and PO) B->D C Surgical Cannulation (Optional, for serial sampling) C->D E Collect Blood Samples at Pre-defined Time Points D->E F Process Blood to Plasma and Store at -80°C E->F G Plasma Sample Extraction (e.g., Protein Precipitation) F->G H Quantify Compound by LC-MS/MS G->H I Pharmacokinetic Modeling (NCA or Compartmental) H->I J Calculate PK Parameters (CL, Vd, t½, AUC, F%) I->J

Caption: Workflow for In Vivo Pharmacokinetic Study.

Detailed Experimental Protocol
  • Animal Model & Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group), acclimated for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[21]

    • Administer the compound via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) to determine systemic clearance and oral (PO) gavage (e.g., 10 mg/kg) to assess oral bioavailability.[22]

    • Causality: The IV dose serves as the 100% bioavailable reference, allowing for the calculation of absolute oral bioavailability from the PO dose group.

  • Sample Collection:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein at multiple time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[22]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation to obtain plasma, which is then stored frozen at -80°C until analysis.

  • Bioanalysis and Data Analysis:

    • Extract the drug from plasma samples, typically using protein precipitation or liquid-liquid extraction.[23]

    • Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.[24]

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate PK parameters.

Data Analysis and Interpretation

The resulting PK parameters provide a comprehensive in vivo profile of the compound.

Table 2: Hypothetical In Vivo Pharmacokinetic Data in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
CL (mL/min/kg)25.5-
Vdss (L/kg)2.1-
t½ (h)3.23.5
AUCinf (ng*h/mL)6532150
Oral Bioavailability (F%) -33%

This hypothetical data indicates moderate clearance, a reasonable volume of distribution, and moderate oral bioavailability for the compound in rats.

Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of these parallel studies is to establish a meaningful in vitro-in vivo correlation (IVIVC).[25][26] A strong IVIVC enhances the predictive power of early screening assays, reducing reliance on animal studies and accelerating the drug development timeline.[27][28]

Comparative Analysis

The primary point of comparison is between the in vitro intrinsic clearance (CLint) and the in vivo systemic clearance (CL). Using scaling factors that account for liver weight and microsomal protein content, the in vitro CLint from the rat microsome assay (49.5 µL/min/mg) can be extrapolated to predict the in vivo hepatic clearance in the rat.

Discrepancy Analysis:

In many cases, the in vitro prediction does not perfectly match the in vivo result. For our hypothetical compound, several factors could explain potential discrepancies:

  • Extrahepatic Metabolism: The in vitro liver microsomal assay only accounts for metabolism in the liver.[12] The ethyl ester moiety is a prime substrate for carboxylesterases found in high concentrations in the plasma and intestinal wall.[2][29] This extrahepatic hydrolysis would contribute to the overall in vivo clearance, causing the in vitro assay to under-predict the total systemic clearance.

  • Alternative Enzyme Systems: The nitro group can be reduced by cytosolic enzymes (e.g., xanthine oxidase) that are not present in microsomal preparations.[4][5] If this is a significant metabolic pathway, the microsomal assay would again under-predict the true in vivo clearance.

  • Plasma Protein Binding: High binding of the drug to plasma proteins can restrict the amount of free drug available to metabolizing enzymes in vivo, potentially leading to a lower observed clearance than predicted from in vitro systems where binding is minimal.

  • Transporter Effects: Active uptake of the drug into hepatocytes by transporters can lead to higher intracellular concentrations and thus faster metabolism than predicted from simple in vitro models.

Predictive Power and Strategic Implications

By comparing the metabolic profiles from both systems (i.e., identifying which metabolites are formed), researchers can gain mechanistic insights.[30] For example, if the carboxylic acid metabolite (from ester hydrolysis) and the amino metabolite (from nitro reduction) are major circulating metabolites in vivo but are formed at different rates in vitro, it points to the importance of extra-microsomal pathways.

This integrated understanding allows the project team to:

  • Validate the In Vitro Model: Determine if the simple microsomal model is sufficient for this chemical series or if more complex systems (e.g., hepatocytes, S9 fractions) are needed.[31]

  • Guide Chemical Modifications: If ester hydrolysis is a major clearance pathway leading to low bioavailability, chemists can design prodrugs or modify the ester to be more sterically hindered and less susceptible to esterases.[3]

  • Anticipate Human PK: Understanding the key metabolic enzymes and pathways in animals provides a stronger basis for predicting human pharmacokinetics and potential drug-drug interactions.[32][33]

Conclusion

The metabolic stability of this compound cannot be fully understood through a single experimental approach. A strategic integration of both in vitro and in vivo methods is paramount. Rapid in vitro screening in liver microsomes provides essential early data on intrinsic metabolic liability, particularly for CYP-mediated pathways. However, the structural motifs of this compound—namely the ethyl ester and nitro group—strongly suggest the involvement of extrahepatic and non-microsomal enzymes.

Therefore, in vivo pharmacokinetic studies are indispensable for capturing the complete metabolic picture and quantifying the compound's true disposition in a complex biological system. The correlation, or lack thereof, between these two models provides critical insights that guide further optimization, de-risk development, and ultimately increase the probability of selecting a successful drug candidate.

References

  • Fura, A. (2006). Role of Preclinical Pharmacokinetics in Drug Development. Current Drug Metabolism, 7(6), 661-673. Available at: [Link]

  • Roldan, E. J., Perez, C., & Galiano, S. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(9), 1497-1522. Available at: [Link]

  • Forinash, A. B., & Yancey, A. M. (2022). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. StatPearls Publishing. Available at: [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • St. John-Williams, L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 30-34. Available at: [Link]

  • Patel, R., & Bhimani, D. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research, 14(4), 1-15. Available at: [Link]

  • Zonzini, L., Bianchi, F., Cesari, N., & Sartori, M. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery, 5(11), 1031-1037. Available at: [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved January 17, 2026, from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved January 17, 2026, from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved January 17, 2026, from [Link]

  • Jantratid, E., & Dressman, J. B. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 11(4), 760-771. Available at: [Link]

  • Li, B., Du, B., & Zhu, M. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(11), 913-926. Available at: [Link]

  • Yuan, T., & Fu, Z. (2010). 2 Metabolic activation pathways leading to mutation in nitro-aromatic compounds. QSAR & Combinatorial Science, 29(11-12), 1165-1174. Available at: [Link]

  • Faria, J. V., & de Oliveira, A. B. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 134. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved January 17, 2026, from [Link]

  • Testa, B., & Jenner, P. (2008). Principles of Drug Metabolism. In Comprehensive Medicinal Chemistry II (pp. 1-24). Elsevier. Available at: [Link]

  • Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. Available at: [Link]

  • Abreu, P. A., & de Souza, M. V. N. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(12), 2321-2353. Available at: [Link]

  • Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.9.1-7.9.19. Available at: [Link]

  • Wang, X., & Zhang, H. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(10), 1116-1137. Available at: [Link]

  • Heymann, E. (1980). Carboxylesterases (EC 3.1.1). Kinetic studies on carboxylesterases. Biochemical Pharmacology, 29(17), 2459-2465. Available at: [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved January 17, 2026, from [Link]

  • Whalley, P. M. (2018). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. Available at: [Link]

  • Peer, C. J., & Figg, W. D. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 13(19), 1493-1504. Available at: [Link]

  • Wu, G. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Drug Development and Delivery. Available at: [Link]

  • Li, B., Du, B., & Zhu, M. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(11), 913-926. Available at: [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (n.d.). Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. Retrieved January 17, 2026, from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved January 17, 2026, from [Link]

  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis, 11(23), 2167-2170. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available at: [Link]

  • Florentino, I. F., & Galdino, P. M. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1209. Available at: [Link]

  • Macheras, P., & Reppas, C. (2017). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. Pharmaceutics, 9(4), 43. Available at: [Link]

  • Kumar, D., & Singh, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1723-1726. Available at: [Link]

  • Sicho, M., & Chupakhin, V. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2209-2221. Available at: [Link]

  • Wadkins, R. M., & Hyatt, J. L. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(10), 1627-1640. Available at: [Link]

  • Czerwińska, E., & Mazur, M. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7894. Available at: [Link]

  • Abreu, P. A., & de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(12), 2321-2353. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 17, 2026, from [Link]

  • Der-McLeod, D. (2023). Drug Metabolism. In MSD Manual Professional Edition. MSD Manuals. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Available at: [Link]

  • Siew, A. (2013). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Pharmaceutical Technology, 37(7). Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. Available at: [Link]

  • Roldan, E. J., Perez, C., & Galiano, S. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(9), 1497-1522. Available at: [Link]

Sources

A Researcher's Guide to Validating the Antibacterial Activity of Pyrazole Derivatives Against Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antibiotic resistance, the scientific community is in a relentless pursuit of novel antimicrobial agents. Among the promising candidates, pyrazole derivatives have emerged as a versatile scaffold, demonstrating significant potential against a spectrum of multidrug-resistant (MDR) bacteria.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial efficacy of pyrazole derivatives, with a focus on resistant strains. We will delve into the critical experimental protocols, the rationale behind their selection, and the interpretation of comparative data, ensuring scientific integrity and a clear path toward identifying clinically relevant compounds.

The Growing Threat of Antibiotic Resistance and the Promise of Pyrazoles

The "golden era" of antibiotics, from the 1950s to the 1970s, has been overshadowed by the rapid emergence of antibiotic-resistant bacteria.[4] Infections that were once easily treatable are now life-threatening, with projections of 10 million deaths annually by 2050 if no urgent action is taken.[4] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are of particular concern due to their high rates of resistance.[4]

Pyrazole, a five-membered heterocyclic ring, has become a "privileged scaffold" in medicinal chemistry due to its diverse biological activities.[1] Recent research has yielded numerous pyrazole derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including challenging resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and MDR Acinetobacter baumannii.[4][5] The mechanisms of action for these derivatives are varied, ranging from the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR) to the disruption of the bacterial cell wall.[4][5]

Core Experimental Workflow for Validation

A systematic and multi-faceted approach is crucial for the robust validation of a novel antibacterial agent. The following workflow outlines the key stages, from initial screening to more in-depth characterization.

G cluster_0 In Vitro Evaluation cluster_1 Safety & Selectivity cluster_2 In Vivo Evaluation A Primary Screening: Minimum Inhibitory Concentration (MIC) B Bactericidal vs. Bacteriostatic: Minimum Bactericidal Concentration (MBC) A->B Determine killing concentration C Time-Dependent Activity: Time-Kill Kinetics Assay A->C Characterize killing rate D Anti-Biofilm Activity A->D Assess activity against biofilms E Synergy with Existing Antibiotics A->E Investigate combination therapy potential F Cytotoxicity Assays (e.g., MTT Assay) A->F H Animal Models of Infection (e.g., Murine Septicemia, G. mellonella) B->H C->H D->H E->H G Hemolysis Assay F->G G->H

Caption: A comprehensive workflow for validating the antibacterial activity of pyrazole derivatives.

Part 1: Foundational In Vitro Assays
1.1. Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of antibacterial susceptibility testing, defining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6] The broth microdilution method is the most widely used technique due to its reproducibility and suitability for high-throughput screening.[1][7]

Experimental Protocol: Broth Microdilution Assay [7]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound with no visible growth.

1.2. Assessing Bactericidal versus Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This distinction is critical for clinical applications.

Experimental Protocol: MBC Determination

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plate the aliquots onto an appropriate agar medium.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

1.3. Understanding the Dynamics of Bacterial Killing: Time-Kill Kinetics Assay

Time-kill assays provide valuable information on the rate of bactericidal activity and can help to elucidate the concentration-dependent or time-dependent nature of an antimicrobial agent.[8]

Experimental Protocol: Time-Kill Assay

  • Prepare tubes with broth medium containing the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubate the tubes at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log CFU/mL versus time for each concentration to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[8]

Part 2: Addressing Complex Resistance Mechanisms
2.1. Combating Biofilms: Anti-Biofilm Assays

Bacteria within biofilms are notoriously more resistant to antibiotics than their planktonic counterparts.[9] Evaluating the efficacy of pyrazole derivatives against biofilms is therefore a critical step.

Experimental Protocol: Biofilm Eradication Assay

  • Grow bacterial biofilms in 96-well plates for 24-48 hours.

  • Gently wash the wells to remove non-adherent bacteria.

  • Add fresh medium containing serial dilutions of the pyrazole derivative to the biofilm-coated wells.

  • Incubate for a further 24 hours.

  • Quantify the remaining viable bacteria in the biofilm using methods such as crystal violet staining or by determining the Minimum Biofilm Eradication Concentration (MBEC).[6]

2.2. Enhancing Efficacy through Combination: Synergy Testing

Combining a novel pyrazole derivative with a conventional antibiotic can potentially lead to synergistic effects, restoring the efficacy of older drugs and preventing the emergence of resistance.[9] The checkerboard assay is a common method for evaluating synergy.[10]

Experimental Protocol: Checkerboard Assay [10]

  • In a 96-well plate, prepare serial dilutions of the pyrazole derivative along the x-axis and a conventional antibiotic along the y-axis.

  • Inoculate the plate with a standardized bacterial suspension.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Part 3: Ensuring Safety and Selectivity

A potent antibacterial agent must also be safe for the host. Cytotoxicity assays are essential to determine the therapeutic window of a pyrazole derivative.[11]

3.1. Mammalian Cell Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity, providing an indication of cell viability and cytotoxicity.[7][12]

Experimental Protocol: MTT Assay [7]

  • Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to serial dilutions of the pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Comparative Performance of Pyrazole Derivatives

The following tables summarize the reported antibacterial activity of various pyrazole derivatives against key resistant bacterial strains, providing a comparative overview of their potential.

Table 1: Antibacterial Activity of Pyrazole Derivatives against Gram-Positive Resistant Strains

Pyrazole DerivativeResistant StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)Source
Compound 27 MRSA2Vancomycin>2[4]
Compound 28 MRSA0.78--[4]
Thiazolo-pyrazole 17 MRSA4--[4]
Pyrazole-ciprofloxacin hybrid 7g Ciprofloxacin-resistant S. aureus0.125-0.5Ciprofloxacin>0.125[8]
Pyrazole-clubbed pyrimidine 5c MRSA521 µMLevofloxacin346 µM[13]

Note: '-' indicates data not available in the cited sources.

Table 2: Antibacterial Activity of Pyrazole Derivatives against Gram-Negative Resistant Strains

Pyrazole DerivativeResistant StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)Source
Naphthyl-substituted pyrazole 6 A. baumannii0.78-1.56--[4]
Indole-attached imine of pyrazole 37 Drug-resistant E. coliIC₅₀ as low as 1.0 µM--[4]
Aminoguanidine-derived pyrazole 12 E. coli 19241Moxifloxacin2[4]
Pyrazole derivative with thiazol-4-oneA. baumannii0.78--[5]

Note: '-' indicates data not available in the cited sources.

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for optimizing lead compounds and overcoming resistance. Molecular docking studies and specific enzymatic assays can provide insights into the molecular targets of pyrazole derivatives.

G cluster_0 Bacterial Cell cluster_1 Cellular Processes DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DHFR Dihydrofolate Reductase (DHFR) Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Cell_Wall Cell Wall Synthesis Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Wall->Peptidoglycan_Synthesis Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase Inhibition Pyrazole->DHFR Inhibition Pyrazole->Cell_Wall Disruption

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. As no specific Safety Data Sheet (SDS) is readily available for this compound, the guidance herein is synthesized from the known hazards of its constituent functional groups: nitro compounds, pyrazole derivatives, and carboxylate esters. A conservative and cautious approach is therefore imperative. This guide is intended for trained laboratory personnel, including researchers, scientists, and professionals in drug development.

Hazard Assessment: A Synthesis of Functional Group Toxicology

The primary hazards associated with this compound are inferred from its chemical structure. The presence of a nitro group, a pyrazole core, and an ethyl carboxylate moiety dictates a multi-faceted risk profile that must be respected at all times.

  • Nitro Group (-NO₂): Organic nitro compounds are high-energy molecules and should be handled with care. Aromatic nitro compounds are known to be toxic and can be absorbed through the skin.[1] A significant health risk associated with them is the potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Furthermore, nitric acid, a related chemical, is a potent oxidizer that can react violently and sometimes explosively with organic materials and reducing agents.[2][3] This necessitates careful segregation of waste streams.

  • Pyrazole Core: The pyrazole ring system is a common scaffold in biologically active molecules.[4][5] While many pyrazole derivatives are used in pharmaceuticals, the parent compound and some derivatives are known to be irritants.[6] GHS classifications for similar pyrazole carboxylates indicate they can cause skin, eye, and respiratory irritation.[7][8] Some pyrazoles have also been noted as hepatotoxins (damaging to the liver) in animal studies.[9]

  • Ethyl Carboxylate Group (-COOCH₂CH₃): While generally less hazardous than the other functional groups, carboxylate esters can still act as irritants upon contact with skin and eyes.[10]

A summary of the anticipated hazards is presented below.

Hazard CategoryPotential EffectRationale based on Functional Groups
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Nitro compounds and some pyrazole derivatives exhibit toxicity.[6][11]
Skin Corrosion/Irritation Causes skin irritation.Pyrazole derivatives are known skin irritants.[8]
Eye Damage/Irritation Causes serious eye irritation.Pyrazole derivatives are known eye irritants.[7][8]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.Pyrazole derivatives can irritate the respiratory system.[7][8]
Specific Target Organ Toxicity Potential for methemoglobinemia and liver damage.A known risk for aromatic nitro compounds and some pyrazoles.[1][9]
Reactivity/Stability Potential for energetic decomposition or reaction with incompatible materials.The nitro group is an oxidizing functional group.[2][12]

Engineering Controls: The First Line of Defense

All work involving this compound, including weighing, transferring, and in-reaction use, must be conducted within a certified and operational chemical fume hood.[13] The fume hood sash should be kept at the lowest possible height during manipulations to maximize containment. An eyewash station and safety shower must be readily accessible and tested regularly.[14]

Personal Protective Equipment (PPE): A Mandate for Safety

Given the compound's hazard profile, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes, while the face shield protects the entire face from splashes and projectiles. Standard safety glasses are insufficient.[13][14]
Hands Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin absorption. Regularly inspect gloves for tears or pinholes. Remove and replace gloves immediately upon contamination.[12][15]
Body Flame-resistant laboratory coat and a chemical-resistant apron.The flame-resistant coat mitigates risks from the energetic nitro group. The apron adds a layer of protection against spills of this potentially corrosive and absorbable substance.[13]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[15]
Respiratory None required if all work is performed in a fume hood.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations or if there is a potential for exposure outside of the fume hood.[14]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial to minimize exposure and prevent accidents.

Step 1: Preparation
  • Designate Area: Cordon off a specific area within the chemical fume hood for the procedure.

  • Assemble Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before introducing the target compound.

  • Verify Controls: Confirm the fume hood is operational and that the safety shower and eyewash station are unobstructed.

Step 2: Weighing and Transfer
  • Don PPE: Put on all required PPE as detailed in Section 3.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.

  • Transfer: If transferring the compound into a solution, do so slowly and carefully to avoid splashing.

Step 3: Reaction Monitoring
  • Containment: Keep the reaction vessel closed or covered to the extent possible.

  • Observation: Continuously monitor the reaction for any signs of unexpected changes, such as rapid gas evolution or color change.

  • Sash Position: Maintain the fume hood sash at the lowest practical height throughout the experiment.[13]

Step 4: Post-Procedure Decontamination
  • Clean-up: Decontaminate all surfaces and non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste.

  • Storage: Properly label and securely store any resulting products or intermediates.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly after removing all PPE.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep1 Verify Fume Hood & Safety Showers prep2 Don Full PPE prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 weigh Weigh Compound in Hood prep3->weigh transfer Transfer to Reaction Vessel weigh->transfer react Monitor Reaction transfer->react decon Decontaminate Surfaces & Glassware react->decon waste Segregate & Dispose of Waste decon->waste doff Doff PPE & Wash Hands waste->doff

Workflow for Safe Handling.

Disposal Plan: Preventing Hazardous Reactions

Improper disposal of nitro-containing compounds can lead to dangerous, exothermic reactions or explosions.[2] Strict segregation and labeling of waste are mandatory.

Solid Waste
  • Collection: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[13][16]

  • Container: Use a robust, sealable container. Do not overfill.

Liquid Waste
  • Segregation is Critical:

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.[3]

    • NEVER mix this waste stream with organic solvents (like acetone, alcohols), reducing agents, or strong bases in the same waste container.[2] Such mixing can lead to violent reactions.

  • Container: Use a compatible, vented container to prevent pressure buildup, especially if there is any potential for slow gas evolution.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Oxidizer").

Disposal Workflow

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation solid_waste Contaminated Gloves, Paper Towels, etc. start->solid_waste liquid_waste Reaction Mixtures, Contaminated Solvents start->liquid_waste solid_container Designated Solid Hazardous Waste Bin solid_waste->solid_container pickup Arrange for Pickup by Environmental Health & Safety solid_container->pickup liquid_container Designated Liquid Hazardous Waste Carboy (Vented Cap) liquid_waste->liquid_container liquid_container->pickup

Waste Segregation and Disposal Workflow.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • PubChem. (n.d.). ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Haz-Map. (n.d.). Pyrazole - Hazardous Agents.
  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Fisher Scientific. (2025). Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
  • Chemius. (n.d.). nitro razredčilo.
  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Cayman Chemical. (2022). Safety Data Sheet - PAF C-16 Carboxylic Acid.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Pyrazole.
  • Benchchem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • Greenbook.net. (2018). SAFETY DATA SHEET.
  • Labochema. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.
  • Angene Chemical. (2025). Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.
  • BioFuran Materials. (2025). Carboxylates Applications and Uses Explained.
  • Carboline. (2025). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200.
  • Maybridge. (2023). SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Ethyl Pyrazole-3-carboxylate.
  • ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
  • Bocsci. (n.d.). ETHYL 5-(3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE Safety Data Sheets.
  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.
  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
  • MedchemExpress.com. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.